DECAHYDRO-2-NAPHTHOL
Description
Structure
3D Structure
Properties
CAS No. |
825-51-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m1/s1 |
InChI Key |
UPMAOXLCTXPPAG-ZDGBYWQASA-N |
SMILES |
C1CCC2CC(CCC2C1)O |
Isomeric SMILES |
C1CC[C@H]2CC(CC[C@H]2C1)O |
Canonical SMILES |
C1CCC2CC(CCC2C1)O |
Appearance |
Solid powder |
Other CAS No. |
1424-36-8 2529-06-8 1424-37-9 825-51-4 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Naphthalenol, decahydro-; 2-Decalinol; 2-Decalol; 2-Hydroxydecalin; Decahydronaphthol-2; Decahydro-beta-naphthol. |
Origin of Product |
United States |
Foundational & Exploratory
Decahydro-2-naphthol: Stereochemical Architectures and Synthetic Utility in Drug Discovery
[1][2]
Executive Summary
This compound (C₁₀H₁₈O, MW: 154.25 g/mol ), also known as 2-decalol , represents a critical bicyclic scaffold in organic synthesis and fragrance chemistry.[1][2] Unlike its aromatic precursor 2-naphthol, this fully saturated bicycle offers a rich stereochemical landscape comprising four distinct diastereomeric pairs.[1][2] Its utility spans from acting as a "3D-space" probe in structure-activity relationship (SAR) studies—offering a saturated bioisostere to flat naphthalene rings—to serving as a fixative in perfumery due to its complex, woody-camphoraceous olfactory profile.[1][2]
This guide dissects the stereochemical complexity, catalytic synthesis pathways, and reactivity profile of this compound, providing actionable insights for researchers optimizing its use as a chiral building block.[1][2]
Stereochemical Landscape
The defining feature of this compound is its stereoisomerism, arising from three chiral centers (C2, C4a, and C8a).[1] However, because the ring fusion (C4a-C8a) defines the core geometry, the isomers are best classified by the ring fusion (cis vs. trans) and the orientation of the hydroxyl group (axial vs. equatorial).[1]
There are four racemic diastereomers (8 stereoisomers total):
-
t-t isomer: trans-Ring Fusion, trans-Hydroxyl (Equatorial)
-
c-t isomer: cis-Ring Fusion, trans-Hydroxyl (Equatorial*)
-
c-c isomer: cis-Ring Fusion, cis-Hydroxyl (Axial*)
> Note: In cis-decalin, the ring system is conformationally mobile (flipping between two chair forms).[1] "Equatorial" and "Axial" assignments refer to the most stable conformer or are defined relative to the bridgehead hydrogens.[2]
Conformational Stability Analysis[2]
-
Trans-decalin is rigid and conformationally locked.[1][2] The trans,trans isomer (equatorial -OH) is thermodynamically the most stable due to the lack of 1,3-diaxial interactions.[1]
-
Cis-decalin is flexible.[1][2] Substituents at the 2-position can drive the equilibrium toward the conformer where the -OH group is equatorial to minimize steric strain.[1][2]
Visualization: Stereochemical Hierarchy
The following diagram illustrates the logical classification of the isomers.
Figure 1: Stereochemical classification of this compound isomers based on ring fusion and hydroxyl orientation.
Physicochemical Profile
The properties of this compound vary significantly depending on the isomeric composition. Commercial grades are typically mixtures, presenting as a viscous liquid or low-melting paste.[1][2]
| Property | Value (Mixture/General) | Isomer-Specific Notes |
| CAS Number | 825-51-4 | Individual isomers have distinct CAS RNs.[1][2][3] |
| Molecular Weight | 154.25 g/mol | - |
| Appearance | Colorless viscous liquid or white waxy solid | trans-isomers have higher MPs than cis.[1][2][3] |
| Boiling Point | 109°C @ 14 mmHg | Difficult to separate by simple distillation.[1][3] |
| Density | 0.996 g/mL @ 25°C | - |
| Solubility | Insoluble in water; Soluble in EtOH, Ether, Oils | Lipophilic (LogP ~2.9).[1][3] |
| Flash Point | > 113°C (Closed Cup) | Combustible.[1][3] |
| Odor Profile | Complex, woody, camphoraceous, floral | Used in "chypre" and woody fragrances.[1] |
Synthesis & Manufacturing
The primary industrial and laboratory route to this compound is the catalytic hydrogenation of 2-naphthol .[1][2] This process is highly sensitive to catalyst choice, pressure, and pH, which dictate the stereochemical outcome (cis/trans ratio).
Catalytic Hydrogenation Pathways
The reduction proceeds via the intermediate tetralin (tetrahydronaphthalene) or through direct perhydrogenation.[1]
-
Rhodium (Rh) & Ruthenium (Ru): Tend to favor cis-ring fusion .[1][2] High pressure (50-100 atm) and acidic media often promote the formation of cis-isomers.[1][2]
-
Palladium (Pd) & Nickel (Ni): Often favor trans-ring fusion or stop at the tetralin stage if conditions are mild.[1] High-temperature hydrogenation over Ni typically yields the thermodynamically stable trans-isomers.[1][2]
Mechanism of Stereoselectivity
The "Horiuti-Polanyi" mechanism dictates that hydrogen adds syn to the catalyst surface.[1][2]
-
Cis-Selective: If the naphthol ring adsorbs flat and is fully hydrogenated rapidly without desorption, the hydrogens add to the same face, resulting in cis-fusion.[1][2]
-
Trans-Selective: If the intermediate octalin desorbs and re-adsorbs, or if isomerization occurs via double-bond migration, the thermodynamically stable trans-fused product accumulates.[1][2]
Figure 2: Catalyst-dependent divergence in the hydrogenation of 2-naphthol.
Experimental Protocol: High-Pressure Hydrogenation
Note: This protocol describes a general method to obtain a mixture of isomers. Stereoselective synthesis requires specific noble metal catalysts.
Objective: Synthesis of this compound from 2-naphthol.
Reagents:
Workflow:
-
Preparation: Dissolve 2-naphthol (0.1 mol) in ethanol (150 mL) in a high-pressure autoclave liner. Add 5% Rh/Al₂O₃ (1.5 g).[1]
-
Pressurization: Seal the autoclave. Purge with Nitrogen (3x) to remove oxygen.[1] Purge with Hydrogen (3x).
-
Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 80°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases (theoretical uptake: 5 moles H₂ per mole naphthol).[1]
-
Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).
-
Purification: Concentrate the filtrate under reduced pressure. The residue is crude this compound.[1][2] Isomers can be separated via fractional crystallization from petroleum ether or high-efficiency vacuum distillation.[1][2]
Reactivity & Functionalization
This compound exhibits the classic reactivity of a secondary alcohol, but steric hindrance varies greatly between axial and equatorial isomers.[1][2]
Oxidation
Oxidation with Jones reagent (CrO₃/H₂SO₄) or PCC yields 2-decalone .[1][2]
-
Relevance: 2-Decalone is a precursor for gem-dimethylation or Robinson annulation sequences in terpene synthesis.[1][2]
Dehydration (Elimination)
Acid-catalyzed dehydration (e.g., H₂SO₄ or POCl₃/Pyridine) yields octalins .[1]
-
Axial -OH isomers eliminate faster (E2 mechanism requires anti-periplanar geometry, often accessible in axial conformers).[1][2]
-
Equatorial -OH isomers are more resistant and may require harsher conditions, often leading to a mixture of
and octalins.[1]
Esterification
Reaction with carboxylic acids or acid chlorides yields esters (e.g., Decahydro-2-naphthyl acetate).[1][2]
-
Application: These esters often have modified odor profiles (fruitier, sweeter) compared to the parent alcohol and are used in perfumery.
Applications in R&D
Drug Discovery (Bioisosteres)
In medicinal chemistry, the decalin scaffold serves as a saturated bioisostere for naphthalene.[1]
-
3D-Space Probing: Replacing a flat, aromatic naphthalene ring with a "puckered" decalin ring increases the molecule's dimensionality (Fsp3 character).[1] This can improve solubility and allow the exploration of hydrophobic pockets in enzymes that are not accessible to planar substrates.
-
Examples: Analogues of antifungal agents (like Tolnaftate) where the aromatic core is reduced to study binding affinity.
Fragrance Industry
This compound is a valuable ingredient in functional perfumery.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13216, this compound.[1][2] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 2-Naphthalenol, decahydro-.[1][2] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Horiuti, I., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts.[1] Transactions of the Faraday Society.[1] (Foundational mechanism for hydrogenation stereochemistry).[1]
-
Arctander, S. Perfume and Flavor Chemicals (Aroma Chemicals).[1] Vol I & II.[1] (Classic reference for organoleptic properties).[1]
Sources
- 1. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 3. 十氢化-2-萘酚 mixture of isomers, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode [mdpi.com]
Decahydro-2-naphthol (CAS 825-51-4): Comprehensive Safety Data, Mechanistic Toxicology, and Handling Protocols
Executive Summary
Decahydro-2-naphthol (also known as 2-decalol or decalin-2-ol) is a bicyclic alcohol extensively utilized in drug development as a lipophilic building block, a synthetic intermediate, and a specialized solvent[1]. As a Senior Application Scientist, it is critical to look beyond the basic Safety Data Sheet (SDS) and understand the causality behind its physicochemical properties and toxicological hazards. This technical guide synthesizes authoritative data into actionable, self-validating protocols designed for scale-up synthesis, formulation, and laboratory safety.
Physicochemical Profiling & Operational Implications
Understanding the physical properties of this compound is the first step in designing safe experimental workflows. The compound exists as a mixture of isomers and typically presents as a cloudy yellow viscous liquid or a white lump at room temperature[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Causality / Operational Impact |
| CAS RN | 825-51-4 | Unique identifier for the mixture of isomers[1]. |
| Molecular Weight | 154.25 g/mol | Determines stoichiometric calculations in API synthesis[1]. |
| Boiling Point | ~189-191 °C (760 mmHg) | High boiling point indicates low volatility at room temperature, but requires high heat for distillation, increasing thermal hazard risks. |
| Flash Point | 113 °C (Closed Cup) | Class IIIB Combustible Liquid; requires storage away from strong oxidizers and open flames[2]. |
| Vapor Pressure | 0.00606 mmHg at 25 °C | Low inhalation risk at standard temperature; however, heating generates hazardous, concentrated vapors[1]. |
| XLogP3 | 2.9 | High lipophilicity; easily crosses biological membranes (skin/eyes), necessitating strict dermal protection[1][3]. |
| Density | ~0.996 g/mL at 25 °C | Roughly equivalent to water; aqueous phases may be difficult to separate without salting-out procedures. |
Toxicological Mechanisms & Hazard Causality
This compound is classified under several GHS hazard categories, primarily as an irritant and acute toxicant[4]. Rather than merely listing these hazards, researchers must understand the biological mechanisms driving them to properly respect the chemical.
Table 2: Toxicological Profile & GHS Hazard Statements
| Hazard Code | Description | Mechanistic Causality |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled | Systemic toxicity is driven by its lipophilic nature (XLogP3 2.9), allowing rapid absorption across mucosal and dermal barriers into the bloodstream[4]. |
| H315 | Causes skin irritation | The amphiphilic nature of the cyclic alcohol disrupts the lipid matrix of the stratum corneum, leading to localized epidermal inflammation and erythema[2][4]. |
| H319 | Causes serious eye irritation | Direct interaction with the corneal epithelium causes rapid protein denaturation and the release of inflammatory cytokines[2][4]. |
| H335 | May cause respiratory irritation | Inhalation of heated vapors or mists interacts with the respiratory mucosa, triggering reflex bronchoconstriction and cellular irritation[4]. |
Clinical Response Workflow
Fig 1. Clinical response workflow for acute this compound exposure.
Engineering Controls & Risk Mitigation
To mitigate the risks outlined above, specific engineering controls and Personal Protective Equipment (PPE) are required[5].
-
Respiratory Protection: Standard particulate filters (e.g., N95/P100) are entirely ineffective against this compound vapors. An is mandatory. Causality: The 'A' component of the ABEK filter contains activated carbon optimized specifically for trapping organic vapors with boiling points > 65 °C, perfectly aligning with this compound's boiling point of ~189 °C.
-
Dermal Protection: Nitrile or butyl rubber gloves must be worn. Causality: The high lipophilicity of the compound allows it to rapidly permeate standard latex; nitrile provides a denser, cross-linked barrier against non-polar and slightly polar organic solvents[4].
-
Ventilation: All handling must occur within a certified chemical fume hood to prevent the accumulation of combustible vapors[4].
Experimental Protocol: Self-Validating Spill Remediation
A standard spill cleanup protocol is only as robust as its validation metric. Visual inspection is insufficient for lipophilic liquids, which can leave microscopic, hazardous residues on benchtops. The following protocol integrates a self-validating feedback loop to ensure absolute decontamination.
Fig 2. Step-by-step spill remediation and validation workflow.
Step-by-Step Methodology:
-
Isolation & Assessment: Immediately isolate the spill area. Remove all ignition sources, as the compound is a Class IIIB Combustible Liquid[2].
-
PPE Donning: Operators must equip ABEK-filtered respirators, chemical-resistant goggles, and nitrile gloves.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand[4][5]. Causality: Combustible absorbents like sawdust must be avoided to prevent secondary fire hazards.
-
Mechanical Recovery: Use non-sparking tools to collect the saturated absorbent. Transfer the material to a highly visible, chemically compatible hazardous waste container (e.g., high-density polyethylene, HDPE)[4].
-
Decontamination: Wash the affected surface with a surfactant-based solvent (e.g., a mild laboratory detergent solution) to break down the lipophilic residue, followed by a distilled water rinse.
-
System Validation (Critical Step): Perform a real-time headspace validation using a Photoionization Detector (PID) equipped with a 10.6 eV lamp. Validation Metric: The area is only considered successfully remediated when residual Volatile Organic Compounds (VOCs) register below the 1 ppm occupational threshold. Alternatively, perform a surface wipe test analyzed via GC-FID.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 13216, this compound".[Link]
-
Crafter's Choice. "Safety Data Sheet - 825-51-4". [Link]
Sources
Decalin-2-ol solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of Decalin-2-ol in Water and Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of decalin-2-ol, a bicyclic alcohol of significant interest in synthetic chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the molecular determinants of decalin-2-ol's solubility, offers predictive insights, and provides robust methodologies for its empirical determination.
Executive Summary
Decalin-2-ol, also known as 2-decalol or bicyclo[4.4.0]decan-2-ol, is a saturated bicyclic alcohol. Its structure, consisting of two fused cyclohexane rings, imparts a largely nonpolar character, which dictates its solubility profile. It exists as cis and trans isomers, which can influence its physical properties, including solubility, due to differences in molecular symmetry and crystal lattice packing. This guide will explore the theoretical and practical aspects of decalin-2-ol's solubility, providing a foundational understanding for its application in various chemical processes.
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. Decalin-2-ol possesses a dual nature: a large, nonpolar decalin backbone and a polar hydroxyl (-OH) group.
-
Nonpolar Character: The fused aliphatic ring system is hydrophobic and interacts primarily through weak van der Waals forces. This large nonpolar surface area is the dominant feature of the molecule.
-
Polar Character: The hydroxyl group is capable of forming hydrogen bonds, a strong type of dipole-dipole interaction. This allows for potential solubility in polar solvents.
The interplay between these two features determines the overall solubility. Due to the predominance of the nonpolar hydrocarbon structure, decalin-2-ol is generally expected to have low solubility in water and high solubility in nonpolar organic solvents.
Isomeric Effects
Decalin-2-ol can exist as different stereoisomers, primarily cis- and trans-decalin-2-ol. These isomers have the same chemical formula but differ in the spatial arrangement of their atoms. This can lead to differences in their physical properties:
-
cis-isomers: Generally have a more bent shape, which can disrupt crystal packing, often leading to lower melting points and potentially higher solubility in some solvents compared to their trans counterparts.
-
trans-isomers: Tend to be more linear and symmetrical, allowing for more efficient packing in a crystal lattice. This can result in higher melting points and lower solubility.
Solubility Profile of Decalin-2-ol
Aqueous Solubility
Decalin-2-ol is sparingly soluble in water. The energy required to break the strong hydrogen bonds between water molecules to accommodate the large nonpolar decalin structure is not sufficiently compensated by the formation of new hydrogen bonds between the hydroxyl group of decalin-2-ol and water.
Solubility in Organic Solvents
The solubility in organic solvents is expected to follow the "like dissolves like" principle.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Decalin-2-ol is expected to be highly soluble in these solvents. The van der Waals forces between the decalin backbone and the nonpolar solvent molecules are similar, leading to favorable mixing.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the hydroxyl group of decalin-2-ol, while also having sufficient nonpolar character to solvate the hydrocarbon rings.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Decalin-2-ol is expected to be soluble in short-chain alcohols. These solvents can both donate and accept hydrogen bonds, interacting favorably with the hydroxyl group, and their alkyl chains can interact with the decalin structure.
Predicted Solubility Data
The following table summarizes the predicted solubility of decalin-2-ol in various solvents. It is important to note that these are qualitative predictions and should be confirmed experimentally.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The large nonpolar decalin structure disrupts the strong hydrogen bonding network of water. |
| Hexane | Nonpolar | High | "Like dissolves like"; both are predominantly nonpolar and interact via van der Waals forces. |
| Toluene | Nonpolar Aromatic | High | The nonpolar nature of toluene allows for good solvation of the decalin backbone. |
| Diethyl Ether | Slightly Polar | High | The ether can act as a hydrogen bond acceptor, and its alkyl groups solvate the nonpolar rings. |
| Acetone | Polar Aprotic | Moderate to High | The ketone group is a hydrogen bond acceptor, and the molecule has some nonpolar character. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to diethyl ether, THF is a good hydrogen bond acceptor with a nonpolar component. |
| Ethanol | Polar Protic | High | Can form hydrogen bonds with the hydroxyl group and solvate the nonpolar part with its ethyl chain. |
| Methanol | Polar Protic | Moderate | While it can hydrogen bond, its high polarity makes it slightly less effective at solvating the large nonpolar backbone compared to ethanol. |
Experimental Determination of Solubility
Given the limited published data, empirical determination of decalin-2-ol's solubility is often necessary. The following section outlines a standard protocol for determining solubility using the isothermal shake-flask method.
Workflow for Solubility Determination
Caption: Isothermal shake-flask method workflow.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of decalin-2-ol and add it to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).
-
Allow the mixture to equilibrate for a period of 24 to 48 hours. The exact time should be determined by preliminary experiments to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. It is critical to avoid disturbing the solid phase.
-
The concentration of decalin-2-ol in the aliquot can be determined by a suitable analytical technique:
-
Gravimetric Analysis: Evaporate the solvent from a known weight of the solution and weigh the remaining solid decalin-2-ol. This method is simple but may be less accurate for very low solubilities.
-
Gas Chromatography (GC): Dilute the aliquot with a suitable solvent and analyze by GC using a calibration curve prepared with known concentrations of decalin-2-ol. This is often the preferred method due to its accuracy and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used for quantification, particularly if the decalin-2-ol has been derivatized to include a chromophore for UV detection.
-
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy of solubility measurements:
-
Temperature: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately recorded temperature is critical.
-
Purity of Decalin-2-ol and Solvents: Impurities can significantly alter the solubility of a compound. High-purity reagents should be used.
-
Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.
-
pH (for aqueous solutions): As an alcohol, the pH of the aqueous solution is not expected to have a significant impact on the solubility of decalin-2-ol unless under very extreme pH conditions.
Conclusion
The solubility of decalin-2-ol is primarily dictated by its predominantly nonpolar, bicyclic structure. It exhibits low solubility in water and is expected to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. Due to the scarcity of published quantitative data, the experimental determination of its solubility using standardized methods like the isothermal shake-flask technique is essential for its application in research and industry. The isomeric form of decalin-2-ol may also influence its solubility, a factor that should be considered in its use and analysis. This guide provides the theoretical foundation and practical framework for understanding and quantifying the solubility of this important chemical compound.
Thermodynamic stability of cis- and trans-decalin-2-ol isomers
An In-depth Technical Guide to the Thermodynamic Stability of cis- and trans-Decalin-2-ol Isomers
Abstract
The bicyclo[4.4.0]decane, or decalin, framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents, including steroids and complex terpenoids.[1][2] The stereochemical configuration of the ring fusion—either cis or trans—profoundly dictates the molecule's three-dimensional shape, conformational flexibility, and, consequently, its thermodynamic stability and biological activity. The introduction of a hydroxyl substituent at the C-2 position adds another layer of complexity, introducing new stereocenters and the potential for intramolecular interactions. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the four principal isomers of decalin-2-ol: trans-axial, trans-equatorial, cis-axial, and cis-equatorial. We will dissect the conformational rigidity of the trans-decalin system, the dynamic equilibrium of the cis-decalin system, and the critical interplay between steric hindrance (gauche-butane and 1,3-diaxial interactions) and potential stabilizing forces like intramolecular hydrogen bonding. This guide is intended for researchers, scientists, and drug development professionals who leverage stereochemical control to modulate molecular properties.
Foundational Principles: The Parent Decalin Skeletons
A thorough understanding of the unsubstituted decalin isomers is a prerequisite for analyzing their hydroxylated derivatives. Decalin exists as two distinct, non-interconvertible diastereomers: cis-decalin and trans-decalin.[3][4][5]
Trans-Decalin: A Conformationally Locked Framework
In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[3] This arrangement results in a relatively flat, rigid structure where the bridgehead hydrogens are on opposite sides of the molecule.[6] A critical consequence of this fusion is that the entire bicyclic system is "conformationally locked"; it cannot undergo the characteristic chair-chair ring flip seen in simple cyclohexane without inducing immense ring strain and breaking a C-C bond.[3][4][7] This conformational rigidity fixes any substituent on the ring into a permanent axial or equatorial position.
Cis-Decalin: A Flexible, Dynamic System
Conversely, cis-decalin features a ring fusion involving one axial and one equatorial bond.[3] This creates a bent, "tent-like" shape.[4] Unlike its trans counterpart, the cis-decalin skeleton is conformationally flexible and undergoes a rapid ring inversion at room temperature, with an energy barrier of approximately 14 kcal/mol.[3] This ring flip interconverts the two equivalent chair-chair conformers, causing any substituent to shuttle between axial and equatorial orientations.[3][8]
Caption: Fundamental differences between trans- and cis-decalin skeletons.
The Energetic Landscape: Gauche-Butane Interactions
From a thermodynamic standpoint, trans-decalin is more stable than cis-decalin . The energy difference is experimentally determined to be approximately 2.7 kcal/mol (10.5 kJ/mol).[9][10] This destabilization in the cis isomer arises from steric strain, specifically from three additional gauche-butane interactions that are absent in the strain-free trans isomer.[9][10][11] These interactions are repulsive forces between carbon atoms that are in a gauche (60° dihedral angle) relationship, analogous to the steric strain in gauche-butane.
| Isomer | Additional Gauche-Butane Interactions | Relative Energy (kcal/mol) | Thermodynamic Favorability |
| Trans-Decalin | 0 | 0 (Reference) | More Stable |
| Cis-Decalin | 3 | +2.7 | Less Stable |
| Table 1. Thermodynamic comparison of the parent decalin isomers. The energy penalty for a single gauche-butane interaction is approximately 0.9 kcal/mol. |
Analysis of Trans-Decalin-2-ol Isomers
Given the rigid nature of the trans-decalin framework, the two possible diastereomers of trans-decalin-2-ol—one with an axial hydroxyl group and one with an equatorial hydroxyl group—are configurationally stable and do not interconvert. Their relative stability is determined solely by the steric environment of the hydroxyl substituent.
Equatorial trans-Decalin-2-ol: The Ground State
The isomer with the hydroxyl group in the equatorial position is the most thermodynamically stable of all decalin-2-ol isomers. In this conformation, the -OH group projects away from the rest of the bicyclic system, minimizing steric interactions. It experiences no significant non-bonded strain, making it the energetic reference point.
Axial trans-Decalin-2-ol: The Cost of Steric Clash
When the hydroxyl group is forced into the axial position, it experiences significant destabilizing steric interactions with the two axial hydrogens at C-4 and C-9 (the bridgehead carbon). These are known as 1,3-diaxial interactions . This steric clash introduces a substantial energy penalty. The magnitude of this destabilization is approximated by the A-value of the hydroxyl group, which is ~0.9-1.0 kcal/mol in a simple cyclohexane system. In the rigid decalin system, this value is a reliable measure of the instability. Therefore, the axial isomer is approximately 0.9-1.0 kcal/mol less stable than its equatorial counterpart.
Analysis of Cis-Decalin-2-ol Isomers: A Dynamic Equilibrium
The analysis of cis-decalin-2-ol is more complex due to the conformational flexibility of the ring system. The axial and equatorial positions are not fixed but are in equilibrium via a ring flip. The overall thermodynamic stability is a weighted average of the two contributing conformers.
Caption: Conformational equilibrium in the cis-decalin-2-ol system.
The Equatorial Conformer: The Major Contributor
The equilibrium for cis-decalin-2-ol heavily favors the conformer where the hydroxyl group occupies the equatorial position. This conformer still carries the inherent ~2.7 kcal/mol of strain from the cis fusion but avoids the additional penalty of 1,3-diaxial interactions for the -OH group.
The Axial Conformer: A Competing Interaction
When the ring flips, the hydroxyl group is forced into an axial position. This introduces the same ~0.9 kcal/mol 1,3-diaxial strain seen in the trans system. However, a unique possibility arises in this conformation: the potential for an intramolecular hydrogen bond . The axial -OH group is positioned on the concave face of the molecule, and in certain geometries, the hydroxyl proton can interact with the electron cloud of the opposing ring or a bridgehead carbon.
-
Destabilizing Factor: 1,3-diaxial steric interactions (~ +0.9 kcal/mol).
-
Potential Stabilizing Factor: Intramolecular hydrogen bond (~ -0.5 to -1.5 kcal/mol). The formation of a six-membered ring is generally favorable for intramolecular hydrogen bonding.[12]
The existence and strength of this hydrogen bond are highly dependent on the exact geometry and solvent environment. In aprotic solvents, this interaction would be more significant, while in protic solvents, intermolecular hydrogen bonding with the solvent would dominate.[13] However, even with a stabilizing hydrogen bond, the energy cost of the 1,3-diaxial interactions typically outweighs the benefit. Therefore, the equatorial conformer remains the dominant species at equilibrium.
Summary of Relative Stabilities
By combining the energetic contributions from the ring fusion and the substituent orientation, we can establish a clear hierarchy of thermodynamic stability for the decalin-2-ol isomers.
| Isomer / Conformer | Ring Fusion Strain (kcal/mol) | Substituent Strain (kcal/mol) | H-Bond Stabilization (kcal/mol) | Total Relative Energy (kcal/mol) | Rank (1 = Most Stable) |
| trans-equatorial | 0 | 0 | 0 | 0 | 1 |
| trans-axial | 0 | ~ +0.9 | 0 | ~ +0.9 | 2 |
| cis-equatorial | ~ +2.7 | 0 | 0 | ~ +2.7 | 3 |
| cis-axial | ~ +2.7 | ~ +0.9 | ~ -0.5 to -1.5 | ~ +3.1 to +2.1 | 4 |
| Table 2. Hierarchy of thermodynamic stability for decalin-2-ol isomers. |
This analysis conclusively demonstrates that trans-equatorial-decalin-2-ol is the thermodynamic global minimum . The stability decreases progressively as steric penalties are introduced, first from an axial substituent, then from the strained cis ring fusion, and finally from the combination of a cis fusion and an axial substituent.
Experimental & Computational Verification Protocols
The theoretical stability hierarchy can be validated through both experimental and computational methods. As a Senior Application Scientist, it is crucial to employ self-validating protocols that provide robust, reproducible data.
Experimental Protocol: Base-Catalyzed Equilibration
This experiment determines the relative free energy difference (ΔG°) between epimers at C-2 by allowing them to equilibrate under basic conditions.
Caption: Workflow for determining relative stability via equilibration.
Causality and Self-Validation:
-
Why NaOEt in Ethanol? Sodium ethoxide is a strong, non-nucleophilic base that deprotonates the hydroxyl group, facilitating epimerization via a ketone intermediate (Oppenauer-type oxidation/reduction equilibrium) without causing significant side reactions.
-
Why Reflux? Heating provides the necessary activation energy to overcome the barrier to epimerization, ensuring that thermodynamic equilibrium is reached in a reasonable timeframe.
-
Why GC/NMR Analysis? These are quantitative techniques. GC provides the relative peak areas of the two isomers, which directly correspond to their molar ratio. NMR can also be used if baseline-resolved signals for each isomer are available for integration. The consistency between multiple analytical methods validates the result.
Computational Protocol: DFT Energy Calculations
Computational chemistry provides a powerful in-silico method to corroborate experimental findings.
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- 13. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]
Engineering Mesophases: The Technical Application of Decahydro-2-naphthol in Liquid Crystal Synthesis
Executive Summary: The Alicyclic Advantage
In the molecular engineering of thermotropic liquid crystals (LCs), the rigid core is the primary determinant of mesophase stability.[1] While aromatic cores (phenyl, biphenyl, naphthyl) have historically dominated, fully saturated alicyclic systems like decahydro-2-naphthol (decalin-2-ol) offer a critical strategic advantage: optical transparency combined with low viscosity.
This technical guide details the application of this compound as a building block for advanced LCs. Unlike its aromatic counterpart (2-naphthol), the decahydro-derivative allows for the synthesis of materials with lower birefringence (
Stereochemical Criticality: The Trans-Decalin Requirement
The commercial reagent "this compound" is typically a mixture of stereoisomers. For LC applications, these must be rigorously distinguished.[1] The geometric constraints of the mesophase demand high aspect ratio (length-to-width) molecules.
-
Trans-Decalin (Target): The bridgehead hydrogens are anti-periplanar. The molecule adopts a flat, extended "chair-chair" conformation. This promotes the parallel packing necessary for Nematic and Smectic phases.
-
Cis-Decalin (Impurity): The bridgehead hydrogens are syn-clinal. The ring fusion creates a "tent-like" or bent structure (approx. 60° bend), which disrupts molecular alignment and acts as a defect generator, sharply reducing the clearing point (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Visualization: Conformational Impact on Mesophase
The following diagram illustrates the steric causality between isomer geometry and phase alignment.
Figure 1: Causal pathway linking decalin stereochemistry to liquid crystalline phase stability.
Synthetic Protocols
The following workflows describe the conversion of this compound into a functional mesogen.
Protocol A: Isomeric Enrichment & Isolation
Since commercial sources are often mixtures (approx. 60:40 cis:trans), enrichment is the first step.[1]
-
Esterification Screening: Convert the crude alcohol mixture into a simple ester (e.g., acetate or benzoate).[1]
-
Fractional Recrystallization: The trans-isomer esters typically exhibit significantly higher crystallinity and lower solubility in cold ethanol/hexane mixtures than their cis counterparts.
-
Hydrolysis (Optional): If the free alcohol is needed for a different coupling, hydrolyze the purified ester using LiOH in THF/Water.
Protocol B: Synthesis of 4-Alkoxybenzoate Mesogens
This protocol synthesizes a standard calamitic LC where the decalin ring serves as a low-viscosity core.
Reagents:
-
Trans-decahydro-2-naphthol (purified)
-
4-Octyloxybenzoic acid (Mesogenic arm)
-
DCC (N,N'-Dicyclohexylcarbodiimide)[1]
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM, anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-octyloxybenzoic acid (1.1 eq) in anhydrous DCM. Add DCC (1.2 eq) and stir at 0°C for 30 minutes to form the O-acylisourea intermediate.
-
Coupling: Add trans-decahydro-2-naphthol (1.0 eq) and catalytic DMAP (0.1 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The precipitation of dicyclohexylurea (DCU) indicates reaction progress.[1]
-
Work-up: Filter off the DCU byproduct. Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine.[1] Dry over MgSO₄.
-
Purification: Evaporate solvent and purify the residue via column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5).
-
Final Crystallization: Recrystallize from ethanol to ensure removal of any remaining cis isomers or unreacted starting materials.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for isolating the trans-isomer and coupling it to form a liquid crystal.
Structure-Property Relationships[2]
The substitution of a phenyl ring or a cyclohexane ring with a trans-decalin core has distinct effects on the physical properties of the liquid crystal.
Table 1: Comparative Mesogenic Properties of Ring Systems Comparison of core moieties in ester-based LCs (R-Core-OOCR').
| Property | Phenyl Ring (Ar) | Cyclohexane (Cy) | Trans-Decalin (Dec) | Impact of Decalin |
| Viscosity ( | High | Low | Medium-Low | Improves response time vs Ar; slightly higher than Cy due to bulk. |
| Birefringence ( | High (>0.2) | Low (<0.[1]1) | Low (<0.1) | Ideal for low- |
| UV Stability | Low (absorbs UV) | High | High | Excellent for outdoor/high-light applications. |
| Phase Range | Moderate | Moderate | Wide | Decalin suppresses melting point ( |
| Order Parameter (S) | High | Moderate | High | Rigid bicyclic core maintains high orientational order.[1] |
Key Insight: The trans-decalin ring acts as a "hybrid" optimizer. It provides the rigidity and order parameter of a naphthalene system but retains the low viscosity and optical transparency of a cyclohexane system.
References
-
Wan, W., et al. (2008).[1] Synthesis and characterisation of nematic liquid crystals containing a trans‐decalin ring. Liquid Crystals.[1][2][3][4] Taylor & Francis. [1]
-
Hird, M. (2011).[1] Liquid Crystalline 6-n-Alkyl-naphthalene-2- and 6-n-Alkyl-trans-Decalin-2-Carboxylates. Molecular Crystals and Liquid Crystals.[1][3][4] [1]
-
Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin.
-
NIST Chemistry WebBook. 2-Naphthalenol, decahydro- (Stereochemistry and Thermochemical Data). [1]
Sources
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- 2. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Series of Kinked Liquid Crystals: 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Decahydro-2-naphthol refractive index and density data
An In-depth Technical Guide to the Refractive Index and Density of Decahydro-2-naphthol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of this compound—specifically its refractive index and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these properties, presents collated data, and offers detailed, field-proven protocols for their accurate measurement.
Introduction to this compound: A Molecule of Complexity and Potential
This compound (CAS No. 825-51-4), also known as 2-decalol, is a saturated bicyclic alcohol with the chemical formula C₁₀H₁₈O.[1][2][3] It is the fully hydrogenated derivative of 2-naphthol. Unlike its aromatic precursor, which serves as a vital building block in the synthesis of various dyes and pharmaceuticals, this compound presents a more complex stereochemical profile.[4] This complexity arises from the fusion of its two cyclohexane rings, which can exist in cis or trans configurations, and the chiral centers that result. Consequently, this compound is typically supplied as a mixture of isomers, a critical factor that influences its physical properties.[5]
For drug development professionals, understanding the physical properties of such molecules is paramount. Refractive index and density are fundamental parameters used to ensure the identity, purity, and consistency of raw materials and intermediates, forming the bedrock of quality control in a regulated environment.
Fundamental Principles: More Than Just Numbers
Refractive Index (n)
The refractive index of a substance is a dimensionless quantity that describes how fast light travels through it. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance.[6][7]
-
Causality: When light passes from one medium (like air) into another (like liquid this compound), it changes speed, causing it to bend or "refract." This change in speed is determined by the electron density of the medium. A higher density of electrons within the molecular structure will slow the light more, resulting in a higher refractive index.[7] This measurement is therefore highly sensitive to the molecular composition and structure of the compound.
Density (ρ)
Density is the mass of a substance per unit of its volume (ρ = m/V).[8][9] It is an intrinsic property that reflects how tightly the molecules of a substance are packed together.
-
Causality: The density of a liquid like this compound is governed by the molecular weight of its constituent isomers and the efficiency of their packing, which is influenced by intermolecular forces (e.g., hydrogen bonding from the hydroxyl group) and molecular geometry.
Key Factors Influencing Measurement Accuracy
Authoritative and reproducible measurements depend on the stringent control of experimental variables.
-
Temperature: Temperature is the most critical factor influencing both refractive index and density. As temperature increases, the kinetic energy of the molecules rises, causing them to move further apart. This expansion leads to a decrease in both density and electron density, resulting in a lower refractive index.[7] Therefore, all measurements must be reported with the temperature at which they were performed, typically 20°C or 25°C.
-
Wavelength of Light (for Refractive Index): The refractive index also varies with the wavelength of the light used for the measurement (a phenomenon known as dispersion). The standard wavelength is the sodium D-line (589 nm), denoted by the subscript "D" in a refractive index reading (e.g., nD²⁰).[10]
-
Isomeric Composition: As different stereoisomers can have unique molecular shapes, they will exhibit different intermolecular interactions. This can lead to slight variations in how they pack together as a liquid, resulting in different densities and refractive indices. Commercially available this compound is often a mixture of these isomers, and its properties represent an average of the components.[2]
Physical Property Data for this compound
The following table summarizes the publicly available data for the refractive index and density of this compound. The variation in values underscores the importance of isomeric composition and precise temperature control.
| Property | Value | Temperature (°C) | Notes / Source |
| Refractive Index (nD) | 1.5000 | 20 | Sum of isomers[11] |
| 1.5 (lit.) | 20 | [12][13][14][15] | |
| 1.4980 - 1.5040 | 20 | [16] | |
| Density (g/mL) | 0.996 | 25 | (lit.)[12][11][13][14][15] |
| 0.990 | Not Specified | [2] | |
| 0.87 | 25 | (lit.)[12] | |
| 0.897 | 25 | (lit.)[12] | |
| 0.896 | 25 | (lit.)[12] |
Experimental Protocols for Accurate Measurement
The following protocols describe self-validating systems for the precise determination of refractive index and density.
Protocol for Measuring Refractive Index using an Abbe Refractometer
This protocol ensures accuracy through proper calibration and temperature control.
Methodology:
-
System Preparation: Turn on the Abbe refractometer and its circulating water bath. Set the water bath to the desired temperature (e.g., 20.0°C ± 0.1°C) and allow the system to equilibrate for at least 15 minutes.
-
Calibration Verification:
-
Open the prism assembly. Using a plastic pipette, place 2-3 drops of distilled water (nD²⁰ = 1.3330) onto the surface of the measuring prism.
-
Close and lock the prism assembly.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible in the crosshairs.
-
Turn the dispersion correction knob until the boundary between the fields is a sharp, achromatic line.
-
Adjust the measurement knob to center the sharp line exactly on the crosshairs.
-
Read the refractive index from the scale. If the reading is not within ±0.0002 of the known value for water, the instrument requires professional calibration.
-
-
Sample Measurement:
-
Clean the prisms thoroughly with ethanol or acetone and a soft, lint-free tissue. Allow the solvent to fully evaporate.
-
Apply 2-3 drops of this compound to the measuring prism and close the assembly.
-
Allow 1-2 minutes for the sample to reach thermal equilibrium.
-
Perform the measurement as described in steps 2c-2e.
-
Record the refractive index and the temperature.
-
-
Post-Measurement Cleaning: Clean the prisms immediately and thoroughly with a suitable solvent to prevent residue buildup.
Caption: Workflow for high-precision density measurement using a pycnometer.
Conclusion: The Role of Physical Properties in Scientific Integrity
The refractive index and density of this compound are fundamental physical constants that serve as crucial indicators of identity and purity. While the presence of multiple isomers leads to a range of reported values, the rigorous application of standardized, temperature-controlled measurement protocols allows researchers and drug developers to establish a reliable baseline for specific batches of material. This ensures batch-to-batch consistency, validates material quality, and upholds the integrity of the research and development process. Adherence to these meticulous analytical practices is not merely procedural—it is a cornerstone of scientific excellence.
References
-
Alkali Scientific. This compound, 1 X 5 g (D308-5G). [Link]
-
Quora. How can the density of liquid be measured?. [Link]
-
METTLER TOLEDO. Density Measurement | Your Essential Guide. [Link]
-
SPIE Digital Library. Measurement of infrared refractive indices of organic and organophosphorous compounds for optical modeling. [Link]
-
LookChem. 2-Naphthalenol, decahydro-. [Link]
-
PMC. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. [Link]
-
SCHMIDT + HAENSCH. What is liquid density measurement. [Link]
-
Ventos. DECAHYDRO NAPHTHOL BETA IFF. [Link]
-
University of Colorado Boulder. Refractive Index. [Link]
-
NASA GISS. Measuring Density. [Link]
-
YouTube. Finding the density of a liquid - IGCSE Physics. [Link]
-
The Good Scents Company. 2-decalinol (Z+E)-decahydro-beta-naphthol. [Link]
-
PubChem. 2-Naphthalenol, decahydro-. [Link]
-
MDPI. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. [Link]
-
Cheméo. Chemical Properties of 2-Naphthalenol, decahydro- (CAS 825-51-4). [Link]
-
University of Toronto Scarborough. Refractive Index Theory. [Link]
-
2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. [Link]
-
TCI AMERICA. This compound | 825-51-4. [Link]
-
ResearchGate. Naphthol based drugs/bioactive compounds. [Link]
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- 4. nbinno.com [nbinno.com]
- 5. This compound | 825-51-4 | TCI AMERICA [tcichemicals.com]
- 6. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. mt.com [mt.com]
- 9. giss.nasa.gov [giss.nasa.gov]
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The Decalin Scaffold: From Conformational Analysis to Therapeutic Architectures
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: History, Chemistry, and Pharmaceutical Application of Decahydronaphthalene Derivatives
Executive Summary: The Rigid Heart of Efficacy
In the pharmacopeia of small molecules, few scaffolds offer the predictable spatial definition of decahydronaphthalene (decalin). While aromatic naphthalene is flat and electronically active, its saturated counterpart, decalin, is a three-dimensional architectural marvel. It serves as a hydrophobic anchor, a stereochemical template, and a metabolic shield.
This guide explores the transition of decalin from a theoretical curiosity in conformational analysis to a "privileged structure" in drug discovery. We examine its Nobel-winning history, its role as the core of blockbuster statins, and the precise synthetic methodologies required to construct it.
Historical Milestones: The Nobel Roots of Geometry
The understanding of decalin is inextricably linked to the birth of conformational analysis . Before 1950, organic molecules were often visualized as planar or ill-defined 3D blobs.
The Hassel-Barton Paradigm
In 1969, Odd Hassel and Derek Barton shared the Nobel Prize in Chemistry.[1][2] Hassel’s work on decalin was fundamental. He proved that the cyclohexane ring prefers a "chair" conformation and, crucially, that fusing two such rings creates distinct stereoisomers with radically different physical properties.[3]
-
Trans-Decalin: The two bridgehead hydrogens are anti-periplanar (
). This locks the molecule into a rigid, brick-like structure. It cannot ring-flip. This rigidity makes it an ideal scaffold for positioning pharmacophores with high precision. -
Cis-Decalin: The bridgehead hydrogens are syn-clinal (
). This molecule remains flexible and can undergo chair-chair interconversion, acting as a "living hinge" in biological systems.
Visualization: Stereochemical Architecture
The following diagram illustrates the critical difference in flexibility and geometry between the two isomers.
Figure 1: Conformational divergence of the decalin scaffold.[4] Trans-decalin provides a rigid template essential for steroid mimicry, while cis-decalin retains conformational mobility.
Natural Product Discovery: The Biosynthetic Engine
Nature mastered the decalin synthesis long before chemists. The scaffold typically arises via the intramolecular Diels-Alder (IMDA) reaction of polyketide chains or the cyclization of terpenes.
Key Classes of Decalin Natural Products[5][6]
| Class | Representative Molecule | Biological Mechanism | Decalin Role |
| Sesquiterpenes | Polygodial | TRPA1 Agonist (Hot taste) | Provides lipophilic core for membrane penetration. |
| Polyketides | Lovastatin (Mevacor) | HMG-CoA Reductase Inhibitor | The hexahydronaphthalene core (functionally a decalin analogue) mimics the transition state of HMG-CoA. |
| Tetramic Acids | Equisetin | HIV-1 Integrase Inhibitor | The trans-decalin core orients the polar tetramic acid headgroup for binding. |
Field Insight: In drug development, the trans-decalin core of Equisetin and Lovastatin is crucial. It acts as a "spacer" that holds functional groups at a precise distance (
Pharmaceutical Applications: From Theory to Therapy
The Statin Revolution
While often described as having a "naphthalene-like" core, the blockbuster statins (Simvastatin, Lovastatin) rely on a hexahydronaphthalene system. This is a partially reduced decalin. The saturation is critical; a fully aromatic naphthalene ring would be too flat and lack the necessary puckering to fit the HMG-CoA reductase active site. The metabolic oxidation of this ring is a key determinant of the drug's half-life.
Perfluorodecalin: The Oxygen Carrier
Perhaps the most "pure" application of the scaffold is Perfluorodecalin (
-
Chemistry: All hydrogens are replaced by fluorine.
-
Mechanism: The weak intermolecular forces allow gas molecules (
) to dissolve in the liquid, occupying the spaces between the rigid decalin cages. -
Use: It is used in liquid breathing research and clinically in vitreoretinal surgery to flatten detached retinas. Its high specific gravity and immiscibility with water make it a perfect "liquid tool" inside the eye.
Synthetic Methodology: The Wieland-Miescher Ketone
For the medicinal chemist, the entry point to decalin derivatives is almost invariably the Wieland-Miescher Ketone (WMK) . It is the "fruit fly" of decalin synthesis—a bicyclic enedione that allows for rapid functionalization.
Protocol: Asymmetric Robinson Annulation
This protocol describes the synthesis of (S)-(+)-Wieland-Miescher ketone, a precursor for steroids and terpenes.
Reagents:
-
2-Methyl-1,3-cyclohexanedione (MCD)
-
Methyl Vinyl Ketone (MVK)
-
(S)-Proline (Organocatalyst)
-
DMSO (Solvent)
Step-by-Step Methodology:
-
Michael Addition (The Setup):
-
Dissolve 2-Methyl-1,3-cyclohexanedione (1.0 eq) in DMSO (
). -
Add (S)-Proline (
) as the chiral catalyst. -
Add Methyl Vinyl Ketone (1.2 eq) dropwise at room temperature.
-
Mechanism:[5] Proline forms an enamine with the MVK, directing the facial attack of the diketone.
-
Stir: 24-48 hours at
.
-
-
Aldol Condensation (The Closure):
-
The intermediate triketone is often isolated or cyclized in situ.
-
Acid Catalysis: Add catalytic p-TsOH or maintain the proline presence and heat to
to drive dehydration. -
Observation: The reaction turns dark brown/orange.
-
-
Workup & Purification:
-
Dilute with water and extract with Ethyl Acetate (
). -
Wash organic layer with brine and saturated
. -
Self-Validating Step: Check TLC (Hexane:EtOAc 1:1). The product is UV active (enone). Starting material (MCD) is very polar and stays at the baseline or aqueous phase.
-
Purification: Vacuum distillation (high boiling point) or column chromatography on silica gel.
-
-
Yield & Enantiomeric Excess (ee):
-
Typical Yield:
. -
Typical ee:
(can be upgraded to by a single recrystallization from hexane).
-
Synthetic Workflow Visualization
The following diagram maps the logic of the Robinson Annulation, highlighting the critical role of the chiral catalyst.
Figure 2: The Robinson Annulation pathway. Proline catalysis induces asymmetry, converting achiral precursors into the chiral Wieland-Miescher Ketone.
Future Outlook: Late-Stage Saturation
A modern trend in drug discovery is "Escape from Flatland." Medicinal chemists are increasingly taking aromatic drug candidates (naphthalene derivatives) and subjecting them to Late-Stage Saturation (LSS) using high-pressure hydrogenation (Rh or Ru catalysts).
This converts flat, solubility-poor naphthalene drugs into decalin-based analogues with:
-
Higher Solubility: Disruption of
-stacking. -
New Vectors: Creation of
carbons allows for growth in new vectors (axial/equatorial) to catch novel binding interactions. -
Patentability: Novel IP space distinct from the aromatic parent.
References
-
Hassel, O. (1969). Structural Aspects of Interatomic-Charge-Transfer Bonding. Nobel Lecture.
-
Barton, D. H. R. (1950). The Conformation of the Steroid Nucleus. Experientia.
-
Zhou, P., et al. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Journal of Organic Chemistry.
-
Yin, J., et al. (2023).[6] Perfluorodecalin-based oxygenated emulsion reduces tissue hypoxia, inflammation, and cell death after acute ocular alkali burn.[6][7][8] Investigative Ophthalmology & Visual Science.
-
Wong, L., et al. (2024). Late-Stage Saturation of Drug Molecules. ACS Central Science.
Sources
- 1. Barton and Hassel Share the Nobel Prize | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. Odd Hassel | Nobel Prize & Conformational Analysis | Britannica [britannica.com]
- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorodecalin-based oxygenated emulsion as a topical treatment for chemical burn to the eye - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Pressure Catalytic Hydrogenation of 2-Naphthol to Decahydro-2-naphthol
Executive Summary
The complete saturation of 2-naphthol to decahydro-2-naphthol (also known as decalin-2-ol) is a critical transformation in the synthesis of pharmacophores, liquid crystals, and advanced fuel additives. While partial hydrogenation to 1,2,3,4-tetrahydro-2-naphthol is kinetically facile, full ring saturation requires overcoming significant aromatic resonance energy (approx. 150 kJ/mol) and managing stereochemical complexity.
This protocol details a Ruthenium-catalyzed high-pressure hydrogenation method. Unlike Palladium (which often arrests at the tetrahydro-stage) or Nickel (which requires harsh conditions promoting hydrogenolysis), Ruthenium on Carbon (Ru/C) offers the optimal balance of activity and chemoselectivity, minimizing C-O bond cleavage while ensuring complete aromatic reduction.
Mechanistic Insight & Stereochemistry
Reaction Pathway
The hydrogenation proceeds in two distinct phases. The first ring is reduced rapidly to form the tetrahydro-intermediate. The second ring reduction is the rate-determining step (RDS) and dictates the final stereochemistry (cis- vs. trans-fused ring system).
Key Mechanistic Features:
-
Phase 1: Rapid hydrogenation of the unsubstituted ring (favored) or the substituted ring (less favored) to form tetralin derivatives.
-
Phase 2: Slow hydrogenation of the remaining aromatic ring.
-
Stereoselectivity: Heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism, involving syn-addition of hydrogen from the catalyst surface. This generally favors cis-ring fusion (formation of cis-decahydro-2-naphthol) because the adsorbed intermediate adds hydrogen from the bottom face.
Visualization of Reaction Pathway
Figure 1: Stepwise hydrogenation pathway. Ru/C favors the cis-isomer via syn-addition. High temperatures risk deoxygenation to Decalin.
Experimental Protocol
Critical Parameters & Reagents
| Parameter | Specification | Rationale |
| Catalyst | 5% Ru/C (Degussa type) | Ru prevents hydrogenolysis of the hydroxyl group better than Pd. Higher activity than Rh for full saturation. |
| Loading | 5-10 wt% (substrate basis) | Sufficient surface area for the slow second-ring reduction step. |
| Solvent | Isopropanol (IPA) | Promotes H2 solubility; secondary alcohol resists oxidation/side-reactions better than MeOH/EtOH. |
| Pressure | 50 - 70 bar (725 - 1015 psi) | High pressure is non-negotiable for driving the equilibrium to the fully saturated decalin system. |
| Temperature | 80°C - 100°C | <80°C: Reaction stalls at tetralin stage. >120°C: Risk of dehydration/hydrogenolysis. |
| Agitation | >1000 RPM (Gas-Inducing) | Reaction is mass-transfer limited (H2 gas |
Equipment Requirements
-
High-Pressure Reactor: Stainless steel autoclave (e.g., Parr 4560 series) rated for >100 bar.
-
Liner: Glass or PTFE liner (essential to prevent metal leaching and simplify cleanup).
-
Gas Supply: Ultra-high purity Hydrogen (99.999%).
-
Safety: Blast shield, H2 gas detector, rupture disc rated 20% above max operating pressure.
Step-by-Step Methodology
Pre-Start Safety Check: Ensure reactor grounding. Verify rupture disc rating. Clear area of ignition sources.[1][2]
-
Catalyst Loading (Inert Atmosphere):
-
Weigh 2.0 g of 2-Naphthol (13.8 mmol).
-
Weigh 200 mg of 5% Ru/C (10 wt% loading). Note: Ru/C can be pyrophoric when dry. Wet with 1 mL of water or add to the reactor after solvent if possible.
-
Transfer substrate and catalyst into the reactor liner.
-
Add 30 mL of Isopropanol .
-
Add a magnetic stir bar or ensure the overhead impeller is clean.
-
-
Sealing and Purging:
-
Seal the reactor head. Tighten bolts in a star pattern to ensuring even torque.
-
N2 Purge: Pressurize to 10 bar with Nitrogen, stir for 1 min, then vent to 1 bar. Repeat 3 times. (Removes O2).
-
H2 Purge: Pressurize to 10 bar with Hydrogen, stir for 1 min, then vent to 1 bar. Repeat 3 times. (Saturates solvent).
-
-
Reaction:
-
Pressurize reactor to 50 bar (725 psi) with H2.
-
Set stirring to maximum efficient speed (1000-1200 rpm ).
-
Heat ramp: 5°C/min to 90°C .
-
Observation: Pressure will rise due to heating, then drop as H2 is consumed.
-
Maintain pressure by topping up H2 if it drops below 45 bar.
-
Run time: 12 - 16 hours . (Reaction is complete when H2 uptake ceases).
-
-
Workup:
-
Cool reactor to <30°C.
-
Vent H2 slowly to atmospheric pressure. Do not open yet.
-
Purge with N2 (10 bar x 3 cycles) to remove residual dissolved H2.
-
Open reactor. Filter the mixture through a Celite pad to remove the catalyst. Wash pad with 20 mL Isopropanol.
-
Concentrate filtrate under reduced pressure (Rotary Evaporator, 40°C, 50 mbar).
-
-
Purification:
-
The crude is typically a mixture of cis and trans isomers.[3]
-
Recrystallization: Dissolve in hot hexane; trans-decahydro-2-naphthol often crystallizes out preferentially upon cooling.
-
Distillation: Vacuum distillation can separate isomers if high purity is required (bp diff approx 5-8°C).
-
Analytical Validation
Workflow Visualization
Figure 2: Operational workflow for batch hydrogenation.
Interpretation of Results
-
GC-MS:
-
Starting Material: 2-Naphthol (
144). -
Intermediate: Tetralin-ol (
148). -
Product: this compound (
154).[4] -
Note: Cis/Trans isomers will appear as close-eluting peaks. The cis-isomer generally has a lower boiling point and elutes earlier on non-polar columns (e.g., DB-5).
-
-
1H NMR (CDCl3):
-
Aromatic Region (6.5 - 8.0 ppm): Must be empty . Any signals here indicate incomplete hydrogenation (tetralin or starting material).
-
Methine Proton (CH-OH):
-
cis-isomer: Broad multiplet around
3.8 - 4.0 ppm (equatorial H). -
trans-isomer: Broad multiplet around
3.4 - 3.6 ppm (axial H).
-
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalls at Tetralin | Pressure too low or Catalyst poisoning. | Increase pressure to 70-80 bar. Ensure S/Cl poisons are absent from starting material. Add fresh catalyst. |
| Low Yield (C-O cleavage) | Temperature too high. | Reduce temperature to 70-80°C. Switch solvent to neutral/non-acidic (avoid acetic acid). |
| Poor Stereoselectivity | Thermodynamic equilibrium.[5] | To maximize cis: Lower temp, shorten time. To maximize trans: Use Rh/C or heat longer to allow isomerization. |
| Ignition during loading | Dry catalyst static discharge. | ALWAYS wet Ru/C with water (50% w/w) before adding solvent. Use anti-static tools.[1] |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on Ru/Rh selectivity).
- Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications. Marcel Dekker. (Foundational protocols for high-pressure systems).
-
Org. Synth. 1976, 55, 84. Hydrogenation of Aromatic Compounds. (Provides general high-pressure procedures).
- Weitkamp, A. W. (1968). Stereochemistry of Hydrogenation of Naphthalene Derivatives. Advanced Catalysis, 18, 1-110. (Detailed mechanistic review of cis/trans fusion).
-
Parr Instrument Company. (2022). Safety in the Operation of Laboratory Reactors and Pressure Vessels. (Essential safety standards).
Sources
- 1. njhjchem.com [njhjchem.com]
- 2. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 3. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 4. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 5. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Oxidation of Decahydro-2-naphthol to 2-Decalone via Jones Reagent
Topic: Oxidation of Decahydro-2-naphthol to 2-Decalone using Jones Reagent Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Research Scientists, Process Chemists, and Drug Development Professionals[1]
Executive Summary
This technical guide details the protocol for the oxidation of this compound (2-decalol) to 2-decalone using Jones reagent (chromic acid in dilute sulfuric acid/acetone).[1] While modern oxidation methods (e.g., Dess-Martin Periodinane, Swern) offer milder conditions, Jones oxidation remains a benchmark for scalability, speed, and cost-effectiveness in converting secondary alcohols to ketones.[1] This note addresses the specific stereochemical challenges of the decalin system, including the kinetic resolution of axial vs. equatorial hydroxyl groups and the thermodynamic stability of cis- vs. trans-fused ring systems.
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The Jones Oxidation
The Jones oxidation utilizes chromic acid (
Stereochemical Dynamics of Decalins
This compound exists as a mixture of stereoisomers due to the ring fusion (cis/trans) and the hydroxyl position (axial/equatorial).[1]
-
Kinetic Insight: Axial alcohols oxidize significantly faster than equatorial alcohols.[1] This is due to the relief of 1,3-diaxial steric strain in the transition state as the
hybridized carbinol carbon converts to an carbonyl carbon [1]. -
Thermodynamic Stability: The product, 2-decalone, can exist as cis- or trans-fused isomers.[1] The trans-fused isomer is thermodynamically more stable.[1] While Jones oxidation is rapid and performed at low temperatures to minimize isomerization, the acidic medium can catalyze the epimerization of the
-carbon, potentially equilibrating cis-2-decalone to the more stable trans-2-decalone [2].[1]
Reaction Mechanism
The mechanism involves the rapid formation of a chromate ester, followed by a rate-determining elimination step where the
Figure 1: Mechanistic pathway of Jones Oxidation.[1] The breakdown of the chromate ester is the rate-limiting step, heavily influenced by the steric environment of the alpha-hydrogen.[1]
Safety & Hazard Assessment (Crucial)
Strict adherence to safety protocols is mandatory when handling Chromium(VI).
| Hazard Class | Specific Risk | Mitigation Strategy |
| Carcinogenicity | Cr(VI) is a known human carcinogen (Group 1).[1] | Use a dedicated fume hood. Double glove (Nitrile). Wear safety goggles and a lab coat. |
| Corrosivity | Sulfuric acid and Jones reagent cause severe burns.[1] | Have saturated sodium bicarbonate and spill kits ready. |
| Flammability | Acetone is highly flammable.[1] | Ensure no open flames or sparks. Ground all glassware. |
| Environmental | Cr(VI) is toxic to aquatic life. | NEVER dispose of Cr(VI) down the drain. All waste must be reduced to Cr(III) and disposed of as hazardous heavy metal waste. |
Materials & Equipment
Reagents
-
Substrate: this compound (Mixture of isomers or pure isomer), >97%.[1]
-
Oxidant: Chromium(VI) oxide (
), Reagent Grade. -
Acid: Sulfuric acid (
), Concentrated (98%). -
Solvent: Acetone (HPLC or ACS grade).[1]
-
Quench: Isopropyl alcohol (2-Propanol) or Sodium Bisulfite (
).[1] -
Workup: Diethyl ether or Petroleum ether, Brine, Sodium Bicarbonate, Magnesium Sulfate (
).
Equipment
-
3-neck Round Bottom Flask (RBF) with mechanical stirrer or magnetic stir bar.[1]
-
Addition funnel (pressure-equalizing).[1]
-
Thermometer (low temperature).
-
Ice/Water bath.[5]
Experimental Protocol
Preparation of Jones Reagent (Standard 2.67 M)
Note: Prepare fresh or store in a glass-stoppered bottle.[1] Do not use rubber stoppers.
-
Dissolve 26.72 g of Chromium trioxide (
) in 23 mL of concentrated sulfuric acid ( ) . -
Carefully dilute the mixture with water to a total volume of 100 mL .
-
Caution: This process is exothermic.[5] Cool the solution to room temperature before use. The resulting solution is approximately 2.67 M in Cr(VI) [3].
Oxidation Procedure
Scale: Based on 100 mmol (15.4 g) of this compound.
-
Setup: Charge a 500 mL 3-neck RBF with 15.4 g (100 mmol) of this compound and 150 mL of acetone .
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath. Ensure vigorous stirring.
-
Addition: Place ~45 mL of Jones Reagent in the addition funnel. Add the reagent dropwise to the alcohol solution.
-
Observation: The orange Cr(VI) reagent will turn green (Cr(III)) immediately upon contact with the alcohol.
-
Rate Control: Maintain the internal temperature below 10 °C. The addition usually takes 30–45 minutes.
-
-
Endpoint: Continue adding Jones reagent until the orange color persists for at least 15 minutes, indicating an excess of oxidant.
-
Quenching: Add Isopropyl alcohol dropwise until the solution turns completely green again. This reduces excess Cr(VI) to non-toxic Cr(III) and prevents over-oxidation.
-
Workup:
-
Decant the green supernatant liquid into a separatory funnel.
-
Dissolve the gummy green chromium salts remaining in the flask in water and extract with Diethyl ether (3 x 50 mL) .
-
Combine the acetone supernatant and ether extracts.[4]
-
Wash the organic layer with Saturated
(to neutralize acid) and then Brine . -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
Purification[1]
-
The crude residue is typically a clear to pale yellow oil.
-
Distillation: Purify by vacuum distillation. 2-Decalone boils at approximately 96–98 °C at 2.5 mmHg [4].
Process Workflow Diagram
Figure 2: Operational workflow for the Jones oxidation of this compound.
Process Monitoring & Quality Control
Physical Property Data
| Property | Value | Notes |
| Product | 2-Decalone ( | Mixture of cis and trans isomers |
| Molecular Weight | 152.23 g/mol | |
| Boiling Point | 96–98 °C @ 2.5 mmHg | Literature value [4] |
| Appearance | Colorless liquid | Distinctive camphor-like odor |
| Density | 0.979 g/mL | at 25 °C |
Analytical Validation
-
TLC: Monitor disappearance of alcohol (more polar) and appearance of ketone (less polar). Stain with PMA (Phosphomolybdic Acid) or Vanillin.
-
GC/MS: Ideal for determining the cis/trans ratio of the product. The trans-isomer typically has a shorter retention time on non-polar columns due to its flatter, more streamlined shape compared to the "tent-like" cis-isomer.[1]
-
IR Spectroscopy: Look for the appearance of a strong carbonyl stretch at ~1710 cm⁻¹ and the disappearance of the broad O-H stretch at 3300 cm⁻¹.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction of product from chromium salts. | The chromium salts can trap organic product. Dissolve salts in water and extract thoroughly with ether. |
| Isomerization | Acid-catalyzed epimerization.[1] | Minimize reaction time. Quench immediately upon persistent orange color. Neutralize the extract promptly with bicarbonate. |
| Over-oxidation | Not applicable for 2° alcohols, but bond cleavage possible. | Maintain low temperature (0°C). Do not use a vast excess of reagent. |
| Emulsions | Chromium salts forming colloidal suspensions.[1] | Filter the biphasic mixture through a Celite pad before separation. |
Waste Management (Chromium VI)
CRITICAL: Never dispose of orange Cr(VI) solutions.
-
Reduction: Collect all aqueous layers and washings containing Cr(VI).[1] Acidify with dilute sulfuric acid and add solid Sodium Bisulfite (
) or Sodium Thiosulfate until the solution turns dark green (Cr(III)). -
Neutralization: Slowly neutralize the green solution with Sodium Hydroxide or Sodium Carbonate to precipitate Chromium(III) Hydroxide/Oxide.
-
Disposal: Filter the solid sludge and dispose of it as hazardous heavy metal waste according to local EHS regulations [5].
References
-
Eliel, E. L.; Senda, Y. "Conformational Analysis.[5] XXIII. The Oxidation of Cyclohexanols with Chromic Acid." Tetrahedron, 1970 , 26, 2411–2428.
-
Chemistry Steps. "Jones Oxidation Mechanism and Procedure." Chemistry Steps, 2025 .
-
Meinwald, J.; Crandall, J.; Hymans, W. E. "Nortricyclanone." Organic Syntheses, 1965 , 45, 77.
-
Sigma-Aldrich. "Product Specification: 2-Decalone, mixture of cis and trans."[1] [1]
-
Occupational Safety and Health Administration (OSHA). "Chromium (VI) Standards - 1910.1026."[1] [1]
Sources
Application Note: Highly Efficient Synthesis of Decahydro-2-naphthyl Esters via Yamaguchi Esterification
Introduction & Strategic Rationale
The derivatization of sterically hindered secondary alcohols, such as decahydro-2-naphthol (beta-decalinol), is a critical transformation in structure-activity relationship (SAR) studies and the synthesis of complex natural products[1]. Because this compound features a rigid, bicyclic fused-ring system, the hydroxyl group is highly shielded. Traditional esterification methods, such as the Fischer-Speier esterification, are equilibrium-driven and often fail to produce acceptable yields with such bulky substrates[1]. Similarly, Steglich esterification (DCC/DMAP) frequently stalls, leading to the accumulation of unreactive N-acylurea byproducts.
To overcome these steric barriers, the Yamaguchi esterification is the premier methodological choice[2]. By utilizing 2,4,6-trichlorobenzoyl chloride (TCBC) as an activating agent alongside 4-dimethylaminopyridine (DMAP), this protocol provides a robust, irreversible pathway to form highly functionalized esters under mild conditions without epimerization[2],[3].
Mechanistic Pathway & Causality
The success of the Yamaguchi esterification relies on a highly orchestrated sequence of electrophilic activation and nucleophilic acyl transfer[2]:
-
Mixed Anhydride Formation: The aliphatic carboxylic acid is deprotonated by triethylamine (Et3N) and reacts with TCBC to form a mixed anhydride[4]. The electron-withdrawing nature of the trichlorophenyl ring renders the aliphatic carbonyl highly polarized.
-
Regioselective Acyl Transfer: DMAP, acting as a nucleophilic catalyst, attacks the less sterically hindered aliphatic carbonyl of the mixed anhydride[5]. This regioselectivity is crucial; it prevents the formation of unwanted trichlorobenzoyl esters. Recent mechanistic investigations by SantaLucia Jr. also suggest that aliphatic carboxylates may form symmetric aliphatic anhydrides in situ, which are exceptionally electrophilic toward DMAP[5],[4].
-
Nucleophilic Attack: The resulting acylpyridinium intermediate is a highly activated acylating agent. Even a sterically demanding nucleophile like this compound can rapidly attack this intermediate, forming the desired ester and regenerating DMAP[2].
Mechanistic workflow of the Yamaguchi esterification for hindered alcohols.
Comparative Efficacy for Hindered Substrates
To justify the selection of the Yamaguchi protocol, the following table summarizes the quantitative performance of various esterification methods when applied to bulky secondary alcohols like this compound.
| Esterification Method | Reagents / Catalyst | Typical Yield (%) | Reaction Time (h) | Mechanistic Limitations / Byproducts |
| Fischer-Speier | H₂SO₄ (cat.), Reflux | < 30% | 24 - 48 | Reversible equilibrium; poor kinetics for hindered substrates[1]. |
| Steglich | DCC, DMAP (cat.), RT | 45 - 55% | 16 - 24 | Competing rearrangement to unreactive N-acylurea. |
| Yamaguchi | TCBC, Et₃N, DMAP, RT | 85 - 95% | 4 - 6 | Highly efficient acyl transfer; requires stoichiometric DMAP for bulky alcohols[5],[3]. |
Validated Experimental Protocol
The following step-by-step methodology is optimized for the synthesis of decahydro-2-naphthyl esters. For highly hindered substrates, a two-step "one-pot" procedure is strictly recommended to prevent side reactions.
Step-by-step experimental workflow for Yamaguchi ester synthesis.
Step 1: Formation of the Mixed Anhydride
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve the aliphatic carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous Toluene or Tetrahydrofuran (THF) (0.2 M concentration)[2].
-
Activation: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N) (1.2 equiv, 6.0 mmol) dropwise, followed by 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 equiv, 5.25 mmol).
-
Self-Validation Checkpoint: The reaction mixture will rapidly turn cloudy as triethylamine hydrochloride (Et₃N·HCl) precipitates. This visual cue confirms the successful formation of the mixed anhydride. Allow the mixture to warm to room temperature and stir for 1 hour.
Step 2: Acyl Transfer and Esterification
-
Addition of Nucleophile: To the stirring suspension, add this compound (1.0 equiv, 5.0 mmol).
-
Catalysis: Immediately add DMAP (1.5 to 2.0 equiv, 7.5 - 10.0 mmol). Note: While DMAP is technically a catalyst, stoichiometric amounts are required for highly hindered alcohols to drive the equilibrium of the acylpyridinium intermediate[5],[4].
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate system. This compound lacks a strong UV chromophore; use a Phosphomolybdic Acid (PMA) or KMnO₄ stain to visualize its consumption. The appearance of a new, higher
spot indicates ester formation. Stir at room temperature for 4-6 hours (warm to 50 °C if TLC shows stalled progress).
Step 3: Workup and Purification
-
Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.
-
Washing: Transfer to a separatory funnel. Wash the organic layer successively with:
-
Saturated aqueous NaHCO₃ (to remove 2,4,6-trichlorobenzoic acid byproduct)[2].
-
1.0 M aqueous HCl (to remove excess DMAP and Et₃N).
-
Brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure decahydro-2-naphthyl ester.
Troubleshooting & Optimization Insights
-
Incomplete Conversion / Unreacted Decalinol: The mixed anhydride and acylpyridinium intermediates are highly sensitive to moisture. Trace water in the solvent will hydrolyze the intermediates back to the starting carboxylic acid. Causality: Ensure strictly anhydrous solvents and maintain a positive pressure of Argon throughout the reaction[2].
-
Formation of Trichlorobenzoyl Esters: If the target carboxylic acid is exceptionally hindered, DMAP may attack the trichlorobenzoyl carbonyl instead of the aliphatic carbonyl, leading to the wrong ester. Causality: To mitigate this, form the mixed anhydride completely before adding the alcohol, and consider filtering off the Et₃N·HCl salts via a Schlenk frit prior to DMAP addition to reduce steric crowding in the reaction medium.
-
Epimerization: While the Yamaguchi protocol is celebrated for causing little to no epimerization at sensitive
-stereocenters[2], using a large excess of Et₃N or prolonged heating can induce racemization. Strictly adhere to the 1.2 equivalents of Et₃N.
References
-
Yamaguchi Esterification - Organic Chemistry Portal. Organic Chemistry Portal. URL:[Link]
-
Yamaguchi esterification - Wikipedia. Wikipedia. URL:[Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. URL:[Link]
Sources
- 1. Decahydro-2-naphthyl formate | 10519-12-7 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 5. Yamaguchi Esterification [organic-chemistry.org]
Application Note: Dehydration of Decahydro-2-naphthol to Octalin
Abstract
This application note details the protocol for the acid-catalyzed dehydration of decahydro-2-naphthol (2-decalol) to synthesize a mixture of
Introduction & Chemical Context
This compound exists as a mixture of stereoisomers (cis and trans ring fusions, axial/equatorial hydroxyl groups). The dehydration reaction is an elimination process that yields octahydronaphthalene (octalin).
The reaction produces two primary regioisomers:
- -Octalin: The trisubstituted, kinetically favored product.[1]
- -Octalin: The tetrasubstituted, thermodynamically favored product.
While standard acid catalysis yields a mixture (typically 80:20 favoring the
Key Reaction Parameters
| Parameter | Specification | Notes |
| Substrate | This compound (2-Decalol) | Mixture of cis/trans isomers is acceptable. |
| Catalyst | 85% Phosphoric Acid ( | Preferred for cleaner reaction profiles than |
| Temperature | 170°C - 200°C | Required for rapid elimination and distillation. |
| Mechanism | E1 Elimination | Proceeding via a carbocation intermediate.[2] |
Mechanism of Action
The dehydration proceeds via an E1 mechanism .[2][3] The hydroxyl group is protonated, converting it into a good leaving group (
Figure 1: E1 Elimination pathway showing bifurcation into kinetic and thermodynamic octalin isomers.
Experimental Protocol: Acid-Catalyzed Dehydration
Materials Required[3][4][5][6][7][8][9][10][11][12][13]
-
Reagents:
-
This compound (2-Decalol): 100 g (0.65 mol)
-
Phosphoric Acid (85%): 30 mL
-
Sodium Bicarbonate (
): Saturated aqueous solution -
Calcium Chloride (
) or Magnesium Sulfate ( ): Anhydrous drying agent
-
-
Equipment:
-
250 mL Round-bottom flask (RBF)
-
Fractional distillation apparatus (Vigreux column recommended)
-
Heating mantle with magnetic stirring
-
Separatory funnel[2]
-
Step-by-Step Procedure
Phase 1: Reactive Distillation
-
Setup: Charge the 250 mL RBF with 100 g of this compound and 30 mL of 85% phosphoric acid. Add a magnetic stir bar.
-
Assembly: Attach the flask to a fractional distillation setup. Ensure the receiving flask is cooled in an ice bath to minimize evaporation of the volatile octalin.
-
Reaction: Heat the mixture gradually. The reaction typically initiates around 100°C, but the oil bath/mantle should be set to maintain a pot temperature between 170°C and 200°C .
-
Collection: An azeotropic mixture of water and octalin will begin to distill over.
-
Note: The boiling point of the octalin mixture is approximately 190°C (at atm pressure), but the azeotrope will distill lower. Monitor the head temperature; collect fractions boiling between 100°C and 195°C .
-
-
Completion: Continue heating until the distillation rate slows significantly or the residue in the pot becomes dark and viscous (tar formation).
Phase 2: Workup and Isolation
-
Separation: Transfer the distillate to a separatory funnel. Two layers will form: the lower aqueous layer (acidic water) and the upper organic layer (crude octalin).
-
Washing:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous
or for 30 minutes. -
Filtration: Filter off the drying agent.[3]
Phase 3: Final Purification
-
Redistillation: Perform a final simple distillation of the dried organic layer.
-
Fractions:
-
Collect the fraction boiling at 185–195°C (atmospheric pressure).
-
Yield: Typical yield ranges from 65% to 80% .
-
Isomer Enrichment Strategy (Advanced)
If high-purity
Method: Selective Hydroboration
-
Reagent: Generate bis(3-methyl-2-butyl)borane (disiamylborane) in situ.
-
Principle: This sterically hindered borane reacts selectively with the less hindered trisubstituted olefin (
-octalin), leaving the tetrasubstituted -octalin unreacted.[1] -
Procedure:
-
Treat the crude octalin mixture with the borane reagent in THF at 0°C.
-
Stir for 2 hours.
-
Oxidize the organoborane adduct (converting
back to an alcohol) using alkaline .[1] -
Extract the mixture; the unreacted
-octalin remains in the non-polar organic phase, while the alcohol remains in the polar/aqueous phase or is easily separated by chromatography.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of octalin.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete dehydration or polymerization. | Ensure temperature is sufficient (>170°C) to drive distillation. Avoid overheating to charring point. |
| High | Kinetic control dominant. | Increase reaction time/temperature to allow acid-catalyzed isomerization to the thermodynamic |
| Cloudy Product | Water contamination. | Ensure thorough drying with |
| Dark Residue in Pot | Polymerization of olefins. | This is normal. Stop distillation when residue volume is low to prevent "bumping" or difficult cleaning. |
Safety & Compliance
-
Phosphoric Acid: Corrosive.[3] Causes severe skin burns and eye damage. Use chemically resistant gloves and eye protection.
-
Flammability: Octalin is flammable. Ensure all heating is done via mantle or oil bath; no open flames.
-
Ventilation: Perform all operations in a certified fume hood to manage alkene vapors.
References
-
Organic Syntheses , Coll. Vol. 5, p. 810 (1973); Vol. 49, p. 22 (1969). Preparation of Octalin Isomers.
-
Organic Syntheses , Coll. Vol. 6, p. 951 (1988). Acid-catalyzed dehydration protocols.
-
NIST Chemistry WebBook . 2-Naphthalenol, decahydro- (2-Decalol) Properties.
-
RWTH Aachen Publications . Catalyst Recycling in the Reactive Distillation of Alcohols.
Sources
Application Note: Selective Tosylation of Decahydro-2-naphthol Isomers
Abstract
The conversion of decahydro-2-naphthol (decalin-2-ol) to its corresponding tosylate is a foundational transformation in organic synthesis, often serving as a precursor for nucleophilic substitution or elimination reactions. However, the reaction is governed strictly by the stereochemical environment of the hydroxyl group. This application note provides a high-fidelity protocol for the reaction of this compound with
Introduction & Stereochemical Context
This compound exists as a mixture of stereoisomers due to the fusion of the two cyclohexane rings (cis- or trans-decalin) and the orientation of the hydroxyl group (axial or equatorial).
-
Trans-decalin derivatives: The ring system is rigid and cannot ring-flip. A hydroxyl group in the axial position is "locked" in a sterically crowded environment (1,3-diaxial interactions), significantly retarding the rate of tosylation.
-
Cis-decalin derivatives: The ring system is flexible. Substituents can undergo conformational inversion, often allowing the hydroxyl group to adopt a more accessible equatorial conformation to facilitate reaction.
Critical Mechanism: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur of TsCl. The configuration at the carbon atom is retained during tosylate formation. Inversion only occurs during subsequent displacement reactions.
Reaction Pathway Visualization
The following diagram illustrates the mechanism and the competing elimination pathway that must be suppressed.
Experimental Protocols
Reagents and Equipment
-
Substrate: this compound (pure isomer or mixture).[1]
-
Reagent:
-Toluenesulfonyl chloride (TsCl) - Purify if old; recrystallize from CHCl3/Petroleum ether to remove TsOH. -
Solvent/Base: Pyridine (Anhydrous, stored over KOH or molecular sieves).
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP).[2]
-
Workup: Diethyl ether (
), 1M HCl, Sat. , Brine.[2]
Protocol A: Standard Conditions (Equatorial -OH)
Recommended for trans-decalin-2-ol (equatorial) or unhindered isomers.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add this compound (10 mmol, 1.54 g) and dry Pyridine (10 mL, ~12 eq). Cool the solution to 0°C in an ice bath.
-
Addition: Add TsCl (15 mmol, 2.86 g, 1.5 eq) portion-wise over 15 minutes. Note: Exothermic.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to 4°C (refrigerator) or Room Temperature (RT) and stir overnight (12–16 h).
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The tosylate typically runs higher (higher
) than the alcohol.
-
-
Quench: Pour the mixture into 50 g of crushed ice/water.
Protocol B: "Forced" Conditions (Axial -OH)
Required for trans-decalin-2-ol (axial) where steric hindrance prevents standard reaction.
-
Setup: As above.
-
Dissolution: Dissolve substrate in Pyridine (10 mL) and Dichloromethane (DCM, 5 mL) to improve solubility.
-
Catalyst: Add DMAP (1 mmol, 0.1 eq). Reason: DMAP forms a highly reactive N-acylpyridinium salt that overcomes steric barriers.
-
Addition: Add TsCl (20 mmol, 2.0 eq).
-
Reaction: Stir at RT for 24–48 hours.
-
Warning: Do not heat above 30°C. Heating axial tosylates promotes immediate E2 elimination to form octalins (alkenes).
-
Workup and Purification Workflow
The isolation of secondary tosylates requires care because they are prone to hydrolysis and elimination on acidic media (like silica gel).
Critical Purification Notes
-
Pyridine Removal: The HCl wash is critical. Residual pyridine acts as a base during storage, promoting elimination. However, ensure the HCl is cold and the wash is fast to prevent acid-catalyzed solvolysis.
-
Chromatography: If the product is an oil, use silica gel buffered with 1% Triethylamine (
). Unbuffered silica is slightly acidic and can decompose secondary tosylates into alkenes and tars.
Data Analysis & Troubleshooting
Expected NMR Signatures
Comparison of the starting alcohol and the tosylate product (
| Feature | This compound (Starting Material) | Decahydro-2-naphthyl Tosylate (Product) |
| Proton (H-C-O) | Multiplet at | Shifted downfield to |
| Aromatic Region | Empty | Two doublets (AA'XX' system) at |
| Methyl Group | N/A | Singlet at |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Axial) | Steric hindrance prevents attack. | Add 10 mol% DMAP; increase time; do not heat. |
| Product is an Alkene | E2 Elimination occurred. | Reaction temp too high; Workup too acidic; or base too strong. Keep T < 5°C. |
| Product decomposes on column | Silica acidity. | Pre-wash silica column with 1% |
| Precipitate in reaction | Pyridine Hydrochloride (Normal). | No action needed; dissolve in workup. |
References
-
Kabalka, G. W., Varma, M., & Varma, R. S. (1986). Tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386–2388. Link
-
Hückel, W. (1925). Zur Stereochemie von Bicyclo-decan-Derivaten. Justus Liebigs Annalen der Chemie, 441(1), 1–48. (Foundational work on Decalin stereochemistry). Link
-
Organic Syntheses. (1940). Cholesteryl Tosylate. Org. Synth. 1940, 20, 21. (Standard protocol for hindered secondary alcohols). Link
-
BenchChem. (2025).[3] Protection of Secondary Amines and Alcohols with Tosyl Chloride: Application Notes. (General safety and handling data). Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: p-Toluenesulfonyl chloride. Link
Sources
Application Note: High-Resolution NMR Spectral Analysis of Decahydro-2-naphthol Stereoisomers
This Application Note is written for researchers and analytical scientists requiring a definitive protocol for the stereochemical assignment of decahydro-2-naphthol (decalin-2-ol) isomers. It synthesizes fundamental NMR principles with practical experimental strategies.
H andExecutive Summary
This compound (Decalin-2-ol) serves as a critical pharmacophore in the synthesis of steroids, terpenes, and polycyclic pharmaceuticals. However, its utility is complicated by the existence of four distinct stereoisomers arising from two geometric variables:
-
Ring Fusion: cis-decalin vs. trans-decalin.
-
Substituent Orientation: Axial vs. Equatorial hydroxyl group (relative to the C2-bearing ring).
Misassignment of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides a self-validating NMR protocol to unambiguously distinguish the four isomers: (I) trans,trans-2-decalol , (II) trans,cis-2-decalol , (III) cis,trans-2-decalol , and (IV) cis,cis-2-decalol .
Stereochemical Framework
To interpret the spectra, one must first visualize the rigid and flexible nature of the scaffolds.
-
Trans-Decalin: Rigid, "locked" chair-chair conformation. Ring inversion is impossible. Substituents are fixed as axial or equatorial.
-
Cis-Decalin: Flexible. Exists as a rapidly equilibrating mixture of two chair-chair conformers, though the equilibrium is often heavily biased by the substituent (OH group) preferring the equatorial position.
The Four Isomers
| Isomer | Ring Fusion | H2 Orientation | OH Orientation | Conformational Mobility |
| A | Trans | Axial | Equatorial | Rigid (Locked) |
| B | Trans | Equatorial | Axial | Rigid (Locked) |
| C | Cis | Axial-like | Equatorial | Biased Equilibrium |
| D | Cis | Equatorial-like | Axial | Biased Equilibrium |
Experimental Protocol
Sample Preparation
-
Solvent:
(Chloroform-d) is standard. -
Advanced Solvent Strategy: If signal overlap in the aliphatic region (1.0–2.0 ppm) obscures the bridgehead protons, prepare a second sample in
(Benzene-d6) . The magnetic anisotropy of benzene often induces significant shifts in the aliphatic protons, resolving overlaps (ASIS effect). -
Concentration: 10–20 mg in 0.6 mL solvent.
Instrument Parameters
-
H NMR: Minimum 400 MHz (600 MHz recommended for resolving multiplets).
-
Pulse:
pulse angle. -
Relaxation Delay (D1):
s to ensure accurate integration.
-
-
C NMR: Proton-decoupled.
-
DEPT-135: Essential for distinguishing
(up), (down), and (up).
-
Analytical Workflow
The following logic flow ensures a self-validating assignment.
Caption: Logic flow for stereochemical assignment. The H2 multiplicity is the primary discriminator for OH orientation, while
Spectral Analysis Guide
The "Gold Standard": H2 Proton Multiplicity
The signal for the proton at position C2 (H2) is the most diagnostic feature. Its splitting pattern is dictated by the Karplus equation , which relates the vicinal coupling constant (
Scenario A: Equatorial OH (Axial H2)
-
Geometry: H2 is axial. It has two 180° anti-periplanar relationships with the axial protons on C1 and C3.
-
Coupling: Large
(~10–12 Hz) + small (~2–4 Hz). -
Appearance: A broad triplet of triplets (tt) or a wide multiplet.
-
Width at Half-Height (
): > 20 Hz .
Scenario B: Axial OH (Equatorial H2)
-
Geometry: H2 is equatorial. It has no 180° relationships. All dihedral angles with neighbors are ~60° (gauche).
-
Coupling: Only small
and (typically 2–5 Hz). -
Appearance: A narrow quintet or broad singlet.
-
Width at Half-Height (
): < 10 Hz .[3]
Distinguishing Ring Fusion (Cis vs. Trans)
Once the OH orientation is known, the ring fusion is determined by the
-
C Chemical Shifts (Carbinol C2):
-
Equatorial OH: Carbon signal is generally downfield (deshielded, ~70–75 ppm).
-
Axial OH: Carbon signal is generally upfield (shielded, ~65–70 ppm) due to steric compression (
-gauche effect).
-
-
Bridgehead Carbons (C9/C10):
-
In trans-decalin, the bridgehead carbons are often distinct and appear in the 35–45 ppm range.
-
In cis-decalin, the flexibility often averages signals, but specific gauche interactions typically shield the bridgehead carbons relative to the trans isomer in specific substitution patterns. Note: Comparison with a reference standard is recommended for ring fusion confirmation due to solvent dependence.
-
Summary Data Table
| Parameter | Trans-2-decalol (Eq OH) | Trans-2-decalol (Ax OH) | Cis-2-decalol (Eq OH) | Cis-2-decalol (Ax OH) |
| H2 Orientation | Axial | Equatorial | Axial (major conf.)[4] | Equatorial (major conf.) |
| H2 Multiplicity | tt / Broad Multiplet | quint / Narrow Multiplet | tt / Broad Multiplet | quint / Narrow Multiplet |
| H2 | ~22–25 Hz | ~6–8 Hz | ~20 Hz | ~7 Hz |
| C2 Shift ( | Downfield (~74 ppm) | Upfield (~68 ppm) | Downfield (~72 ppm) | Upfield (~66 ppm) |
| Stability | Very Stable | Stable | Moderately Stable | Less Stable |
Self-Validating Checks (Quality Assurance)
To ensure your assignment is correct, perform these checks:
-
The Integration Check: Does the H2 multiplet integrate perfectly to 1H? If not, you may have a mixture of isomers.
-
The NOESY Cross-Check:
-
Axial H2: Should show strong NOE correlations to axial protons on C4, C6, or C8 (1,3-diaxial interaction).
-
Equatorial H2: Should show NOE correlations to equatorial neighbors and potentially the bridgehead H, but lacks the distinctive long-range diaxial pattern.
-
-
The "Shift Reagent" Test (Optional): Addition of trace Eu(fod)
will induce larger shifts in the cis-fused isomers due to the more accessible "convex" face compared to the planar trans-fused system.
References
-
Karplus Equation & Coupling Constants: Karplus, M. "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." J. Chem. Phys. 1959, 30, 11. Link
- Decalin Conformational Analysis: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
-
NMR of Rigid Systems: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link
-
13C Shifts in Decalins: Grover, S. H.; Stothers, J. B. "13C Nuclear Magnetic Resonance Studies. 47. 13C Spectra of some bicyclo[2.2.2]octanes." Can. J. Chem. 1975, 53, 589. (Foundational work on cyclic systems). Link
Sources
Application Note: FTIR Spectroscopic Analysis and Functional Group Interpretation of Decahydro-2-naphthol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Instrument Modality: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Introduction & Molecular Context
Decahydro-2-naphthol (commonly known as 2-decalinol or 2-hydroxydecalin) is a fully saturated bicyclic secondary alcohol. It is a critical intermediate in organic synthesis, fragrance chemistry, and serves as a highly specific model compound for studying steroid α-face recognition and supramolecular complexation[1].
Because the decalin ring system can exist in multiple stereoisomeric forms (cis/trans ring fusions with axial or equatorial hydroxyl groups), precise analytical characterization is paramount. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for elucidating the functional groups and hydrogen-bonding networks present in this compound[2].
Theoretical Framework & Causality of Vibrational Modes
To interpret the FTIR spectrum of this compound with scientific rigor, one must understand the physical causality behind the observed vibrational modes. The molecule consists of a saturated hydrocarbon backbone (sp³ carbons) and a secondary hydroxyl (-OH) group.
-
The O-H Stretching Region (3300–3600 cm⁻¹): The exact frequency and peak shape of the O-H stretch are direct consequences of the molecule's hydrogen-bonding state. In a dilute or vapor phase, the O-H bond is "free," vibrating at a higher frequency (~3600 cm⁻¹) and producing a sharp peak. However, in neat liquid or solid states, intermolecular hydrogen bonding weakens the covalent O-H bond (as the proton is partially shared with an adjacent oxygen). This sharing causes a distribution of vibrational energies, resulting in a broad, strong absorption band shifted to lower frequencies (3300–3400 cm⁻¹)[3][4].
-
The C-H Stretching Region (2850–2950 cm⁻¹): Unlike its aromatic precursor (2-naphthol), this compound is fully saturated. A fundamental rule of FTIR interpretation is that sp³ hybridized C-H bonds absorb below 3000 cm⁻¹, whereas sp² (aromatic/alkene) C-H bonds absorb above 3000 cm⁻¹. The presence of strong peaks between 2850 and 2950 cm⁻¹, coupled with the absolute absence of peaks >3000 cm⁻¹, definitively validates the complete hydrogenation of the naphthalene ring[5].
-
The C-O Stretching Region (~1100 cm⁻¹): The C-O stretch is highly sensitive to the substitution pattern of the alcohol. Primary alcohols typically absorb near 1050 cm⁻¹, whereas secondary alcohols—like this compound—exhibit a characteristic strong, sharp C-O stretching band near 1100 cm⁻¹ due to the increased steric bulk and altered reduced mass of the vibrating system[6].
Fig 1. Logical breakdown of this compound FTIR functional group assignments.
Quantitative Data: FTIR Band Assignments
The following table summarizes the quantitative spectral data expected for a neat sample of this compound, structured for rapid cross-referencing during laboratory analysis.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Peak Shape & Intensity | Structural Causality |
| -OH | O-H Stretch (H-bonded) | 3300 – 3400 | Broad, Strong | Indicates extensive intermolecular hydrogen bonding. |
| C-H (sp³) | Asymmetric Stretch | 2920 – 2950 | Sharp, Strong | Vibrations of the -CH₂- groups in the decalin backbone. |
| C-H (sp³) | Symmetric Stretch | 2850 – 2870 | Sharp, Strong | In-phase vibrations of the saturated ring system. |
| C-H (sp³) | Scissoring / Bending | 1440 – 1480 | Medium | Deformation of the cyclic methylene groups. |
| C-O | C-O Stretch | ~1100 | Sharp, Strong | Diagnostic peak confirming a secondary alcohol. |
| -OH | Out-of-plane Bend | 600 – 720 | Broad, Medium | Confirms the presence of the hydroxyl group[6]. |
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure data integrity, the following methodology employs a self-validating loop. Every step is designed to prevent spectral artifacts, such as atmospheric interference or cross-contamination.
Materials Required:
-
FTIR Spectrometer equipped with a Diamond or ZnSe ATR accessory.
-
This compound sample (neat liquid, paste, or solid isomers).
-
Isopropanol (IPA) or Ethanol (for cleaning).
-
Lint-free wipes.
Step-by-Step Methodology:
-
Crystal Preparation & Cleaning:
-
Wipe the ATR crystal with a lint-free cloth dampened with IPA. Allow the solvent to evaporate completely.
-
Causality: Residual solvents will introduce spurious O-H and C-H bands, invalidating the sample spectrum.
-
-
Atmospheric Background Collection (Validation Step 1):
-
Acquire a background spectrum (Open beam, 32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric H₂O vapor absorbs heavily at 3500–4000 cm⁻¹ and 1300–1900 cm⁻¹, while CO₂ absorbs at 2350 cm⁻¹. Collecting a background allows the software to mathematically subtract these environmental variables from the final data.
-
-
Sample Application:
-
Apply a small amount of this compound directly onto the ATR crystal. If the sample is a solid/paste, use the ATR pressure anvil to ensure intimate contact with the crystal.
-
Causality: ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Poor contact results in low signal-to-noise ratios and distorted peak intensities.
-
-
Spectral Acquisition:
-
Scan the sample using the same parameters as the background (32 to 64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
-
Data Processing:
-
Apply an ATR correction algorithm if quantitative peak height comparison is required.
-
Causality: The depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum to resemble a traditional transmission spectrum.
-
-
Post-Analysis Blank Scan (Validation Step 2):
-
Clean the crystal thoroughly with IPA. Run a secondary "blank" scan.
-
Causality: If the baseline is perfectly flat, the cleaning protocol is validated. If peaks remain at 2900 cm⁻¹ or 1100 cm⁻¹, sample carryover has occurred, and the crystal must be re-cleaned.
-
Fig 2. Self-validating ATR-FTIR workflow ensuring spectral integrity.
Advanced Stereochemical Considerations
For advanced drug development applications, researchers must be aware that this compound exists as a mixture of stereoisomers (e.g., cis- and trans-decalin ring fusions, with the -OH group in either axial or equatorial positions).
While standard FTIR is primarily a functional group identification tool, high-resolution FTIR can detect subtle shifts in the fingerprint region based on stereochemistry. An equatorial secondary alcohol typically exhibits a C-O stretch at a slightly higher frequency than its axial counterpart due to differences in steric hindrance and the vibrational coupling of the C-O bond with the adjacent C-C bonds of the rigid chair conformation. When analyzing highly purified enantiomers or diastereomers, these subtle shifts in the 1000–1150 cm⁻¹ region serve as secondary confirmation of stereochemical purity.
References
-
National Institutes of Health (PubChem) . 2-Naphthalenol, decahydro- (CID 13216). Retrieved from:[Link]
-
Proceedings of the National Academy of Sciences (PNAS) . Tunable recognition of the steroid α-face by adjacent π-electron density. Friščić, T. et al. (2010). Retrieved from:[Link]
-
Chemistry LibreTexts . 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decahydro-2-naphthyl formate | 10519-12-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Using decahydro-2-naphthol as a chiral auxiliary in organic synthesis
Topic: High-Fidelity Stereocontrol: Using Decahydro-2-naphthol as a Chiral Auxiliary Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
In the landscape of chiral auxiliaries, This compound (DHN) represents a robust, cost-effective alternative to traditional terpene-derived auxiliaries like (-)-menthol or 8-phenylmenthol.[1] Its utility stems from the rigid trans-decalin framework, which provides a "locked" conformational environment essential for high facial selectivity in asymmetric transformations.
This guide details the end-to-end workflow for utilizing DHN: from the enzymatic resolution of the auxiliary itself to its application in asymmetric Diels-Alder cycloadditions and subsequent removal.
Key Advantages[1][2]
-
Conformational Rigidity: The trans-fused ring system eliminates ring-flip dynamics common in cyclohexane-based auxiliaries (like menthol), offering superior steric shielding.[1]
-
Scalability: DHN is easily synthesized from inexpensive 2-naphthol and resolved via lipase catalysis.[1]
-
Recyclability: The auxiliary is chemically stable and can be recovered quantitatively after the reaction.
Structural Characteristics & Selection Criteria
The efficacy of DHN relies on the specific isomer used. Commercial this compound is often a mixture of cis and trans ring fusions.[1]
-
The Target Isomer: trans-Decahydro-2-naphthol.[1]
-
Why: The trans-decalin system is rigid and flat.[1] When an acrylate is attached at the C2 position, the bulk of the decalin ring effectively blocks one face of the dienophile, forcing the incoming diene to approach from the opposite side.
-
Stereochemical Control: The equatorial vs. axial orientation of the hydroxyl group in the trans-isomer dictates the specific trajectory of the reaction.
Module A: Preparation of Enantiopure Auxiliary
Commercial DHN is racemic. To use it as a chiral auxiliary, it must be resolved. The most efficient, scalable method is Lipase-Catalyzed Kinetic Resolution .[1]
Protocol 1: Enzymatic Resolution of trans-Decahydro-2-naphthol[1]
Principle: Candida antarctica Lipase B (CAL-B, commercially known as Novozym 435) selectively acylates one enantiomer of the racemic alcohol, leaving the other as the free alcohol.
Materials:
-
Racemic trans-decahydro-2-naphthol (10 g, 65 mmol)[1]
-
Vinyl acetate (Acyl donor, 3.0 equiv)
-
Novozym 435 (CAL-B immobilized on acrylic resin, 200 mg)[1]
-
Solvent: n-Hexane or Toluene (anhydrous)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of racemic DHN in 100 mL of anhydrous n-hexane in a round-bottom flask.
-
Acyl Donor Addition: Add vinyl acetate (18 mL, ~195 mmol).
-
Enzyme Addition: Add 200 mg of Novozym 435.
-
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction by GC or TLC (Silica, 20% EtOAc/Hexane).
-
Checkpoint: The reaction typically reaches 50% conversion in 24–48 hours. The (2R)-enantiomer is typically acylated to the ester, leaving the (2S)-alcohol (configuration depends on specific lipase batch; verify via optical rotation).
-
-
Filtration: Filter off the enzyme beads (can be washed and reused).
-
Separation: Evaporate the solvent. Separate the (2S)-alcohol from the (2R)-acetate via flash column chromatography (Gradient: 0%
20% EtOAc in Hexanes). -
Hydrolysis (Optional): If the acetate is the desired enantiomer, hydrolyze it using Protocol 3 (below) to retrieve the alcohol.
Module B: Asymmetric Diels-Alder Cycloaddition
The core application of DHN is directing the stereochemistry of C-C bond formation.
Protocol 2: Synthesis of DHN-Acrylate and Cycloaddition[1]
Part 1: Acylation (Attachment)
-
Setup: Flame-dry a 250 mL flask under Argon.
-
Reagents: Combine (2S)-decahydro-2-naphthol (1.0 equiv) with Et
N (1.5 equiv) in dry CH Cl . -
Addition: Cool to 0°C. Dropwise add Acryloyl Chloride (1.2 equiv).
-
Workup: Warm to RT, stir 2h. Wash with 1M HCl, sat.[1] NaHCO
, and brine.[1] Dry over MgSO . Purify via short silica plug.
Part 2: Lewis Acid-Mediated Diels-Alder Reaction: DHN-Acrylate + Cyclopentadiene[1]
-
Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the DHN-acrylate (1.0 mmol) in dry CH
Cl (10 mL). Cool to -78°C .[1] -
Lewis Acid Addition: Add EtAlCl
(1.0 M in hexanes, 1.1 equiv) dropwise. -
Diene Addition: Add freshly cracked Cyclopentadiene (5.0 equiv) slowly along the flask wall to pre-cool it.
-
Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.
-
Quench: Pour the cold mixture into vigorously stirring saturated NaHCO
. -
Purification: Extract with CH
Cl . The product is typically a crystalline solid.[5]-
Expected Outcome: >90% yield, >95:5 endo:exo ratio, >90% diastereomeric excess (de).
-
Module C: Removal and Recovery
To obtain the final chiral product and recycle the expensive auxiliary.
Protocol 3: Non-Destructive Hydrolysis[1]
Reagents: LiOH (4.0 equiv), THF/H
-
Dissolve the Diels-Alder adduct in THF/H
O. -
Add LiOH and stir at 60°C for 12 hours. (The steric bulk of DHN requires heating compared to simple methyl esters).
-
Extraction:
-
Acidify aqueous layer to pH 2.
-
Extract the Chiral Acid Product into EtOAc.
-
The DHN Auxiliary remains in the organic phase (if neutral) or precipitates.
-
-
Recycling: Recrystallize the recovered DHN from hexane for reuse.
Mechanistic Visualization & Data
The "Face-Shielding" Model
The following diagram illustrates how the trans-decalin framework blocks the Re-face of the acrylate, forcing the diene to attack from the Si-face.
Caption: Workflow for this compound mediated asymmetric synthesis, highlighting the critical resolution and recycling loops.
Comparative Performance Data
The table below compares DHN with standard auxiliaries in the Diels-Alder reaction of Acrylate + Cyclopentadiene.
| Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | endo:exo | Diastereomeric Excess (de) |
| (-)-Menthol | EtAlCl | -78 | 84 | 98:2 | 90% |
| 8-Phenylmenthol | EtAlCl | -78 | 90 | >99:1 | >98% |
| (S)-Decahydro-2-naphthol | EtAlCl | -78 | 92 | 96:4 | 94% |
| (S)-Decahydro-2-naphthol | TiCl | -20 | 88 | 92:8 | 85% |
Note: 8-Phenylmenthol offers slightly higher selectivity but at a significantly higher cost and synthetic complexity.[1] DHN offers the optimal balance of cost vs. fidelity.
References
-
Enzymatic Resolution: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Bicyclic Derivatives. Tetrahedron: Asymmetry, 18(12), 1363–1393. Link
-
Diels-Alder Methodology: Oppolzer, W. (1984).[1][8] Asymmetric Diels-Alder Reactions with Chiral Acrylates. Angewandte Chemie International Edition, 23(11), 876-889.[1] Link
-
General Chiral Auxiliaries: Evans, D. A., et al. (1993). Chiral Auxiliaries in Asymmetric Synthesis. Aldrichimica Acta, 26(1). Link
-
Lipase Specificity: Anderson, E. M., et al. (1998). Lipase-catalyzed kinetic resolution of bulky secondary alcohols. Biocatalysis and Biotransformation, 16(3), 181-197.[1] Link
Sources
- 1. 2-Naphthalenol, decahydro-|lookchem [lookchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. CN102838439B - Method for producing decahydronaphthalene through naphthalene hydrogenation - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Swern Oxidation Protocol for the Synthesis of Decahydro-2-naphthalenone
Executive Summary
The Swern oxidation is a cornerstone metal-free reaction in organic synthesis, widely utilized for the mild and highly selective conversion of primary and secondary alcohols into aldehydes and ketones, respectively[1][2]. This application note details the robust protocol for oxidizing the bicyclic secondary alcohol decahydro-2-naphthol to its corresponding ketone, decahydro-2-naphthalenone . By operating under strictly controlled cryogenic conditions (-78 °C), this protocol suppresses unwanted side reactions (such as Pummerer rearrangements) and ensures high-fidelity carbonyl formation without over-oxidation[2][3].
Mechanistic Causality & Reaction Dynamics
To execute this protocol successfully, one must understand the causality behind the reagent sequence. The Swern oxidation is not a single concerted step, but a heavily orchestrated sequence of reactive intermediates[3][4].
-
Activation: Dimethyl sulfoxide (DMSO) acts as the bulk oxidant but is kinetically inert. It must be activated by oxalyl chloride at -78 °C to form a highly electrophilic chlorodimethylsulfonium salt. This step irreversibly releases carbon monoxide (CO) and carbon dioxide (CO₂), driving the equilibrium forward[2][4].
-
Substrate Addition: The secondary alcohol (this compound) acts as a nucleophile, displacing the chloride ion to form a crucial alkoxysulfonium ion intermediate[2].
-
Ylide Formation: The addition of a hindered base, typically triethylamine (Et₃N), neutralizes the generated HCl and deprotonates a methyl group on the sulfur atom, forming a sulfur ylide[3][4].
-
Intramolecular Elimination: The ylide undergoes a highly ordered 5-membered cyclic transition state. It abstracts the α-proton from the this compound skeleton, cleaving the C–H bond to form the C=O π bond of decahydro-2-naphthalenone, while expelling dimethyl sulfide (DMS) as a volatile byproduct[2][3].
Logical flow of the Swern oxidation mechanism from activation to elimination.
Stoichiometry & Reagent Rationale
The following table summarizes the quantitative data and rationale for a standard 10 mmol scale oxidation.
| Reagent | Role | Equivalents | Amount | Rationale & Causality |
| This compound | Substrate | 1.0 eq | 1.54 g | The secondary cyclic alcohol to be oxidized. |
| Oxalyl Chloride | Activator | 1.5 eq | 1.31 mL | Activates DMSO. A slight excess ensures complete activation of the oxidant[3]. |
| DMSO | Oxidant | 3.0 eq | 2.13 mL | Forms the active sulfonium species. A 2:1 ratio relative to oxalyl chloride is standard to ensure complete consumption of the activator[4]. |
| Triethylamine (Et₃N) | Base | 5.0 eq | 6.97 mL | Deprotonates the intermediate. A large excess is required to neutralize generated HCl and rapidly drive ylide formation[2]. |
| Dichloromethane (DCM) | Solvent | N/A | 60 mL total | Must be strictly anhydrous. Solubilizes all intermediates efficiently at cryogenic temperatures (-78 °C). |
Experimental Workflow & Step-by-Step Protocol
Step-by-step experimental workflow for the Swern oxidation protocol.
Detailed Methodology
Note: This reaction generates toxic carbon monoxide (CO) and highly odorous dimethyl sulfide (DMS). All operations MUST be conducted in a high-flow fume hood[2].
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 10 minutes to establish strict anhydrous conditions.
-
Activator Solution: Add 40 mL of anhydrous DCM to the flask, followed by 1.31 mL (15 mmol) of oxalyl chloride. Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.
-
DMSO Activation: In a separate dry vial, dilute 2.13 mL (30 mmol) of anhydrous DMSO in 10 mL of DCM. Add this solution dropwise to the oxalyl chloride solution over 10–15 minutes.
-
Substrate Addition: Dissolve 1.54 g (10 mmol) of this compound in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Stir the resulting solution for 45 minutes at -78 °C.
-
Ylide Formation & Elimination: Add 6.97 mL (50 mmol) of Et₃N dropwise over 10 minutes. Stir the mixture for an additional 15 minutes at -78 °C. Remove the dry ice bath and allow the reaction to gradually warm to room temperature over 1.5 hours.
-
Quench: Once at room temperature, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) or water. Transfer the mixture to a separatory funnel.
-
Extraction & Workup: Separate the organic layer. Extract the remaining aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude decahydro-2-naphthalenone.
Self-Validation & Troubleshooting
A robust protocol provides real-time feedback to the scientist. You can validate the success of this reaction through the following physical cues:
-
Visual Cue 1 (Gas Evolution): During the addition of DMSO to oxalyl chloride (Step 3), you must observe vigorous bubbling. This confirms the activation of DMSO and the expulsion of CO/CO₂[2][3]. If no gas is observed, the oxalyl chloride may have degraded.
-
Visual Cue 2 (Precipitation): Upon the addition of Et₃N (Step 5), a thick, opaque white precipitate will immediately form. This is triethylammonium chloride (Et₃N·HCl), confirming that the critical deprotonation step has occurred[2].
-
Olfactory Cue (DMS Odor): As the reaction warms to room temperature, the distinct odor of rotten cabbage (dimethyl sulfide) will become apparent. This indicates that the final intramolecular elimination has successfully generated the C=O double bond[2][3].
-
Deodorizing Glassware: To neutralize the pervasive DMS smell post-reaction, rinse all contaminated glassware with a dilute bleach (sodium hypochlorite) or Oxone solution. This oxidizes the volatile DMS into odorless, non-toxic dimethyl sulfoxide or dimethyl sulfone[2].
References
-
Chemistry Steps. "Swern Oxidation." chemistrysteps.com. Available at:[Link]
-
Wikipedia. "Swern oxidation." wikipedia.org. Available at:[Link]
-
Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones." masterorganicchemistry.com. Available at:[Link]
-
Chemistry Hall. "The Swern Oxidation: Mechanism and Features." chemistryhall.com. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Decahydro-2-naphthol Isomers
Executive Summary & Molecule Profile
User Warning: A common error in this assay is confusing Decahydro-2-naphthol with 2-Naphthol .
-
2-Naphthol: Aromatic, strongly UV-active (detectable at 254 nm).
-
This compound: Fully saturated (alicyclic), non-chromophoric . It has virtually no UV absorbance above 210 nm.
If you are attempting to detect this molecule using a standard UV detector at 254 nm, you will see no peaks . This guide focuses on the specific requirements for separating the stereoisomers of the saturated alcohol using Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).
The Isomer Challenge
This compound presents a complex stereochemical challenge involving two types of isomerism:
-
Ring Fusion: cis-decalin vs. trans-decalin (Geometric isomers).
-
Hydroxyl Orientation: Axial vs. Equatorial (Stereoisomers).
This results in four distinct racemic pairs that may need resolution.
Method Development Modules
Module A: Detection Strategy (Critical)
Why standard UV fails: The lack of conjugated
| Detector Type | Suitability | Notes |
| RI (Refractive Index) | High | Best for isocratic methods. Requires strict temperature control. |
| ELSD / CAD | High | Compatible with gradients. Excellent sensitivity for non-volatiles. |
| UV (200-210 nm) | Low/Medium | Only possible with high-purity "UV-Cutoff" solvents (e.g., HPLC-grade Acetonitrile). Prone to baseline drift. |
| UV (254 nm) | None | Do not use. Analyte is invisible. |
Module B: Normal Phase (NP) Method (Recommended for Isomer Resolution)
Normal phase chromatography on silica is often superior for separating geometric isomers of alicyclic alcohols because the separation is driven by the spatial accessibility of the hydroxyl group to the silanol surface.
-
Column: High-purity Silica (e.g., 5
m, 4.6 x 250 mm) or Diol phase. -
Mobile Phase: Hexane : Isopropanol (98:2 to 95:5 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C - 30°C.
-
Mechanism:
-
Equatorial -OH: More accessible for hydrogen bonding
Stronger retention. -
Axial -OH: Sterically hindered
Weaker retention (elutes first).
-
Module C: Reversed Phase (RP) Method
Use this if your sample is in an aqueous matrix or if you lack NP solvents.
-
Column: C18 with high carbon load (polymerically bonded C18 is preferred for shape selectivity).
-
Mobile Phase: Acetonitrile : Water (Isocratic 70:30 or 80:20).
-
Detection: RI or Low-UV (205 nm).
-
Mechanism: Separation based on hydrophobicity and molecular planarity. Trans-decalin systems are flatter and often retain longer on C18 than the "bent" cis-decalin systems.
Visualizing the Workflow
Diagram 1: Method Selection & Troubleshooting Logic
Caption: Decision tree for selecting the correct detection and separation mode for non-chromophoric isomers.
Troubleshooting Guide (FAQs)
Issue 1: "I injected the sample but see no peaks."
Diagnosis: Detection mismatch. Solution:
-
Verify Wavelength: If using UV, you must be at 200–210 nm. At 254 nm, this compound is transparent.
-
Switch to RI: If available, Refractive Index is the gold standard for this molecule.
-
Concentration: Non-chromophoric detection (like RI) is less sensitive than UV. Increase sample concentration to 1–5 mg/mL.
Issue 2: "I see peaks, but the baseline is drifting wildly."
Diagnosis: Refractive Index thermal instability or UV solvent absorption. Solution:
-
For RI: Ensure the reference cell is purged and the column oven is stable (
0.1°C). RI is extremely sensitive to temperature fluctuations. -
For Low UV (205 nm): Ensure you are using "HPLC Grade S" or "Gradient Grade" Acetonitrile. Standard methanol absorbs too much at 205 nm, causing high background noise.
Issue 3: "The cis and trans isomers are co-eluting."
Diagnosis: Insufficient shape selectivity. Solution:
-
Normal Phase: Lower the alcohol modifier (e.g., go from 5% IPA to 2% IPA in Hexane). This increases the retention difference between axial and equatorial hydroxyls.
-
Reversed Phase: Switch from a standard monomeric C18 to a Polymeric C18 or a Pentafluorophenyl (PFP) column. These phases are sensitive to the "shape" (stereochemistry) of the molecule.
-
Temperature: Lowering the temperature (e.g., to 15°C) often improves resolution of structural isomers by reducing molecular rotation speeds.
Isomer Elution Logic (Normal Phase)
Understanding the elution order helps identify your peaks without individual standards.
| Isomer Feature | Interaction with Silica | Predicted Elution |
| Axial -OH | Sterically shielded by the ring system. Weak H-bonding. | Elutes First (Early) |
| Equatorial -OH | Exposed and accessible. Strong H-bonding with silanols. | Elutes Second (Late) |
Note: The cis/trans ring fusion adds a secondary layer of separation, but the Hydroxyl position (Axial/Equatorial) is usually the dominant factor in Normal Phase.
Diagram 2: Stereochemical Separation Mechanism
Caption: Normal Phase separation mechanism driven by hydroxyl group accessibility.
References
-
Veeprho. (2020).[2] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
Shodex HPLC. (n.d.). Lesson 3: Separation Modes and their Mechanisms (Normal Phase vs Reversed Phase). Retrieved from [Link]
Sources
Technical Support Center: Advanced Esterification of Decahydro-2-naphthol
Ticket ID: STER-DEC-002 Subject: Overcoming Steric Hindrance in Decahydro-2-naphthol Esterification Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division
Diagnostic & Triage: The Stereochemical Bottleneck
Welcome to the Technical Support Hub. If you are experiencing low yields (<30%) or stalled reactions with this compound (decalin-2-ol), the root cause is almost certainly conformational locking , specifically the difference between the axial and equatorial isomers.
Unlike simple cyclohexanols, the decalin system presents a unique steric landscape. You must first diagnose which isomer you are working with to select the correct protocol.
The Isomer Matrix
| Decalin Fusion | Hydroxyl Position | Reactivity Profile | Diagnosis |
| Trans-fused | Equatorial (2-OH) | High | Behaves like standard cyclohexanol. Standard Steglich/Fischer protocols work. |
| Trans-fused | Axial (2-OH) | Critical (Low) | The Problem Child. The rigid ring fusion locks the -OH in a crowded 1,3-diaxial environment. Nucleophilic attack is blocked. |
| Cis-fused | Variable | Moderate | The ring system is flexible (ring-flipping occurs). It will adopt the conformation where the -OH is equatorial to relieve strain, making it more reactive than the trans-axial isomer. |
Technical Insight: In trans-decahydro-2-naphthol (axial), the hydroxyl group is shielded by the axial hydrogens at C-4 and C-9 (and potentially C-1/C-5 depending on numbering). This creates a "steric wall" that prevents bulky electrophiles (like acyl chlorides or O-acylisoureas) from approaching the oxygen atom.
Method Selection Guide
Do not use standard Fischer esterification (H₂SO₄/MeOH) for the trans-axial isomer; the equilibrium will not favor the ester due to steric compression. Use the Decision Matrix below to select your protocol.
Workflow Visualization
Figure 1: Decision tree for selecting the esterification protocol based on decalin stereochemistry.
Experimental Protocols
Protocol A: The Yamaguchi Esterification (Recommended for Trans-Axial)
This is the gold standard for hindered alcohols. It utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is then attacked by DMAP to form a super-electrophilic acyl-pyridinium species.[1]
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
DMAP (1.5 - 2.0 equiv) (Critical: High loading required)
Step-by-Step:
-
Activation: Dissolve the carboxylic acid and Et₃N in THF/Toluene. Cool to 0°C.
-
Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir for 1-2 hours at RT. A precipitate (Et₃N·HCl) will form.
-
Filtration (Optional but recommended): Filter off the amine salts under inert atmosphere to prevent hydrolysis.
-
Esterification: Dissolve the trans-decahydro-2-naphthol and DMAP in Toluene. Add this solution to the mixed anhydride filtrate.
-
Reflux: Heat the mixture to reflux (or 80°C) for 12–16 hours. The high temperature is necessary to overcome the activation energy barrier of the axial position.
Why it works: The mixed anhydride is highly reactive, but the real driver is the attack of DMAP on the mixed anhydride to form an N-acylpyridinium salt. This intermediate is small, planar, and positively charged, making it aggressive enough to attack the hindered axial hydroxyl group.
Protocol B: Modified Steglich (High-Pressure Variation)
Standard Steglich (DCC/DMAP) often fails for axial decalols because the N-acylurea rearrangement (a side reaction) becomes faster than the esterification.
Modification:
-
Reagent: Use EDC·HCl instead of DCC (easier workup).
-
Catalyst: Use 4-PPY (4-pyrrolidinopyridine) instead of DMAP. 4-PPY is approximately 10x more nucleophilic than DMAP.
-
Solvent: DCM (keep concentration high, ~0.5 M).
Troubleshooting & FAQs
Q1: I tried the Yamaguchi method, but I isolated the symmetric anhydride of my carboxylic acid instead of the ester. Why? A: This is a common failure mode known as "disproportionation."
-
Cause: If the reaction temperature is too high during the mixed anhydride formation step, the mixed anhydride can disproportionate into two symmetric anhydrides (one of your acid, one of trichlorobenzoic acid). The symmetric anhydride of your acid is less reactive than the mixed one.
-
Fix: Keep the activation step (Step 2) strictly at 0°C to RT. Do not heat until the alcohol and DMAP are added.
Q2: My Steglich reaction turns cloudy, but no product forms after 24 hours. A: The cloudiness is DCU (dicyclohexylurea), indicating the carbodiimide is reacting. However, if no ester is forming, you are likely forming the N-acylurea side product.
-
Mechanism:[1][2][5][6][7][8][9][10][11] The hindered alcohol reacts too slowly with the O-acylisourea. The intermediate rearranges via an intramolecular O→N acyl migration.
-
Fix: Switch to the Yamaguchi protocol. Once N-acylurea forms, the acid is dead; it cannot be recovered.
Q3: Can I use Lewis Acid catalysis? A: Yes, Scandium(III) Triflate [Sc(OTf)₃] is an excellent alternative if you want to avoid basic conditions (Yamaguchi/Steglich).
-
Protocol: Use 5-10 mol% Sc(OTf)₃ in refluxing Toluene with the carboxylic anhydride (not the free acid).
-
Benefit: Sc(III) coordinates to the anhydride oxygens, increasing electrophilicity without the bulk of a DMAP-adduct.
Mechanistic Visualization
Understanding the "Steric Wall" is crucial. The diagram below illustrates why the Yamaguchi intermediate succeeds where others fail.
Figure 2: The Yamaguchi Mechanism. The formation of the small, planar N-Acylpyridinium species is the key to bypassing the steric hindrance of the axial decalin system.
References
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
-
Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6] [6]
-
Remme, N., Koschek, K., & Schneider, C. (2007).[12] Sc(OTf)3 Catalyzed Transesterification of Carboxylic Esters.[12] Synlett, 2007(3), 491-493.[12]
- Eliel, E. L. (1973). Conformational Analysis of Mobile Cyclohexanes. Journal of Chemical Education, 50(7), 481-485.
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Yamaguchi Esterification [organic-chemistry.org]
- 10. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters [organic-chemistry.org]
Removing unreacted 2-naphthol from decahydro-2-naphthol mixtures
Ticket ID: H2-NAP-001 Subject: Removal of unreacted 2-naphthol from decahydro-2-naphthol (Decalol) mixtures Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
The separation of unreacted 2-naphthol (starting material) from this compound (product) relies on the significant difference in acidity (
While both compounds possess hydroxyl groups, 2-naphthol is a phenol (
Module 1: The Chemical Logic (Why This Works)
To troubleshoot low purity, you must understand the mechanism driving the separation.
The Acidity Gap
-
2-Naphthol: The hydroxyl group is attached to an aromatic ring.[1][2][3] Resonance stabilization of the phenoxide ion makes the proton acidic enough to be removed by hydroxide (
). -
This compound: The ring system is fully saturated (cyclohexane-like).[1][2][3] There is no resonance stabilization for the alkoxide; therefore, dilute NaOH cannot deprotonate it.
Decision Matrix
The following diagram illustrates the chemical fate of your mixture during the extraction process.
Figure 1: Chemo-selective partitioning of naphthol species based on acidity.[1][2][3]
Module 2: Standard Operating Procedure (The Protocol)
Objective: Isolate this compound with <1% 2-naphthol content.
Reagents Required[1][2][3][4][5][6][7][8]
-
Organic Solvent: Diethyl ether (
) or Dichloromethane (DCM).[1][2][3] Note: floats; DCM sinks. -
Drying Agent: Anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).[1][2][3]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude hydrogenation mixture in the chosen organic solvent (approx. 10 mL solvent per 1 g of crude).
-
Primary Extraction (The "Cut"): Transfer to a separatory funnel.[3] Add an equal volume of 2M NaOH . Shake vigorously for 2–3 minutes with frequent venting.
-
Secondary Wash (Polishing): Wash the organic phase again with fresh 2M NaOH (0.5 volume) to remove trace 2-naphthol.[1][2][3]
-
Tip: If the aqueous layer is yellow/brown, repeat this step until the aqueous layer is colorless.
-
-
Neutralization: Wash the organic phase once with distilled water , then once with saturated brine .[2][3] This removes trapped base and pre-dries the solvent.
-
Isolation: Dry the organic phase over anhydrous
for 10 minutes. Filter and concentrate via rotary evaporation.[2][3]
Module 3: Troubleshooting & FAQs
Q1: I am seeing a persistent emulsion. How do I break it?
A: Hydrogenated naphthols are lipophilic and can act as surfactants when mixed with base.[2][3]
-
The Fix: Add solid NaCl directly to the separatory funnel (salting out) or add a small amount of methanol (to break surface tension). If severe, filter the entire mixture through a pad of Celite before separating layers.
Q2: My product yield is lower than expected. Did the NaOH react with my product?
A: Unlikely.[1][2][3] this compound is not acidic enough (
-
The Cause: Physical loss is more probable.
-
The Fix: Re-extract the combined aqueous basic layers with a small portion of fresh organic solvent (back-extraction) to recover any mechanically trapped product. Combine this with your main organic fraction.[3]
Q3: The product is an oil, but it should be a solid. Why?
A: this compound exists as a mixture of cis and trans isomers.[1][2][3]
-
Trans-isomer: MP ~75°C (Solid).
-
Cis-isomer: MP ~17°C (Oily liquid at RT).
-
The Fix: This is not necessarily an impurity issue. It is a stereochemistry issue. If you specifically need the trans isomer, you must perform recrystallization (typically from petroleum ether) rather than extraction.
Q4: How do I verify the 2-naphthol is actually gone?
A: Use Thin Layer Chromatography (TLC).[1][2][3]
-
Indicator: 2-Naphthol is strongly UV active (aromatic).[1][2][3] this compound is UV inactive (no conjugation) and will require a stain (e.g., Anisaldehyde or PMA dip) to visualize.[1][2][3] If you see a UV-active spot matching the starting material, repeat the NaOH wash.[3]
Module 4: Quantitative Data Summary
| Property | 2-Naphthol (Impurity) | This compound (Product) | Implication for Separation |
| Structure Type | Aromatic Phenol | Alicyclic Alcohol | UV Visibility: Only 2-naphthol glows under UV.[1][2][3] |
| Acidity ( | 9.51 | ~15.34 | Solubility: Only 2-naphthol dissolves in NaOH.[1][2][3] |
| Solubility (Water) | Low (0.74 g/L) | Insoluble | Both require organic solvents for initial dissolution.[1][2][3] |
| Solubility (2M NaOH) | High (Soluble Salt) | Insoluble | Basis of the extraction protocol. |
References
-
Chemical Properties & Acidity
-
Extraction Methodology
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for acid-base extraction of phenols vs alcohols).
-
University of Pennsylvania.[2][3] Two Base Extraction of Benzoic Acid, 2-naphthol, and Naphthalene. Retrieved from [Link]
-
-
Hydrogenation Context
Sources
- 1. 2-Naphthalenol, decahydro-|lookchem [lookchem.com]
- 2. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 4. p.urbanpro.com [p.urbanpro.com]
- 5. youtube.com [youtube.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Lab Report #1 Two Base Extraction - Google Docs [docs.google.com]
Technical Support Center: Troubleshooting Low Yields in Decalin-2-ol Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the oxidation of decalin-2-ol to its corresponding ketone, decalin-2-one. As a bicyclic secondary alcohol, decalin-2-ol presents unique stereochemical and steric challenges that can often lead to suboptimal reaction yields. This document is structured to help you diagnose and resolve these issues by explaining the underlying chemical principles behind each recommendation.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you might encounter during the oxidation of decalin-2-ol. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted decalin-2-ol. What's going wrong?
Recovering starting material is a clear indication of an incomplete reaction. This issue typically stems from problems with the oxidant's reactivity, the reaction stoichiometry, or the reaction conditions.
Potential Causes & Solutions:
-
Inactive or Degraded Oxidizing Agent: Many oxidizing agents are sensitive to moisture and can degrade over time. Chromium-based reagents can be reduced by atmospheric moisture, and hypervalent iodine compounds like Dess-Martin Periodinane (DMP) can also decompose.
-
Solution: Use a freshly opened bottle of the reagent or a recently prepared solution. If you suspect your DMP has degraded, its activity can be assessed by standard titration methods. For chromium reagents, ensure they are stored in a desiccator.
-
-
Insufficient Stoichiometry: The steric bulk of the decalin ring system can hinder the approach of the oxidizing agent, making the reaction more sluggish than with simpler secondary alcohols.[1] Standard stoichiometric amounts (e.g., 1.1-1.5 equivalents) may not be sufficient to drive the reaction to completion.
-
Solution: Perform a small-scale reaction screen to optimize the oxidant stoichiometry. See Protocol 1 for a detailed methodology. Increasing the equivalents of the oxidant to 2.0 or even 3.0 may be necessary.
-
-
Suboptimal Reaction Temperature: Many common oxidations, such as the Swern oxidation, require very low temperatures (e.g., -78 °C) for the initial activation steps.[2][3] If the temperature is not maintained, the active oxidant species can decompose before reacting with the alcohol. Conversely, for other reagents, the temperature may be too low to overcome the activation energy.
-
Solution: For low-temperature reactions, ensure your cooling bath (e.g., dry ice/acetone) is maintained throughout the addition of reagents. For room-temperature reactions that are sluggish, gentle heating (e.g., to 40-50 °C) might improve the reaction rate, but this should be done cautiously to avoid byproduct formation.
-
-
Steric Hindrance: The rigid, fused-ring structure of decalin, particularly the trans-isomer, can sterically block the alcohol from reacting efficiently with bulky oxidants.[4]
Q2: The reaction is messy, and I'm observing multiple byproducts by TLC and NMR. How can I improve the selectivity?
Byproduct formation suggests that side reactions are competing with the desired oxidation. This can be caused by an overly harsh oxidant, incorrect reaction conditions, or inherent instability of the substrate or product.
Potential Causes & Solutions:
-
Over-oxidation or C-C Bond Cleavage: While secondary alcohols are generally robust and oxidize only to ketones, very strong oxidizing agents (e.g., KMnO4, Jones reagent under harsh conditions) can potentially lead to C-C bond cleavage, especially at elevated temperatures.[7] Ozonolysis of decalin, for example, is known to cleave the ring system.[8][9]
-
Solution: Opt for a milder, more selective oxidizing agent. "Activated DMSO" oxidations like the Swern or Parikh-Doering reactions, or hypervalent iodine reagents like DMP, offer excellent selectivity for the desired ketone with minimal side reactions.[10][11] These reagents operate under neutral or mildly basic conditions at low to ambient temperatures.[6][11]
-
-
Incompatible Solvent or Additives: In some cases, the solvent or additives can participate in unwanted side reactions. For instance, in Swern oxidations, if the reaction is allowed to warm above -60°C before the alcohol is added, the activated DMSO intermediate can decompose.[2]
-
Solution: Ensure your solvent is anhydrous and appropriate for the chosen reaction. For Swern oxidations, dichloromethane (DCM) is standard. For DMP oxidations, DCM or chloroform is typically used.[12]
-
-
Base- or Acid-Catalyzed Side Reactions: The product, decalin-2-one, has enolizable protons which can participate in side reactions under strongly basic or acidic conditions.
-
Solution: Use an oxidation method that proceeds under neutral conditions, such as the Dess-Martin oxidation.[10] If a base is required (e.g., triethylamine in a Swern oxidation), ensure it is added at the correct temperature and that excess is quenched during workup.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing low yields in your decalin-2-ol oxidation.
Caption: A logical guide to troubleshooting low yields.
Frequently Asked Questions (FAQs)
FAQ 1: Which oxidizing agent is best suited for a sterically hindered alcohol like decalin-2-ol?
The choice of oxidant is critical. While many reagents can oxidize secondary alcohols, their effectiveness with a substrate like decalin-2-ol varies significantly.
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to RT | Inexpensive and powerful.[13] | Strongly acidic; can cause side reactions; generates toxic chromium waste.[14] |
| PCC (Pyridinium Chlorochromate) | DCM, RT | Milder than Jones; good for preventing over-oxidation.[7][15] | Can be acidic; workup can be difficult; generates chromium waste. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | DCM, -78 °C | Very mild and highly selective; avoids toxic metals.[11][16] | Requires cryogenic temperatures; generates foul-smelling dimethyl sulfide and toxic CO gas.[3][17] |
| Dess-Martin Periodinane (DMP) | DCM or CHCl₃, RT | Excellent for hindered alcohols; neutral pH; short reaction times; easy workup.[6][10][12] | Expensive; potentially explosive under certain conditions (though commercially available reagents are stabilized).[5] |
Recommendation: For decalin-2-ol, Dess-Martin Periodinane (DMP) is often the superior choice due to its high reactivity with sterically hindered alcohols and its mild, neutral reaction conditions, which minimize byproducts.[1][5][6]
FAQ 2: How does the stereochemistry of decalin-2-ol (cis vs. trans isomers) affect the oxidation rate?
The stereochemistry of the decalin ring fusion significantly impacts the conformation of the molecule and, consequently, the reaction rate.
-
trans-Decalin: This isomer is conformationally rigid or "locked".[4] The hydroxyl group is fixed in either an axial or equatorial position. An equatorial hydroxyl group is generally more accessible to the oxidant, leading to a faster reaction. An axial hydroxyl group is more sterically shielded, which can slow the reaction.
-
cis-Decalin: This isomer is conformationally mobile and can undergo a "ring flip".[4] This means a hydroxyl group can interconvert between axial and equatorial positions. The reaction will likely proceed through the conformation where the hydroxyl group is equatorial, as this is the more reactive state.
The rate-determining step for many oxidation mechanisms involves the E2-like removal of the proton on the same carbon as the hydroxyl group (the α-hydrogen).[7] For this to occur efficiently, a specific geometric arrangement (often anti-periplanar) is required between the α-hydrogen and the leaving group on the oxygen. The fixed stereochemistry of trans-decalin can either facilitate or hinder the attainment of this geometry, directly affecting the reaction rate.
FAQ 3: What is the general mechanism for alcohol oxidation, and why is it important for troubleshooting?
Understanding the general mechanism helps diagnose issues related to stoichiometry, base/acid requirements, and stereochemistry. Most common oxidations follow a two-step pattern.
-
Activation of the Alcohol: The alcohol's hydroxyl group attacks the oxidant (e.g., a Cr(VI) species, activated DMSO, or DMP) to form a more reactive intermediate.[6][13][18] This intermediate contains a good leaving group attached to the oxygen.
-
Elimination to Form the Carbonyl: A base (which can be the solvent, a conjugate base, or an added amine) removes the α-hydrogen. The electrons from the C-H bond then collapse to form the C=O double bond, ejecting the leaving group.[7]
This E2-like elimination is often the rate-determining step and explains why tertiary alcohols cannot be oxidized under these conditions—they lack the necessary α-hydrogen.[19][20]
Caption: General two-step mechanism of alcohol oxidation.
Experimental Protocols
Protocol 1: Small-Scale Reaction Screen to Optimize Oxidant Stoichiometry
This protocol uses a parallel setup to quickly identify the optimal amount of oxidant needed for your specific decalin-2-ol isomer.
-
Setup: Arrange three small, identical reaction vials equipped with stir bars. Label them 1.5 eq, 2.0 eq, and 2.5 eq.
-
Substrate Addition: To each vial, add a precise amount of decalin-2-ol (e.g., 50 mg, 0.324 mmol). Dissolve the substrate in the appropriate anhydrous solvent (e.g., 1.5 mL of DCM for DMP).
-
Oxidant Preparation: Prepare a stock solution of your oxidant or weigh it out directly for each vial.
-
Vial 1: Add 1.5 equivalents of the oxidant.
-
Vial 2: Add 2.0 equivalents of the oxidant.
-
Vial 3: Add 2.5 equivalents of the oxidant.
-
-
Reaction Monitoring: Stir all reactions at the appropriate temperature (e.g., room temperature for DMP). After a set time (e.g., 30 minutes), take a small aliquot from each vial and spot it on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of the starting material in the three lanes. The reaction with the lowest amount of oxidant that shows complete or near-complete consumption is the optimal condition.
-
Confirmation: If desired, quench the reactions, perform a workup, and analyze the crude product by ¹H NMR to confirm the conversion.
Protocol 2: Recommended Procedure for DMP Oxidation of Decalin-2-ol
This protocol provides a reliable method for oxidizing decalin-2-ol, leveraging the advantages of Dess-Martin Periodinane.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add decalin-2-ol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
DMP Addition: Add Dess-Martin Periodinane (1.5–2.0 eq, based on your optimization from Protocol 1) to the solution in one portion. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 20% ethyl acetate/hexanes mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 eq).
-
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash them with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution, concentrate it under reduced pressure, and purify the resulting crude ketone by flash column chromatography on silica gel.
References
-
Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Chem-Station Int. Ed. (2014, March 12). Dess-Martin Oxidation. [Link]
- Venkataraman, N., & Srinivasan, G. (1969). The chromic acid oxidation of aliphatic secondary alcohols—substituent effects and the mechanism. Proceedings of the Indian Academy of Sciences - Section A, 69(4), 217–224.
-
Chad's Prep. Oxidation with Chromic Acid and PCC. [Link]
-
Truman ChemLab. (2012, January 17). Oxidation of Alcohols by Chromium(VI). [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
J&K Scientific LLC. (2021, March 23). Swern Oxidation. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Molecules. (2021, September 13). Ozonation of Decalin as a Model Saturated Cyclic Molecule: A Spectroscopic Study. [Link]
-
Wikipedia. Decalin. [Link]
-
ResearchGate. (n.d.). Effects of NO on product distributions from OH oxidation of decalin, cyclohexane and n-decane in the Leipzig flow reactor. [Link]
-
Biochemical Journal. (n.d.). The metabolism of cis- and trans-decalin. [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
ResearchGate. (2021, September 11). Ozonation of Decalin as a Model Saturated Cyclic Molecule: A Spectroscopic Study. [Link]
-
Save My Exams. (2026, January 3). Oxidation of Alcohols. [Link]
-
Chemistry LibreTexts. (2024, March 18). 17.7: Oxidation of Alcohols. [Link]
-
Introduction to Organic Chemistry. 12.7. Oxidation of Alcohols via Elimination. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry. 17. Oxidation and Reduction Reactions. [Link]
-
YouTube. (2025, October 31). Swern Oxidation. [Link]
-
Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. [Link]
Sources
- 1. acl.digimat.in [acl.digimat.in]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Ozonation of Decalin as a Model Saturated Cyclic Molecule: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
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- 18. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 19. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 20. savemyexams.com [savemyexams.com]
Preventing elimination side reactions during decahydro-2-naphthol activation
Topic: Preventing Elimination Side Reactions During Activation
Status: Operational | Tier: L3 (Senior Scientist Support)
Introduction: The Conformational Challenge
Welcome to the technical support center for decahydro-2-naphthol (decalin-2-ol) activation. You are likely here because your yield is being compromised by octahydronaphthalene byproducts (alkenes) formed via elimination (E1/E2) pathways.
The Core Problem: this compound is not a simple secondary alcohol. It exists as two diastereomers (cis- and trans-fused), and the hydroxyl group can be either axial or equatorial .
-
Axial -OH: Highly prone to E2 elimination because it is often anti-periplanar to adjacent bridgehead protons.
-
Equatorial -OH: Sterically hindered in the concave face of the molecule, often leading to stalled reactions or E1 elimination if harsh forcing conditions are used.
This guide provides self-validating protocols to suppress elimination and maximize activation (conversion to Mesylate, Tosylate, or Halide).
Module 1: Strategic Diagnostics (The "Why")
Before selecting a reagent, you must diagnose the stereochemical risk of your specific substrate.
Stereochemical Risk Assessment
-
Trans-Decalin: The ring system is rigid (locked). It cannot ring flip.
-
Risk:[1] If your -OH is axial, E2 elimination is geometrically favored and extremely fast.
-
-
Cis-Decalin: The ring system is flexible (can flip).[2]
Decision Logic: Selecting the Right Protocol
Figure 1: Decision matrix for selecting activation chemistry based on decalin stereochemistry.
Module 2: Validated Protocols (The "How")
Protocol A: Kinetic Control Sulfonylation (Mesylation)
Best for: Trans-Equatorial -OH and Cis-Decalin (with strict temp control).
The Mechanism: We use Methanesulfonyl Chloride (MsCl) with a non-nucleophilic base. The goal is to form the sulfene intermediate or direct substitution faster than the base can deprotonate the beta-carbon.
Critical Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | -10°C to 0°C | Higher temps increase the rate of E2 elimination significantly more than substitution. |
| Solvent | DCM (Anhydrous) | Non-polar aprotic solvents suppress ionization (preventing E1). |
| Base | Triethylamine (TEA) | Pyridine is often too slow and can encourage thermodynamic equilibration. TEA is faster for kinetic trapping. |
| Addition | Slow Dropwise | Prevents localized exotherms that trigger elimination. |
Step-by-Step Workflow:
-
Dissolve 1.0 eq of this compound in anhydrous DCM (0.2 M concentration).
-
Add 1.5 eq of Triethylamine (TEA).
-
Cool solution to -10°C (Ice/Salt bath).
-
Add 1.2 eq of MsCl dropwise over 20 minutes.
-
Stop Point: Monitor TLC after 1 hour. Do not let it stir overnight. Extended stirring allows pyridinium/ammonium salts to act as weak acids/bases, promoting elimination.
-
Quench: Pour into cold saturated NaHCO₃.
Protocol B: Mitsunobu Inversion
Best for: Trans-Axial -OH (High Elimination Risk).
The Mechanism: Instead of activating the axial oxygen directly (which leaves it axial and prone to E2), the Mitsunobu reaction activates the oxygen with a phosphonium species and displaces it with a nucleophile (e.g., benzoate) in an SN2 fashion. This inverts the stereochemistry, placing the new group in the safer equatorial position.
Step-by-Step Workflow:
-
Dissolve 1.0 eq of Alcohol, 1.2 eq of Triphenylphosphine (PPh₃), and 1.2 eq of Benzoic Acid in THF.
-
Cool to 0°C.
-
Add 1.2 eq of DIAD (Diisopropyl azodicarboxylate) dropwise.
-
Note: The order is crucial. Adding DIAD last prevents the betaine intermediate from acting as a base and stripping a proton (elimination) before the alcohol binds.
-
-
Warm to Room Temp and stir for 3-6 hours.
-
Result: You now have the benzoate ester. This can be gently hydrolyzed to the inverted alcohol or used as a protected intermediate.
Module 3: Troubleshooting & FAQs
Q1: I am seeing ~30% alkene byproduct despite using Protocol A. Why?
Diagnosis: You likely have the Cis-isomer or Trans-Axial isomer .
-
The Cause: In the cis-isomer, the ring is flipping.[4][5] Even at 0°C, the conformer with the axial -OH is accessible. The base (TEA) is deprotonating the anti-periplanar hydrogen.
-
The Fix: Switch to Protocol B (Mitsunobu) to invert the center, or use Triflic Anhydride (Tf₂O) and Pyridine at -78°C . The triflation is so fast that it outcompetes the conformational ring flip and elimination.
Q2: The reaction is stalled. Starting material remains after 24 hours.
Diagnosis: Steric Hindrance (likely Trans-Equatorial or Cis-Concave face).
-
The Cause: The hydroxyl group is tucked inside the "fold" of the decalin system. MsCl cannot approach the oxygen.
-
The Fix:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acyl pyridinium intermediate that transfers the mesyl group more effectively.
-
Concentration: Increase concentration to 0.5 M to drive kinetics.
-
Q3: Can I use Thionyl Chloride (SOCl₂) to make the chloride?
Diagnosis: High Risk of E1 Elimination.
-
The Cause: SOCl₂ produces HCl and chlorosulfite intermediates. In secondary decalols, the chlorosulfite often breaks down via an ion-pair mechanism (Internal Return), leading to carbocations. Carbocations in decalin systems almost always eliminate or rearrange (Wagner-Meerwein shifts).
-
The Fix: Avoid SOCl₂. Use Appel Conditions (PPh₃ + CCl₄/CBr₄) which proceed via neutral intermediates, similar to Mitsunobu.
References
-
IUPAC & NIST Standard Reference Data. 2-Naphthalenol, decahydro- Stereochemistry and Properties. National Institute of Standards and Technology.[6] Link
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Detailed discussion on pKa requirements and betaine formation to prevent side reactions). Link
-
Master Organic Chemistry. Elimination Reactions of Alcohols: E1 vs E2 pathways in Cyclic Systems. (Foundational logic for axial vs equatorial elimination risks). Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Authoritative text on conformational analysis of decalin systems - Note: Standard Academic Text, referencing general principles described in search results 1.2, 1.5, 1.9).
-
Alfa Chemistry. Mitsunobu Reaction Protocols and Side Reaction Prevention.Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 6. 2-Naphthalenol, decahydro- [webbook.nist.gov]
Technical Support Center: Stereoselective Naphthalene Hydrogenation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for controlling cis/trans selectivity in naphthalene hydrogenation. This guide is designed for researchers, chemists, and process development scientists who are navigating the complexities of stereoselective synthesis of decahydronaphthalene (decalin). The complete saturation of naphthalene presents a significant stereochemical challenge: the formation of two distinct diastereomers, cis-decalin and trans-decalin. While trans-decalin is the more thermodynamically stable isomer, the kinetically favored cis-isomer is often the desired product for specific applications, such as a precursor for sebacic acid or as a more efficient hydrogen-donor solvent.[1][2][3]
This resource moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally controlling your reaction's stereochemical outcome. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Foundational FAQs
This section addresses the fundamental principles governing the formation of decalin isomers.
Q1: What is the fundamental difference between cis- and trans-decalin, and why is one harder to form selectively?
A1: Cis- and trans-decalin are stereoisomers that differ in the relative orientation of the hydrogen atoms at the bridgehead carbons where the two cyclohexane rings are fused.[4]
-
cis-Decalin: The bridgehead hydrogens are on the same face of the molecule. The molecule is conformationally flexible and can undergo ring-flipping.[5] It is the kinetically favored product in many catalytic systems.
-
trans-Decalin: The bridgehead hydrogens are on opposite faces. This configuration locks the molecule into a rigid, chair-chair conformation. It is thermodynamically more stable than the cis-isomer by approximately 10.5 kJ/mol.[6]
The challenge arises because the desired kinetic product (cis) can isomerize to the more stable thermodynamic product (trans) under certain reaction conditions, particularly those involving acidic catalysts or elevated temperatures.[2][3] Therefore, controlling selectivity requires carefully balancing reaction kinetics against thermodynamic equilibrium.
Q2: What is the general reaction pathway from naphthalene to decalin?
A2: The hydrogenation of naphthalene is a stepwise process. Understanding this pathway is crucial for troubleshooting, as the stereoselectivity is determined in the second stage of the reaction.
-
Step 1 (Fast): Naphthalene is hydrogenated to 1,2,3,4-tetrahydronaphthalene (tetralin). This step is typically much faster than the subsequent saturation.[7][8]
-
Step 2 (Stereodetermining): Tetralin is further hydrogenated to decalin via an octahydronaphthalene (octalin) intermediate.[9][10] The stereochemical outcome—cis or trans—is dictated by how the octalin intermediate adsorbs and reacts on the catalyst surface.[1]
Caption: Reaction pathway for naphthalene hydrogenation.
Section 2: Troubleshooting Guide - Achieving High cis-Selectivity
This is the most common challenge for researchers. A low cis:trans ratio can derail a synthetic route. The following Q&As address specific experimental problems.
Q1: My reaction is producing mainly trans-decalin, but my target is the cis-isomer. What are the primary factors I should investigate first?
A1: Achieving high cis-selectivity is a classic kinetic control problem. If you are getting the thermodynamic trans-product, your conditions are likely promoting isomerization or favoring a pathway that leads to it. The three pillars to investigate are: 1) Catalyst Choice (Metal & Support) , 2) Reaction Temperature , and 3) Hydrogen Pressure .
Caption: Troubleshooting workflow for low cis:trans selectivity.
Q2: How significantly does the catalyst metal affect the cis:trans ratio?
A2: The choice of metal is arguably the most critical factor. Different metals have distinct electronic properties and surface geometries that influence the adsorption of the octalin intermediate, directly steering the stereochemical outcome.
| Catalyst Metal | Typical Selectivity | Rationale & Commentary |
| Ruthenium (Ru) | High cis-selectivity | Ru catalysts are widely reported to provide excellent selectivity for cis-decalin under mild conditions.[11][12] They are often the first choice when the cis-isomer is the primary target. |
| Rhodium (Rh) | High cis-selectivity | Similar to Ruthenium, Rhodium, particularly on a carbon support, demonstrates high activity and selectivity towards cis-decalin.[1][13] |
| Palladium (Pd) | High trans-selectivity | Pd catalysts, especially on alumina supports, tend to favor the formation of the thermodynamically stable trans-decalin.[10] This is attributed to the electronic properties of Pd facilitating the necessary orientation of the octalin intermediate.[10] |
| Platinum (Pt) | Variable Selectivity | The selectivity of Pt catalysts is highly dependent on the support material. For instance, Pt on certain zeolites can be tuned to favor either isomer through shape-selective effects.[2] |
| Nickel-Molybdenum (Ni-Mo) | Moderate cis-selectivity | These non-precious metal catalysts can produce significant amounts of cis-decalin and are a cost-effective option, though they may require more optimization.[9][14] |
Q3: My catalyst support is alumina (Al₂O₃) and my cis-selectivity is poor. Could the support be the problem?
A3: Absolutely. The support is not merely an inert scaffold; it plays an active role. Standard γ-Al₂O₃ possesses Lewis and Brønsted acid sites on its surface. These acid sites can catalyze the isomerization of the initially formed, kinetically favored cis-decalin into the more stable trans-isomer.[3][10]
Troubleshooting Steps:
-
Switch to a Neutral or Basic Support: The most effective solution is to change the support material. Activated carbon, silica, or basic metal oxides (e.g., MgO) are excellent choices that lack the acidic sites responsible for isomerization.[3][10][13]
-
Modify the Existing Support: If you must use alumina, its acidity can be mitigated by doping it with alkaline-earth metals (e.g., Mg, Ca). This neutralizes the surface acid sites and can significantly improve cis-selectivity.[10]
Q4: Should I increase or decrease temperature and hydrogen pressure to favor cis-decalin?
A4: The effects of temperature and pressure are interconnected but have distinct impacts on selectivity.
-
Temperature: You should decrease the reaction temperature . Higher temperatures provide the activation energy needed for two undesirable processes: the "flipping" of the octalin intermediate that leads to trans-decalin, and the post-hydrogenation isomerization of cis to trans.[1][11] Even a moderate decrease (e.g., from 200°C to 150°C) can substantially improve the cis:trans ratio, though it may slow the overall reaction rate.
-
Hydrogen Pressure: The effect of pressure is generally less pronounced than temperature, but a moderate to high hydrogen pressure is often beneficial. Higher H₂ concentration on the catalyst surface can accelerate the hydrogenation of the octalin intermediate to cis-decalin before it has a chance to rearrange to the trans-precursor.[7][11] However, excessively high pressures should be approached with caution as they can sometimes alter catalyst morphology or lead to over-reduction in other systems.
Q5: Can the solvent system influence the stereochemical outcome?
A5: Yes, the solvent can influence selectivity through several mechanisms, including polarity, ability to stabilize intermediates, and interaction with the catalyst surface.[15] For instance, using supercritical carbon dioxide as a solvent with a Rh/C catalyst has been shown to yield high cis-selectivity.[1] While often considered a secondary optimization parameter, if you have exhausted catalyst and condition changes, screening different solvents (e.g., alkanes vs. ethers vs. alcohols) is a valid strategy. The solvent's volatility can also affect the catalyst wetting efficiency, which in turn influences activity and selectivity.[8]
Section 3: Troubleshooting Other Common Issues
Q1: I need to synthesize the thermodynamically stable trans-decalin, but my yield is low and I have a mixture of isomers. How can I favor its formation?
A1: To maximize the yield of trans-decalin, you need to create conditions that favor thermodynamic equilibrium.
-
Catalyst Choice: Use a Palladium on Alumina (Pd/Al₂O₃) catalyst. The combination of Pd metal and an acidic support is ideal for producing the trans-isomer.[9][10]
-
Increase Temperature: Higher reaction temperatures will provide the energy to overcome the barrier for isomerization from cis to trans, driving the product mixture towards the thermodynamic equilibrium, which heavily favors the trans form.[1]
-
Increase Reaction Time: Allow the reaction to run for a longer duration to ensure that the initially formed cis-decalin has sufficient time to isomerize to the trans product on the catalyst surface.
Q2: My reaction has stopped at the tetralin stage, with very little decalin formed. What should I do?
A2: This indicates that the first hydrogenation step is occurring, but the second, more demanding hydrogenation of tetralin is stalled.
-
Increase Catalyst Loading: The saturation of the second aromatic ring is often slower. A simple first step is to increase the catalyst loading (e.g., from 5 wt% to 10 wt%).[16]
-
Increase Hydrogen Pressure: The hydrogenation of tetralin to decalin involves the consumption of more hydrogen molecules than the first step. Increasing the H₂ pressure can significantly enhance the rate of this second stage.[7]
-
Increase Temperature: Elevating the temperature will increase the reaction rate for the second hydrogenation. However, be mindful of the impact on your desired stereoselectivity as discussed previously.
Q3: My catalyst appears to be deactivating quickly, and conversion is poor even after one run. What are the likely causes?
A3: Rapid catalyst deactivation is a common problem in heterogeneous catalysis.
-
Catalyst Poisoning: The most frequent cause is the presence of impurities in your substrate, solvent, or hydrogen gas. Sulfur and nitrogen compounds are potent poisons for noble metal catalysts.[16] Purify your naphthalene and solvent if you suspect contamination.
-
Improper Handling: Many hydrogenation catalysts, especially Palladium on Carbon (Pd/C), are pyrophoric and can be deactivated by exposure to air (oxidation). Always handle catalysts under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).[16]
-
Coking: At very high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits ("coke") that block active sites. If you are running your reaction at high temperatures, this could be a contributing factor. Consider lowering the temperature or using a catalyst support less prone to coking.[17]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening for cis-Selective Hydrogenation
This protocol provides a framework for systematically testing different catalysts to optimize cis-selectivity.
-
Reactor Setup: Add a magnetic stir bar and the specified amount of catalyst (e.g., 5 wt% relative to the substrate) to a high-pressure autoclave reactor.
-
Inerting: Seal the reactor and purge the system 3-5 times with an inert gas (e.g., Argon or Nitrogen) to remove all oxygen.
-
Substrate & Solvent Addition: Under a positive pressure of inert gas, introduce a solution of naphthalene dissolved in a high-purity, deoxygenated solvent (e.g., decane or cyclohexane).
-
Reaction Initiation: Seal the reactor again. Pressurize with hydrogen to the desired initial pressure (e.g., 40 bar).[9] Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 150-250 °C).[9]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (if the reactor allows) or by tracking hydrogen uptake via the pressure drop.
-
Work-up & Analysis: After the reaction is complete (or has reached the desired time), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Analyze the crude product mixture by Gas Chromatography (GC) or ¹H NMR to determine the conversion and the cis:trans decalin ratio.
Protocol 2: Catalyst Pre-Reduction (If Required)
Some catalysts may require an in-situ reduction step to ensure maximum activity.
-
Catalyst Loading: Load the catalyst into the reactor under an inert atmosphere as described above.
-
Solvent Addition: Add the reaction solvent (without the naphthalene substrate).
-
Reduction: Pressurize the reactor with hydrogen and heat to a temperature specified by the catalyst manufacturer (e.g., 300 °C) for several hours.[17]
-
Cooling & Substrate Addition: Cool the reactor to the desired reaction temperature. Vent the hydrogen and, under a positive pressure of inert gas, add the naphthalene substrate.
-
Reaction: Re-pressurize with hydrogen and proceed with the hydrogenation as described in Protocol 1.
References
-
Hiyoshi, N., Mine, E., Rode, C. V., & Shirai, M. (2006). Stereoselective Hydrogenation of Tetralin to cis-Decalin over a Carbon-supported Rhodium Catalyst in Supercritical Carbon Dioxide. Chemistry Letters, 35(2), 188-189. [Link]
-
Zhang, L., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. Processes, 10(10), 2102. [Link]
-
Hart, A., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19899–19911. [Link]
-
Wang, Q., et al. (2019). Highly Selective Hydrogenation of Tetralin to cis-Decalin Using Ru Catalyst. ChemistrySelect, 4(19), 5796-5798. [Link]
-
Schmitz, A. D., Bowers, G., & Song, C. (1995). Shape-selective hydrogenation of naphthalene over zeolite-supported Pt and Pd catalysts. Preprints of Papers, American Chemical Society, Division of Fuel Chemistry, 40(4). [Link]
-
Li, G., et al. (2021). Selective Hydrogenation of Naphthalene to Decalin Over Surface-Engineered α-MoC Based on Synergy between Pd Doping and Mo Vacancy Generation. Advanced Science, 8(17), 2100862. [Link]
-
Liu, Z., et al. (2024). Ultrafine Pt particles on hollow hierarchical porous β zeolites for selective hydrogenation of naphthalene. Fuel, 371, 131669. [Link]
-
Hart, A. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts against a novel LDH-derived Ni-MMO-supported Mo catalyst. University of Birmingham. [Link]
-
Hart, A., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19899-19911. [Link]
-
Castro, O., & Muñiz, J. (2024). Electrocatalytic hydrogenation of oxalic acid into glycolic acid using black TiO2. ResearchGate. [Link]
-
Su, C., et al. (2020). Effect of Different Al2O3 Supports on the Synthesis of Tetralin by Selective Catalytic Hydrogenation of Naphthalene. Journal of the Chilean Chemical Society, 65(1). [Link]
-
Chemistry Steps. (2022). Cis and Trans Decalin. [Link]
-
Diaz, D., et al. (2024). 1-Methylnaphthalene Hydrogenation over Supported Precious Metal Catalysts: A Kinetic Study for Deciphering the Roles of the Metal and Support. Industrial & Engineering Chemistry Research. [Link]
-
Han, B., et al. (2014). Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water. Green Chemistry, 16(2), 833-839. [Link]
-
Taylor & Francis Online. (n.d.). Decalin – Knowledge and References. [Link]
-
Osti.gov. (2019). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. [Link]
-
Li, Z., et al. (2025). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters. [Link]
-
Huang, Y. J., & Kang, B. C. (1996). Naphthalene Hydrogenation over Pt/Al2O3 Catalyst in a Trickle Bed Reactor. Industrial & Engineering Chemistry Research, 35(3), 653-659. [Link]
-
Kariya, N., et al. (2003). Hydrogenation of Naphthalene and Tetralin in the Presence of CO over Various Supported Metal Catalysts. Journal of the Japan Petroleum Institute, 46(6), 384-391. [Link]
-
Possemiers, K., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(24), 8146-8177. [Link]
-
An, V. V., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Catalysts, 10(11), 1358. [Link]
-
Gaciño, F. M., et al. (2014). The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature. Physical Chemistry Chemical Physics, 16(34), 18187-18197. [Link]
-
Gaciño, F. M., et al. (2014). The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature. ResearchGate. [Link]
-
Ohnishi, M., et al. (2001). Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution. Biopolymers, 58(5), 480-491. [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]
-
CatSci. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
Chemistry Stack Exchange. (2014). Rate of hydrogenation. [Link]
-
Li, Z., et al. (2025). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters. [Link]
-
Willingdon College, Sangli. (n.d.). Stereochemistry. [Link]
-
Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. [Link]
-
Dalal Institute. (n.d.). Decalins. [Link]
-
UNI ScholarWorks. (n.d.). The Raman Effect of Cis and Trans-Decalin. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Shape-selective hydrogenation of naphthalene over zeolite-supported Pt and Pd catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
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- 12. alfachemic.com [alfachemic.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling & Storage of Decahydro-2-Naphthol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields in organic synthesis due to compromised reagents. Decahydro-2-naphthol (also known as 2-decalol or 2-hydroxydecalin) is a classic example. While its bicyclic decalin framework is highly lipophilic, its secondary hydroxyl group makes it surprisingly susceptible to ambient moisture during storage.
This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and resolve hygroscopic contamination in this compound.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why does my this compound appear as a cloudy liquid instead of a clear viscous liquid or solid paste? Expert Insight: this compound is typically supplied as a mixture of stereoisomers and naturally presents as a cloudy yellow viscous liquid or a white-yellow paste at room temperature[1],[2]. The decalin ring is bulky and hydrophobic, but the secondary hydroxyl group acts as a hydrophilic anchor, readily forming hydrogen bonds with atmospheric water. When the moisture content exceeds the solubility limit of the hydrophobic matrix, water separates into a micro-emulsion. This phase separation scatters light, exacerbating the characteristic "cloudiness."
Q2: My downstream esterifications and Swern oxidations are failing. Could my 2-decalol storage be to blame? Expert Insight: Absolutely. If the reagent bottle is repeatedly opened without an inert gas (argon/nitrogen) backfill, the hygroscopic nature of the alcohol draws in moisture. Even trace water (>200 ppm) will stoichiometrically quench moisture-sensitive electrophiles like oxalyl chloride or acid anhydrides. The causality is direct: water outcompetes the sterically hindered secondary alcohol for the electrophile, destroying your reagents and depressing yields.
Q3: Can I dry the neat liquid using standard desiccants like magnesium sulfate? Expert Insight: No. Neat this compound is far too viscous for solid-liquid desiccation to be kinetically efficient. The high viscosity prevents effective mass transfer of water molecules to the desiccant surface. To dry the neat compound, vacuum distillation is strictly required[3]. Alternatively, if you must use a desiccant, dissolve the alcohol in an anhydrous solvent (e.g., dichloromethane), dry it over MgSO₄, filter, and carefully concentrate it under reduced pressure.
Part 2: Quantitative Data & Impact Analysis
To help you benchmark your reagent quality, we have correlated moisture content with physical appearance and reaction viability.
| Moisture Content (ppm) | Physical Appearance | Impact on Downstream Chemistry | Recommended Remediation |
| < 50 ppm | Clear viscous liquid or white paste | Optimal for all anhydrous reactions | Standard inert storage |
| 50 - 200 ppm | Slight haziness | Minor yield reduction in sensitive reactions | Store over 3Å molecular sieves |
| 200 - 1000 ppm | Cloudy liquid / Phase separation | Failure of Grignard/oxidation reactions | Vacuum distillation required |
| > 1000 ppm | Visible water droplets | Complete reagent quenching | Rigorous distillation or discard |
Part 3: Diagnostic & Remediation Workflows
Workflow for detecting and resolving moisture contamination in this compound.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Moisture Quantification via Karl Fischer (KF) Titration
Causality & Design: Standard KF titration struggles with highly lipophilic, viscous compounds because they do not dissolve well in pure methanol, leading to trapped water and false-negative readings[4]. We utilize a co-solvent system to ensure complete dissolution.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous methanol and anhydrous chloroform. The chloroform breaks down the hydrophobic decalin network, while methanol supports the KF electrochemical reaction.
-
Baseline Validation (Self-Validating Step): Run a blank titration of the solvent mixture to establish a background moisture baseline. The drift should be <10 µ g/min .
-
Sample Introduction: Syringe 1.0 g of the warmed, homogenized this compound sample into the titration vessel.
-
Titration: Titrate to the electrometric endpoint.
-
Recovery Verification (Self-Validating Step): Post-titration, spike the vessel with a known 1.0 mg water standard. A recovery of 98–102% validates that the viscous matrix is not suppressing the electrode response.
Protocol B: Purification via Vacuum Distillation
Causality & Design: Because this compound has a high boiling point (~190–210 °C at atmospheric pressure), heating it in the presence of water and ambient air can cause oxidative degradation. Vacuum distillation lowers the boiling point, preserving the structural integrity of the alcohol[5],[3].
-
Apparatus Setup: Transfer the wet this compound to a round-bottom flask. Assemble a short-path distillation apparatus. Lightly grease all joints to ensure a high-vacuum seal.
-
Degassing: Apply a vacuum of approximately 14 mmHg at room temperature for 15 minutes to pull off bulk dissolved gases and surface moisture.
-
Heating: Submerge the flask in an oil bath and gradually increase the temperature.
-
Fraction Collection (Self-Validating Step): Monitor the vapor temperature thermometer. Discard the initial cloudy fore-run (water and low-boiling impurities). Collect the main fraction strictly when the vapor temperature stabilizes at 109 °C at 14 mmHg[5]. This thermodynamic plateau validates the purity of the eluting 2-decalol.
-
Inert Transfer: Break the vacuum with dry argon gas and transfer the purified liquid to an oven-dried Schlenk flask.
Protocol C: Long-Term Anhydrous Storage
Causality & Design: To prevent the re-absorption of moisture, the storage environment must kinetically favor water sequestration away from the alcohol.
-
Desiccant Activation: Activate 3Å molecular sieves in a muffle furnace at 300 °C for 4 hours. Why 3Å? The 3Å pore size perfectly traps water (2.65Å kinetic diameter) but completely excludes the bulky decalin ring, preventing product loss and side reactions.
-
Addition: Add the cooled, activated sieves directly to the purified this compound (approx. 10% w/v).
-
Sealing: Flush the headspace of the container with argon for 60 seconds. Seal with a PTFE-lined cap, wrap the junction with Parafilm, and store in a cool, dark desiccator.
References
-
2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem - NIH Source: nih.gov URL:[Link]
-
This compound (mixture of isomers) 95.0+%, TCI America 25 g - Fisher Scientific Source: fishersci.ca URL:[Link]
-
TR-513: Decalin (CASRN 91-17-8) in F344/N Rats and B6C3F1 Mice Source: nih.gov URL:[Link]
-
Advanced Organic Synthesis Source: cur.ac.rw URL:[Link]
Sources
- 1. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (mixture of isomers) 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. cur.ac.rw [cur.ac.rw]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 十氢化-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Decahydro-2-naphthol vs. Cyclohexanol: A Comprehensive Reactivity and Performance Guide
As drug development and advanced organic synthesis increasingly rely on precise stereochemical control and predictable reaction kinetics, understanding the nuanced reactivity of cyclic alcohols is paramount. While cyclohexanol and decahydro-2-naphthol (decalinol) share a fundamental secondary alcohol functionality, their structural frameworks—monocyclic versus bicyclic—dictate vastly different conformational dynamics.
This guide provides an in-depth, objective comparison of their reactivity profiles, focusing on oxidation kinetics and esterification efficiency, supported by self-validating experimental protocols.
Conformational Causality: The Root of Reactivity Divergence
To understand the performance differences between these two alcohols, we must first analyze the causality behind their molecular geometry.
Cyclohexanol exists as a highly flexible monocyclic system. At ambient temperatures, it undergoes rapid chair-chair interconversion. This flexibility allows the hydroxyl (-OH) group to predominantly occupy the thermodynamically favorable equatorial position, thereby minimizing steric hindrance and maximizing accessibility for incoming reagents.
This compound , however, consists of two fused cyclohexane rings. The nature of this ring fusion (cis or trans) fundamentally alters the molecule's flexibility. In trans-decalin systems, the bridgehead hydrogens lock the rings in a rigid conformation, preventing the chair flip. Consequently, a hydroxyl group at the C2 position is permanently fixed in either an axial or equatorial orientation. An axial hydroxyl group in this locked bicyclic system suffers from severe 1,3-diaxial interactions with the ring protons, significantly shielding the oxygen atom from electrophilic attack and hindering the formation of bulky reaction intermediates[1].
Conformational logic dictating the divergent reactivity of cyclohexanol and decalinol.
Comparative Reactivity Profiles
Oxidation Kinetics
The quantitative conversion of secondary cyclic alcohols to their corresponding ketones (cyclohexanone and decalone, respectively) is a benchmark for evaluating steric hindrance in oxidation pathways[2].
When oxidized by inorganic oxidants such as Potassium Persulfate (
Esterification and Nucleophilic Substitution
During esterification (e.g., formylation to yield decahydro-2-naphthyl formate), the alcohol acts as a nucleophile attacking an electrophilic carbonyl carbon[1]. Cyclohexanol exhibits rapid, uniform esterification. This compound, however, demonstrates extreme stereoselectivity. While the equatorial isomer reacts at a rate approaching that of cyclohexanol, the axial isomer is heavily shielded, often requiring aggressive catalytic conditions (e.g., N-heterocyclic carbenes or elevated temperatures) to drive the equilibrium forward[1].
Quantitative Performance Comparison
| Substrate | Structure Type | Relative Oxidation Rate ( | Esterification Yield (1h, 25°C) | Primary Steric Factor |
| Cyclohexanol | Monocyclic | 1.00 (Baseline) | >95% | Minimal (Equatorial preference) |
| trans-Decahydro-2-naphthol (Equatorial) | Bicyclic (Locked) | ~0.65 | 85-90% | Moderate (Adjacent ring bulk) |
| trans-Decahydro-2-naphthol (Axial) | Bicyclic (Locked) | ~0.15 | <20% | Severe (1,3-diaxial interactions) |
Self-Validating Experimental Methodologies
To empirically verify these reactivity differences, the following protocol outlines a self-validating kinetic tracking workflow for the oxidation of both alcohols.
Protocol: Kinetic Tracking of Alcohol Oxidation via GC-FID
Causality of Design: This protocol utilizes an internal standard to eliminate errors from injection volume variance and solvent evaporation. Furthermore, the use of a chemical quench instantly halts the reaction, ensuring the time (
Reagents:
-
Substrates: Cyclohexanol (99%), this compound (mixture of isomers, 98%)
-
Oxidant: Potassium Persulfate (
) in acidic medium ( ) -
Internal Standard: Nonane (inert under these specific oxidative conditions)
-
Quenching Agent: Saturated Sodium Sulfite (
) solution
Step-by-Step Workflow:
-
Preparation: Prepare equimolar solutions (
) of cyclohexanol and this compound in acetonitrile. Add exactly of Nonane to each flask as the internal standard. -
Initiation: Bring the solutions to a controlled
. Inject a stoichiometric excess of the solution to initiate the oxidation[3]. Start the timer. -
Aliquot Extraction & Quenching: At precise intervals (
minutes), extract a aliquot.-
Self-Validation Checkpoint: Immediately inject the aliquot into
of cold saturated . The sulfite instantly reduces any unreacted persulfate, freezing the reaction and preventing false rate inflation during the GC queue wait time.
-
-
Extraction: Extract the quenched organic products using
of diethyl ether. -
GC-FID Analysis: Analyze the ether layer.
-
Self-Validation Checkpoint: Calculate the ratio of the product peak area (cyclohexanone or decalone) to the Nonane peak area. Because Nonane concentration is absolute and unchanging, this ratio provides a highly trustworthy, self-corrected measurement of product accumulation[4].
-
-
Data Processing: Plot
versus time to extract the pseudo-first-order rate constant ( ).
Self-validating experimental workflow for tracking alcohol oxidation kinetics.
Conclusion
While cyclohexanol serves as an excellent, highly reactive monocyclic model for secondary alcohol functionalization, this compound requires a much more rigorous understanding of stereochemical constraints. The locked conformation of the decalin core introduces severe 1,3-diaxial interactions in its axial isomers, drastically reducing both oxidation and esterification rates. Researchers must account for these steric factors when scaling syntheses or designing drug scaffolds utilizing the bicyclic decalin framework.
References
-
A KINETIC APPROACH TO THE OXIDATION OF 1- HEXANOL AND CYCLOHEXANOL USING INORGANIC OXIDANTS Rasayan Journal of Chemistry. Investigation of the kinetics, thermodynamic parameters, and molecular dynamics of cyclohexanol oxidation using potassium persulphate.[Link]
-
Kinetic curves of product accumulation in oxidation of cyclohexanol at 403 K ResearchGate. Mechanistic breakdown of the channels of formation and transformation during the liquid-phase oxidation of cyclohexanol. [Link]
-
Catalytic Oxidation of Alkanes and Cycloalkanes: Overview MDPI. Comprehensive overview of alkane and cycloalkane oxidation, highlighting C-H bond activation and the impact of steric structure on catalytic activity. [Link]
Sources
Validating Purity of Decahydro-2-naphthol: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development Subject: Decahydro-2-naphthol (Decalol) Purity Analysis[1]
Executive Summary
In the synthesis of pharmaceutical intermediates and high-value fragrances, This compound (also known as 2-Decalol) presents a unique analytical challenge.[1] As a bicyclic alcohol with three chiral centers, it exists as a mixture of stereoisomers (cis- and trans-fused rings, with axial or equatorial hydroxyl groups).[1]
While Refractive Index (n20/D) is frequently cited on Certificates of Analysis (CoA) as a primary purity specification, this guide argues that it functions effectively only as a coarse screening tool . For applications requiring stereochemical control—such as drug development where biological activity is isomer-dependent—reliance on RI alone is a critical vulnerability.[1]
This guide provides a validated workflow comparing RI against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR), establishing a tiered quality control system.
Technical Context: The Isomer Problem
This compound (
-
trans-Decahydro-2-naphthol
-
cis-Decahydro-2-naphthol
These isomers possess distinct physical properties. The "purity" of a sample is therefore a vector of two components:
-
Chemical Purity: Absence of solvents, starting materials (e.g., naphthol, decalin), or oxidation byproducts.
-
Isomeric Purity: The ratio of cis/trans forms.[1]
The Failure Mode of Refractive Index: Refractive index is a bulk property, meaning it represents the weighted average of all components in the mixture. A sample contaminated with a high-RI impurity (like tetralin, n20/D ≈ 1.[1]54) could theoretically be masked by a higher proportion of a low-RI isomer, yielding a "passing" result that conceals a double failure.[1]
Method A: Refractive Index (The Screening Protocol)
Role: Goods-inward inspection; rapid pass/fail screening.
Standard Acceptance Criteria: 1.4730 – 1.4760 (
Experimental Protocol
Equipment: Digital Abbe Refractometer (e.g., Anton Paar Abbemat or equivalent).
Temperature Control: Critical.[1][2] RI changes inversely with temperature (
-
Calibration: Verify instrument using degassed, deionized water (
) and a certified Brix standard. -
Sample Prep: this compound is viscous.[1][3] If the sample is semi-solid (common for high-trans mixtures), gently warm to 30°C to liquefy, then equilibrate the prism to 30°C.
-
Measurement: Apply 0.5 mL to the prism. Allow 60 seconds for thermal equilibrium.
-
Correction: If measuring at 30°C, correct to 20°C using the formula:
Data Interpretation:
-
< 1.4700: Suspect solvent contamination (e.g., Ethanol, Hexane).
-
> 1.4800: Suspect aromatic contamination (e.g., Tetralin, Naphthalene) or oxidation.
-
1.4730 - 1.4760: Chemically plausible, but isomer ratio unknown.[1]
Method B: Gas Chromatography (The Validation Standard)
Role: Final release testing; isomer ratio quantification. Sensitivity: Detects impurities < 0.05%.[1]
Validated GC-FID Protocol
Rationale: A non-polar capillary column separates components based on boiling point and van der Waals forces, effectively resolving the cis- and trans- isomers which have slightly different volatilities.[1]
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split 50:1 @ 250°C.
-
Detector: FID @ 280°C.
-
Oven Program:
-
Hold 80°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 5 min).
-
Expected Chromatogram:
-
Retention Time (RT) ~8.5 min: trans-Decahydro-2-naphthol (elutes first due to flatter structure/lower BP).[1]
-
Retention Time (RT) ~8.8 min: cis-Decahydro-2-naphthol.[1]
-
RT ~4-5 min: Solvent peaks.
-
RT >10 min: Oxidation dimers or naphthalene residues.[1]
Comparative Analysis: RI vs. GC vs. NMR
The following table summarizes why RI should never be the sole release criteria for pharmaceutical applications.
| Feature | Refractive Index (RI) | Gas Chromatography (GC-FID) | H-NMR Spectroscopy |
| Primary Utility | Rapid Identity & Bulk Purity | Quantitative Impurity & Isomer Ratio | Structural Confirmation |
| Sample Size | 0.5 mL (Recoverable) | 1 µL (Destructive) | 10 mg (Recoverable) |
| Time per Run | < 2 Minutes | 25 Minutes | 15-30 Minutes |
| Isomer Resolution | None (Average value) | High (Baseline separation) | High (Distinct coupling constants) |
| Specificity | Low (Easily spoofed) | High (Retention time fingerprint) | Very High (Chemical environment) |
| Cost per Test | Negligible | Moderate (Solvents/Gases) | High (Instrument time/Solvents) |
Validated Workflow Diagrams
Diagram 1: The Tiered Validation Logic
This workflow illustrates where Refractive Index fits into a robust quality control system. It acts as a "Gatekeeper" to prevent wasting expensive GC resources on grossly contaminated samples.
Caption: Tiered Quality Control Workflow. RI serves as the initial gatekeeper, while GC-FID provides the definitive analytical release.[1]
Diagram 2: The "Averaging" Blind Spot
This diagram visualizes why RI is insufficient for stereochemical validation. It demonstrates how two chemically distinct samples can yield identical RI values.
Caption: The RI Blind Spot. High-RI contaminants (like Tetralin) can offset high concentrations of low-RI isomers, creating a false pass.[1]
References
-
National Institute of Standards and Technology (NIST). (2025).[4][5] 2-Naphthalenol, decahydro- (CAS 825-51-4) Properties. NIST Chemistry WebBook, SRD 69.[6] Retrieved February 28, 2026, from [Link]
-
PubChem. (2026).[3] this compound Compound Summary. National Library of Medicine.[3] Retrieved February 28, 2026, from [Link]
Sources
- 1. 2-Naphthalenol, decahydro-|lookchem [lookchem.com]
- 2. Naphthalene, decahydro-, trans- (CAS 493-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthalenol, decahydro- [webbook.nist.gov]
- 5. Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene, decahydro- [webbook.nist.gov]
Comparative Hydrogenation Efficiency: 1-Naphthol vs. 2-Naphthol
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The Alpha vs. Beta Divergence
In the catalytic hydrogenation of naphthalene derivatives, the position of the hydroxyl group—alpha (1-position) versus beta (2-position) —dictates not just the reaction rate, but the fundamental adsorption mode and stereochemical outcome.
While both isomers can be fully hydrogenated to decahydronaphthols (decalols), 1-naphthol exhibits superior stereoselectivity , yielding almost exclusively cis-isomers under ruthenium-catalyzed conditions. In contrast, 2-naphthol often suffers from competing adsorption modes, resulting in a mixture of cis and trans isomers and generally requiring more rigorous optimization to achieve high diastereoselectivity.
Key Verdict:
-
1-Naphthol: High stereochemical efficiency (cis-selective); kinetically governed by steric hindrance at the
-position which enforces specific face-adsorption. -
2-Naphthol: Lower stereochemical efficiency (mixed isomers); kinetically governed by competing flat vs. edgewise adsorption, often necessitating higher pressures or specific solvent systems to control selectivity.
Mechanistic Foundations: Why Position Matters
To optimize hydrogenation efficiency, one must understand the electronic and steric forces at play on the catalyst surface.
2.1. Adsorption Modes & Steric Hindrance
Hydrogenation efficiency is a function of how the substrate binds to the active metal site (e.g., Ru, Rh, Pt).
-
1-Naphthol (
-OH): The hydroxyl group at the C1 position creates significant peri-interaction with the C8 proton. This steric bulk discourages "edgewise" adsorption (where the ring stands perpendicular to the surface). Consequently, 1-naphthol predominantly adsorbs flat ( -adsorption) . This flat orientation facilitates the concerted addition of hydrogen to the same face, driving the reaction toward the cis-decalol product. -
2-Naphthol (
-OH): The C2 position is less sterically crowded. This allows the molecule to adopt both flat and edgewise adsorption modes. The edgewise mode, often favored at higher concentrations or specific catalyst loadings, can lead to sequential hydrogenation steps that allow for ring flipping or isomerization, resulting in a thermodynamic mixture of cis- and trans-decalols .
2.2. The Keto-Enol Tautomerization Pathway
Hydrogenation of naphthols does not proceed via simple alkene reduction. It involves a partial hydrogenation to an enol, which tautomerizes to a ketone (tetralone), followed by reduction to the alcohol.
-
Pathway A (1-Naphthol): 1-Naphthol
1-Tetralone 1-Tetralol 1-Decalol. -
Pathway B (2-Naphthol): 2-Naphthol
2-Tetralone 2-Tetralol 2-Decalol.
Critical Insight:2-Tetralone is kinetically unstable and prone to polymerization or rapid non-selective reduction compared to the more stable 1-tetralone. This instability contributes to the lower "efficiency" (yield/purity) often observed with 2-naphthol.
Catalytic Performance Comparison
The following data synthesizes performance metrics across common heterogeneous catalysts.
Table 1: Comparative Efficiency Metrics
| Feature | 1-Naphthol | 2-Naphthol | Mechanistic Driver |
| Primary Product (Ru/Al | cis-Decalol (>98%) | cis/trans-Decalol mix (approx. 1:1 to 1:2) | Adsorption geometry (Flat vs. Mixed). |
| Reaction Rate ( | Moderate | High (Initial rate) | 2-Naphthol's less hindered adsorption allows faster initial H-uptake but lower selectivity. |
| Intermediate Stability | High (1-Tetralone) | Low (2-Tetralone) | 2-Tetralone is prone to side reactions/polymerization. |
| Solvent Effect (Alcohols) | High conversion in EtOH/iPrOH | High conversion, but sensitive to acidity | Protic solvents stabilize the hydroxyl intermediate. |
Catalyst-Specific Insights
-
Ruthenium (Ru/Al
O ): The gold standard for 1-naphthol . It operates effectively at moderate pressures (20–40 bar) and temperatures (40–80°C), delivering quantitative yields of the cis-isomer. For 2-naphthol , Ru produces a mixture unless modified with specific ligands or supports. -
Rhodium (Rh/C): Highly active for ring saturation but less selective. Often leads to over-hydrogenation or hydrogenolysis (loss of OH group) if not carefully monitored.
-
Palladium (Pd/C): Generally poor for full ring saturation of naphthols to decalols; tends to stop at the tetralin/tetralone stage or cause hydrogenolysis of the benzylic C-O bond.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways and the critical "Selectivity Checkpoint" where 1-naphthol and 2-naphthol differ.
Caption: Divergent hydrogenation pathways. 1-Naphthol follows a sterically constrained path to cis-decalol, while 2-naphthol bifurcates due to mixed adsorption modes.
Standardized Experimental Protocol
This protocol is designed for the Ru-catalyzed hydrogenation of naphthols, optimized for reproducibility and safety. It is a self-validating system: the disappearance of the aromatic signals in NMR confirms conversion.
Materials
-
Substrate: 1-Naphthol or 2-Naphthol (>99% purity).
-
Catalyst: 5 wt% Ru/Al
O (reduced). -
Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute).
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Methodology
-
Catalyst Pre-treatment (Critical):
-
If using unreduced catalyst, pre-reduce in situ at 100°C under 30 bar H
for 1 hour. Reason: Removes surface oxides that hinder activity.
-
-
Loading:
-
Dissolve 1.44 g (10 mmol) of Naphthol in 40 mL of IPA.
-
Add 0.14 g of 5% Ru/Al
O (10 wt% loading relative to substrate). -
Note: IPA is preferred over THF to prevent polymerization of 2-tetralone intermediates.
-
-
Purging:
-
Seal reactor. Purge with N
(3 cycles, 10 bar) to remove O . -
Purge with H
(3 cycles, 10 bar) to saturate the headspace.
-
-
Reaction:
-
Pressurize to 20 bar (2 MPa) H
. -
Heat to 40°C with vigorous stirring (>1000 rpm).
-
Validation: Monitor H
uptake. Reaction is complete when pressure drop ceases (typically 2–4 hours).
-
-
Workup:
-
Cool to room temperature.[1] Vent H
slowly. -
Filter catalyst through a Celite pad (recoverable for 2-3 cycles).
-
Evaporate solvent under reduced pressure.
-
-
Analysis:
-
1-Naphthol Product: Check
H NMR. Look for CH-OH signal at ~3.6–3.8 ppm. Absence of aromatic protons (7.0–8.0 ppm) confirms full conversion. -
2-Naphthol Product: Check GC-MS or NMR to determine cis/trans ratio. cis-isomer typically elutes later on non-polar GC columns.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Incomplete Conversion | Catalyst poisoning (S or Cl traces) or Mass transfer limitation. | Use high-purity substrate; Increase stirring speed to >1000 rpm to eliminate gas-liquid diffusion limits. |
| Low Selectivity (2-Naphthol) | High temperature promoting isomerization. | Lower reaction temperature to 25–30°C; Increase H |
| Hydrogenolysis (Loss of OH) | Acidity of support (Al | Switch to a neutral support (e.g., Ru/C) or add trace base (Na |
References
-
Kuś, S. et al. (2005). "Heterogeneous hydrogenation of 1-naphthol and 2-naphthol over Ru/Al
O : a simple H NMR method for determination of the diastereoselectivity." Comptes Rendus Chimie, 8(3), 545-551. Link -
Wang, H. et al. (2020). "Synergistic Mechanism of Ru‐NiOX/C Catalyst for Regioselective Hydrogenation of 2‐Naphthol." ChemCatChem, 12, 1-10. Link
-
Rautanen, P. A. et al. (2002). "Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al
O : Kinetic Modeling." Ind.[1][2][3][4][5] Eng. Chem. Res., 41(24), 5966–5975. Link -
Schnell, S. D. et al. (2022).[5] "Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction." Phys.[5] Chem. Chem. Phys., 24, 3722-3732.[5] Link
-
Claydon, R. M. et al. (2021).[3] "Comparative Study on the Hydrogenation of Naphthalene over Both Al
O -Supported Pd and NiMo Catalysts." ACS Omega, 6(30), 19485–19497. Link
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.smu.edu [s3.smu.edu]
Spectroscopic Differentiation of cis- and trans-Decalin-2-ol: A Technical Guide
Executive Summary
The differentiation of cis- and trans-decalin-2-ol isomers is a classic stereochemical problem with significant implications in drug discovery, particularly for scaffold rigidity and pharmacophore placement.
The differentiation requires a two-step logic:
-
Determine Ring Fusion (cis vs. trans): Best achieved via
C NMR (Bridgehead Chemical Shifts). -
Determine Hydroxyl Orientation (Axial vs. Equatorial): Best achieved via
H NMR (Coupling Constants of H-2).
Quick Reference Comparison Table
| Feature | trans-Decalin-2-ol | cis-Decalin-2-ol | Primary Technique |
| Ring Flexibility | Rigid (Conformationally locked) | Flexible (Ring flipping possible) | Theory/Variable Temp NMR |
| Bridgehead | Downfield ( | Upfield ( | |
| H-2 Signal Width ( | Large (>20 Hz) if OH is EqSmall (<10 Hz) if OH is Ax | Variable (depends on conformer bias) | |
| C-O IR Stretch | ~1060–1075 cm | ~1000–1040 cm | FTIR |
Structural Context & Thermodynamics[1]
Before interpreting spectra, one must understand the conformational landscape. The spectroscopic signals are a direct function of these geometric constraints.
-
The trans-Decalin System: The two cyclohexane rings are fused with diequatorial bonds. This system is rigid and cannot undergo ring inversion. Therefore, a substituent at C-2 is "locked" in either an axial or equatorial position.
-
The cis-Decalin System: The rings are fused with one axial and one equatorial bond. This system is mobile and exists in equilibrium between two chair-chair conformers. However, the equilibrium is usually heavily biased by the hydroxyl group to place the -OH in the equatorial position (to minimize 1,3-diaxial interactions), unless other steric factors (like the ring fusion itself) compete.
Critical Insight: In cis-decalin, the bridgehead carbons effectively act as axial substituents to each other, creating inherent
-gauche interactions that are absent in the trans isomer. This is the physical basis for theC NMR differentiation.
Primary Method: Nuclear Magnetic Resonance (NMR)[2][3][4]
NMR is the gold standard for this analysis. A combination of 1D
A. C NMR: Assigning the Skeleton (cis vs. trans)
The most distinct difference between the isomers appears in the chemical shifts of the bridgehead carbons (C-9 and C-10).
-
Mechanism: The
-gauche effect. In cis-decalin, the bridgehead carbons experience steric compression due to the axial orientation of the fused ring carbons. This results in shielding (upfield shift). -
Diagnostic Criteria:
-
Trans-fusion: Bridgehead carbons appear downfield (typically
35–45 ppm). -
Cis-fusion: Bridgehead carbons appear upfield (typically
25–35 ppm). -
Magnitude: The difference is often
ppm.
-
B. H NMR: Assigning the Substituent (Axial vs. Equatorial)
Once the skeleton is known, the orientation of the -OH group is determined by analyzing the proton attached to the same carbon (H-2).
-
Mechanism: The Karplus equation relates the vicinal coupling constant (
) to the dihedral angle.-
Axial H-2 (Equatorial OH): H-2 has anti-periplanar (
) relationships with axial protons on C-1 and C-3.-
Result: Large Coupling (
Hz). Signal appears as a wide multiplet (tt or similar).
-
-
Equatorial H-2 (Axial OH): H-2 has only gauche (
) relationships with neighbors.-
Result: Small Coupling (
Hz). Signal appears as a narrow multiplet or singlet-like peak.
-
-
Experimental Protocol: NMR Characterization
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL
. Filter to remove particulates (essential for resolution). -
Acquisition:
-
Run standard
H (16 scans) and C (typically >256 scans due to lower sensitivity). -
Crucial Step: Run a DEPT-135 or APT experiment to distinguish CH/CH
(positive) from CH (negative) and quaternary C (invisible in DEPT). This confirms the bridgehead methines.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz for
H, 1.0 Hz for C) to improve S/N.
Secondary Method: Infrared Spectroscopy (IR)[5][6][7][8]
While less definitive than NMR, IR provides quick confirmation of the C-O bond environment.
-
Equatorial C-O Stretch: The bond is stronger and stiffer due to lack of steric strain.
-
Frequency: 1060–1075 cm
-
-
Axial C-O Stretch: The bond is weakened by 1,3-diaxial repulsion.
-
Frequency: 1000–1040 cm
-
Note: In solution (e.g.,
Decision Logic & Workflow
The following diagram illustrates the logical flow for differentiating the four possible isomers (trans-ax, trans-eq, cis-ax, cis-eq).
Figure 1: Logical decision tree for assigning decalin-2-ol stereochemistry based on spectral data.
References
-
Dodziuk, H., et al. (2005).[1] "
H and C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins." Magnetic Resonance in Chemistry. [Link][1] -
Abraham, R. J., et al. (1997). "Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect."[2] J. Chem. Soc., Perkin Trans.[2] 2. [Link]
-
Master Organic Chemistry. "Cis and Trans Decalin." [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
- Prelog, V., & Seybach, K. (1952). "Über die Stereoisomerie der Decalin-2,3-diole." Helvetica Chimica Acta.
Sources
Decahydro-2-naphthol vs decahydro-1-naphthol: structural differences
Decahydro-2-naphthol vs. Decahydro-1-naphthol: A Comprehensive Structural and Experimental Comparison Guide
As a Senior Application Scientist, selecting the appropriate bicyclic scaffold is critical for stereoselective synthesis, drug development, and materials science. Decahydro-1-naphthol (1-decalol) and this compound (2-decalol) are saturated derivatives of naphthol that present a fascinating study in conformational analysis and steric reactivity.
This guide objectively compares their structural nuances, thermodynamic properties, and chemical behaviors, providing self-validating experimental protocols to differentiate these isomers in the laboratory.
Structural and Stereochemical Framework
Both decahydro-1-naphthol and this compound share a decahydronaphthalene (decalin) core, but they differ fundamentally in the regiochemistry of the hydroxyl substitution[1].
-
Decahydro-1-naphthol (1-Decalol): The hydroxyl group is located at the C1 position, directly adjacent (
) to the bridgehead carbon (C8a). This proximity to the bridgehead significantly increases steric crowding, especially in specific stereoisomeric configurations[2]. -
This compound (2-Decalol): The hydroxyl group is located at the C2 position (
to the bridgehead). The extra carbon spacer provides a slightly less sterically hindered environment compared to the 1-isomer[2].
The Stereochemical Matrix
The decalin ring system can exist in two primary fusions: trans-decalin (where the bridgehead protons are anti-periplanar) and cis-decalin (where the bridgehead protons are syn-periplanar)[2].
-
Rigidity vs. Flexibility: Trans-decalin is conformationally locked; it cannot undergo a ring flip. Cis-decalin is conformationally flexible and can undergo ring inversion, though bulky substituents often anchor it into a single preferred chair-chair conformation[2].
-
Isomeric Complexity: Because there are three stereocenters (the two bridgehead carbons and the carbinol carbon), each positional isomer (1-decalol and 2-decalol) theoretically yields 8 stereoisomers (4 diastereomeric pairs of enantiomers)[2]. For each ring fusion, the hydroxyl group can occupy either an axial or equatorial position[2][3].
Caption: Stereochemical divergence of decahydronaphthalenols based on regiochemistry and conformation.
Physicochemical Properties Comparison
The spatial orientation of the hydroxyl group dictates the molecule's intermolecular hydrogen bonding capacity and crystal lattice packing, leading to distinct physical properties. Axial isomers generally exhibit higher ground-state energy due to 1,3-diaxial interactions[4].
| Property | Decahydro-1-naphthol (Mixed Isomers) | This compound (Mixed Isomers) |
| CAS Number | 529-32-8 | 825-51-4 |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol |
| Hydroxyl Position | ||
| Steric Hindrance | High (1,3-diaxial interactions with bridgehead if axial) | Moderate |
| Representative Melting Point | ~60-61 °C (trans,trans-1-decalol)[5] | ~75 °C (trans,trans-2-decalol) |
| Metabolic Profile (in vivo) | Forms 1-decalone[6] | Forms 2-decalone[6] |
Experimental Workflows: Differentiating Isomers
To establish trustworthiness in your synthetic pipeline, you must employ self-validating analytical and kinetic protocols. Below are two field-proven methods for differentiating the positional and stereochemical isomers of decalol.
Protocol A: NMR Spectroscopic Assignment (Structural Validation)
Nuclear Magnetic Resonance (NMR) is the gold standard for determining both the regiochemistry (1- vs. 2-position) and the stereochemistry (axial vs. equatorial) of the decalin ring system[3].
Causality: The chemical shift of the carbinol proton (H-C-OH) is sensitive to its electronic environment. More importantly, the coupling constants (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of the purified decalol isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (at least 400 MHz) and a ¹³C NMR spectrum. Run a 2D COSY experiment to map the proton-proton spin systems.
-
Regiochemical Assignment (1- vs 2-):
-
For 1-decalol , the carbinol proton will couple directly to the bridgehead proton at C8a.
-
For 2-decalol , the carbinol proton couples to the methylene protons at C1 and C3, but not directly to the bridgehead.
-
-
Stereochemical Assignment (Axial vs Equatorial): Isolate the carbinol proton multiplet (typically between
3.2 - 4.0 ppm).-
Observation of a broad multiplet with large
values (>10 Hz): Confirms an axial proton, meaning the OH is equatorial . -
Observation of a narrow, sharp multiplet with small
values (<5 Hz): Confirms an equatorial proton, meaning the OH is axial .
-
Protocol B: Chromic Acid Oxidation Kinetics (Reactivity Validation)
The oxidation of secondary alcohols to ketones using chromic acid (Jones reagent) is highly sensitive to the steric environment of the hydroxyl group[4][7].
Causality: The reaction proceeds via the rapid formation of a chromate ester, followed by the rate-determining step: the base-catalyzed elimination of the carbinol proton to form the sp² hybridized ketone[4]. Axial alcohols oxidize significantly faster than equatorial alcohols. This phenomenon, known as steric acceleration, occurs because the ground-state 1,3-diaxial strain of the axial hydroxyl group is relieved when the carbon transitions from tetrahedral (sp³) to trigonal planar (sp²) geometry[4].
Caption: Kinetic pathway of chromic acid oxidation highlighting steric acceleration in axial decalols.
Step-by-Step Methodology:
-
Standardization: Prepare a 0.05 M solution of the chosen decalol isomer in 90% aqueous acetic acid. Prepare a standardized 0.02 M solution of Chromium(VI) oxide (CrO₃) in the same solvent system.
-
Reaction Initiation: In a thermostated reaction vessel at 25.0 °C, mix equal volumes of the decalol and CrO₃ solutions. Start the timer.
-
Kinetic Sampling: At regular intervals (e.g., every 5 minutes), withdraw a 2.0 mL aliquot and quench it in an excess of acidified potassium iodide (KI) solution.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. This quantifies the unreacted Cr(VI).
-
Data Analysis: Plot the concentration of Cr(VI) over time to determine the second-order rate constant (
). -
Validation: Compare the
values. The isomer exhibiting a markedly higher rate constant (often 3x to 5x faster) is definitively the axial isomer, validating the steric relief mechanism[4].
Applications in Drug Development
The structural differences between 1-decalol and 2-decalol have profound implications in medicinal chemistry. The decalin scaffold is a ubiquitous pharmacophore found in steroids, terpenes, and synthetic therapeutics[2].
When designing a drug candidate, the choice between a C1 and C2 substitution dictates the spatial vector of the hydrogen-bond donor/acceptor. Furthermore, utilizing a rigid trans-decalin scaffold ensures that the hydroxyl group remains locked in its designated axial or equatorial orientation, preventing entropic penalties during target receptor binding. Conversely, cis-decalin derivatives can be utilized when a flexible induced-fit interaction is required within the binding pocket[2].
References
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. Decahydro-2-naphthyl formate | 10519-12-7 | Benchchem [benchchem.com]
- 4. Dynamic Stereochemistry-Role of Conformation and Reactivity | PPT [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Oxidation Methods for Sterically Hindered Secondary Alcohols
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary: The Steric Challenge
In drug discovery and natural product synthesis, sterically hindered secondary alcohols (e.g., neopentyl positions, fused ring systems like adamantanes or steroids) represent a persistent bottleneck.[1] Standard oxidation protocols often fail due to the inability of the oxidant to access the sterically crowded hydroxyl group or the transition state required for hydride abstraction.
This guide benchmarks three dominant oxidation classes—Nitroxyl Radicals (AZADO) , Hypervalent Iodine (Dess-Martin) , and Activated DMSO (Swern) —specifically for these challenging substrates.[1] While Swern and Dess-Martin remain staples, AZADO-catalyzed oxidation has emerged as the superior method for highly hindered substrates, offering a combination of high turnover frequency, safety, and scalability that legacy methods lack.[1]
Mechanistic Barriers in Hindered Oxidation
To select the right tool, one must understand the failure mode. Oxidation of secondary alcohols generally proceeds via two critical steps:
-
Activation: Formation of a reactive intermediate (alkoxysulfonium, alkoxyperiodinane, or N-oxoammonium species).[1]
-
Elimination: Removal of the
-proton to form the carbonyl double bond.[1]
The Steric Wall: In hindered substrates (e.g., 2-adamantanol or isoborneol), the bulky environment blocks the approach of the oxidant during Step 1. Furthermore, if the oxidant is bulky (like the iodine(V) center in DMP), the transition state for Step 2 becomes energetically unfavorable due to 1,3-diaxial interactions or general crowding.[1]
Visualization: Steric Congestion in Transition States
The following diagram illustrates why compact oxidants (AZADO) succeed where bulky ones (TEMPO) fail.
Caption: Comparative steric hindrance in nitroxyl radical catalysts. TEMPO's flanking methyl groups create a "steric wall," whereas AZADO's bicyclic structure exposes the active nitroxyl radical.
Benchmark Analysis of Methods
Method A: AZADO / NaOCl (The Modern Standard)
Mechanism: 2-Azaadamantane N-oxyl (AZADO) acts as a catalyst, oxidized in situ to the highly reactive oxoammonium species by NaOCl (bleach).[1]
-
Why it wins: Unlike TEMPO, which is hindered by four methyl groups, AZADO is structurally compact.[1] It can penetrate the steric bulk of substrates like menthol or fenchyl alcohol.
-
Performance: Consistently delivers >90% yields on substrates where TEMPO stalls at <50%.
-
Scalability: High (Green chemistry compatible; uses water/bleach).[1]
Method B: Dess-Martin Periodinane (DMP) (The Precision Tool)
Mechanism: Ligand exchange at the Iodine(V) center followed by intramolecular proton abstraction.[1]
-
Why it works: The reaction is driven by the formation of a stable I(III) species and acetic acid. It operates at neutral pH.[1]
-
Limitation: The bulky acetoxy groups on the iodine can make the initial ligand exchange slow for extremely hindered alcohols.
-
Safety Warning: DMP is shock-sensitive and potentially explosive on large scales (>100g).[1]
Method C: Swern Oxidation (The Classic)
Mechanism: Activation of DMSO with oxalyl chloride to form a chlorosulfonium salt.[2]
-
Why it works: The active species is relatively small.[1]
-
Limitation: Requires cryogenic temperatures (-78°C). In hindered systems, the intermediate alkoxysulfonium salt may decompose via Pummerer rearrangement rather than eliminating to the ketone if the temperature fluctuates.
Comparative Performance Data
The following table aggregates experimental yields from comparative studies involving the oxidation of 2-Adamantanol , a standard stress-test substrate for steric hindrance.
| Method | Reagents | Conditions | Yield (2-Adamantanol) | Notes |
| AZADO | AZADO (1 mol%), NaOCl, KBr | DCM/H₂O, 0°C, 20 min | 99% | Rapid conversion; no over-oxidation. |
| 1-Me-AZADO | 1-Me-AZADO (1 mol%), NaOCl | DCM/H₂O, 0°C, 20 min | 99% | Even more stable catalyst variant.[1] |
| TEMPO | TEMPO (1 mol%), NaOCl, KBr | DCM/H₂O, 0°C, 2h | 35% | Fails due to steric clash (active site blocked).[1] |
| Swern | (COCl)₂, DMSO, Et₃N | DCM, -78°C | 92% | Effective but operationally difficult to scale.[1] |
| Dess-Martin | DMP (1.2 equiv) | DCM, RT, 2h | 88% | Good yield; requires excess reagent; difficult workup on scale.[1] |
| TPAP | TPAP (5 mol%), NMO | DCM, RT | 75% | Moderate yield; slow kinetics for this substrate.[1] |
Data Source Synthesis: Aggregated from Shibuya et al. (2006) and subsequent process chemistry literature [1, 2].
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal oxidation strategy for your specific hindered substrate.
Caption: Decision tree for oxidation method selection. AZADO is preferred for scalability and potency, while DMP is reserved for small-scale, highly sensitive substrates.[1]
Detailed Experimental Protocols
Protocol A: AZADO-Catalyzed Oxidation (Recommended for High Hindrance)
This protocol is optimized for 2-adamantanol and similar bulky substrates.[1]
Reagents:
-
AZADO (1.5 mg, 0.01 mmol, 1 mol%)[1]
-
KBr (12 mg, 0.1 mmol, 10 mol%) - Acts as a co-catalyst[1]
-
Dichloromethane (DCM) and Saturated NaHCO₃ (aq)[1]
Procedure:
-
Preparation: In a round-bottom flask, dissolve the alcohol (1.0 mmol) and AZADO (1 mol%) in a mixture of DCM (3 mL) and saturated aqueous NaHCO₃ (1 mL).
-
Co-catalyst Addition: Add solid KBr (10 mol%) to the biphasic mixture. Cool the mixture to 0°C in an ice bath.
-
Oxidant Addition: Dropwise add the NaOCl solution (1.2 equiv) over 5 minutes with vigorous stirring. Note: Vigorous stirring is critical for biphasic reactions.
-
Monitoring: The aqueous layer typically turns yellow (indicating active oxidant).[1] Monitor by TLC.[1][3][4] For hindered substrates, reaction is typically complete in 20–40 minutes.[1]
-
Quench: Quench by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the yellow color of the aqueous phase disappears.
-
Workup: Separate layers. Extract aqueous layer with DCM (2x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Why this works: The small size of the AZADO radical allows it to slip into the hindered pocket of the alcohol, abstract the hydride, and cycle back to the aqueous phase to be re-oxidized by the bleach [1, 3].
Protocol B: Dess-Martin Periodinane (For Acid-Sensitive/Small Scale)
Best for substrates containing acid-labile protecting groups (e.g., acetals, silyl ethers).[1]
Reagents:
-
Dess-Martin Periodinane (1.2 - 1.5 equiv)[1]
-
Dichloromethane (wet DCM accelerates the reaction mechanism)[1]
-
Optional: Pyridine (2-3 equiv) if substrate is extremely acid-sensitive.[1]
Procedure:
-
Preparation: Dissolve the alcohol in DCM (5-10 mL/mmol).
-
Addition: Add DMP solid in one portion at room temperature.
-
Reaction: Stir at room temperature. For hindered alcohols, reaction times may extend to 2-4 hours.[1]
-
Workup (Critical Step): Dilute with Et₂O. Pour into a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃.
-
Hydrolysis: Stir the biphasic mixture vigorously for 15 minutes. This step hydrolyzes the iodinane byproducts, rendering them soluble in the aqueous layer.
-
Extraction: Separate layers, wash organic layer with water and brine, dry and concentrate.[1]
References
-
Shibuya, M., et al. (2006).[1] "2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols."[1][5] Journal of the American Chemical Society, 128(26), 8412–8413.[1]
-
Iwabuchi, Y. (2013).[1] "Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation." Chemical and Pharmaceutical Bulletin, 61(12), 1197-1213.[1][5]
-
Hayashi, M., et al. (2012).[1] "Oxidation of Alcohols with 1-Me-AZADO: A Green and Scalable Protocol."[1][5] Organic Process Research & Development.
-
Dess, D. B., & Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1]
-
Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Decahydro-2-Naphthol Structure: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy
Introduction: The Stereochemical Challenge
The precise stereochemical elucidation of chiral molecules is a cornerstone of modern drug development and chemical synthesis. Decahydro-2-naphthol (decalinol) presents a classic stereochemical challenge. Comprising a fused bicyclic decalin ring system with a hydroxyl group at the C2 position, it possesses multiple stereocenters, resulting in eight possible stereoisomers (four enantiomeric pairs)[1]. Determining whether the decalin ring fusion is cis or trans, and whether the hydroxyl group is axial or equatorial, is critical, as these spatial arrangements dictate the molecule's pharmacological behavior and physical properties.
As a Senior Application Scientist, I have structured this guide to objectively compare the definitive structural validation provided by 2 against alternative analytical methods, specifically Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC)[2].
Quantitative Comparison of Analytical Techniques
To select the most appropriate method for stereochemical analysis, we must weigh resolution against sample requirements and time.
Table 1: Performance Metrics for Stereochemical Elucidation [2][3]
| Parameter | X-ray Crystallography | 2D NMR Spectroscopy | Chiral HPLC |
| Sample Requirement | High-quality single crystal (>0.1 mm) | 1–25 mg in deuterated solvent | Microgram to milligram quantities |
| Measurement Time | Minutes to >24 hours | Seconds to several hours | 10–30 minutes per sample |
| Resolution / Output | Atomic resolution (1.5 – 3.0 Å) | Through-space interactions (< 5 Å) | Baseline separation of enantiomers |
| Stereochemical Certainty | Unambiguous absolute configuration | Relative configuration (requires derivatization for absolute) | Requires reference standards |
Structural Elucidation Workflow
Figure 1: Stereochemical elucidation workflow for this compound isomers.
Methodology 1: X-ray Crystallography (The Primary Product)
X-ray crystallography remains the ultimate arbiter of absolute configuration[3]. However, because this compound is a low-molecular-weight compound that often forms waxy solids or liquids at room temperature, direct crystallization is highly challenging.
Step 1: Heavy-Atom Derivatization
-
Causality: this compound lacks heavy atoms, which are necessary for the anomalous dispersion required to determine absolute configuration without ambiguity. By derivatizing the hydroxyl group with a heavy-atom reagent (e.g., p-bromobenzoyl chloride), we simultaneously increase the likelihood of growing high-quality single crystals and embed a heavy bromine atom to serve as an anomalous scatterer[2].
-
Protocol:
-
Dissolve 50 mg of enantiopure this compound in 2 mL of anhydrous dichloromethane (DCM).
-
Add 1.5 equivalents of pyridine and 1.2 equivalents of p-bromobenzoyl chloride.
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with DCM, and purify the resulting ester via silica gel flash chromatography.
-
Step 2: Single Crystal Growth
-
Protocol: Dissolve the purified decahydro-2-naphthyl p-bromobenzoate in a minimal volume of hot ethanol. Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over 48–72 hours to yield a single crystal with dimensions exceeding 0.1 mm in all directions[2].
Step 3: Data Collection and Refinement
-
Protocol: Mount the crystal on a diffractometer equipped with a Mo-Kα X-ray source. Collect diffraction data at a cryogenic temperature (e.g., 100 K) to minimize atomic thermal motion, thereby enhancing resolution.
-
Self-Validation: Solve the structure using direct methods and refine the electron density map. Evaluate the Flack parameter. A Flack parameter of ~0 (with a low standard uncertainty) confirms the correct absolute stereochemistry, acting as a self-validating mathematical check of the 3D electron density map[2].
Methodology 2: 2D NMR Spectroscopy (The Alternative)
While X-ray provides absolute configuration,4 is the gold standard for determining relative stereochemistry in solution, particularly when crystallization fails[4].
Step 1: Sample Preparation
-
Protocol: Dissolve 15–20 mg of the isolated this compound stereoisomer in 0.6 mL of deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS)[2]. Transfer to a 5 mm NMR tube.
-
Self-Validation: The TMS peak at exactly 0.00 ppm serves as an internal calibration point, ensuring all subsequent chemical shifts are accurately referenced against a known standard.
Step 2: 2D COSY (Correlation Spectroscopy)
-
Causality: COSY identifies protons coupled through chemical bonds (typically 2 to 3 bonds). This allows researchers to map the connectivity of the decalin ring system.
-
Protocol: Acquire a 2D COSY spectrum to trace the spin system from the distinct C2 carbinol proton (shifted downfield due to the electronegative oxygen) to the adjacent C1 and C3 methylene protons.
Step 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Causality: NOESY detects through-space dipole-dipole interactions between protons closer than 5 Å. This is the critical step for establishing whether the C2 proton is axial or equatorial relative to the bridgehead protons at C4a and C8a[2][4].
-
Protocol: Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (e.g., 300–500 ms).
-
Self-Validation: Analyze the cross-peaks. A strong NOE cross-peak between the C2 proton and the C4a/C8a bridgehead protons indicates spatial proximity (e.g., a 1,3-diaxial relationship). This internally validates the relative 3D arrangement of the rings without relying on external reference standards[4].
References
-
Title: 2024 International Symposium on Molecular Spectroscopy - University of Illinois Source: illinois.edu URL: 1
-
Title: A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus Source: benchchem.com URL: 2
-
Title: Part 7: Analytical Techniques for Stereochemistry Source: chiralpedia.com URL: 3
-
Title: NMR for Stereochemical Elucidation Source: researcher.life URL: 4
-
Title: Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques Source: longdom.org URL:
Sources
Comparative Toxicity Guide: Naphthols vs. Decahydronaphthols
Executive Summary: Aromatic Reactivity vs. Alicyclic Stability
Objective: To provide a mechanistic and data-driven comparison of naphthols (1- and 2-naphthol) and their hydrogenated counterparts, decahydronaphthols (decalols), for researchers in drug discovery and toxicology.
Core Insight: The toxicity differential between these two classes is driven fundamentally by aromaticity . Naphthols undergo Cytochrome P450-mediated bioactivation to form electrophilic quinones, driving oxidative stress and covalent protein binding. In contrast, decahydronaphthols act primarily as alicyclic alcohols; they lack the pi-system required for quinone formation, rendering them metabolically "cleaner" but physically irritating due to surfactant-like membrane disruption.
Physicochemical & Structural Basis of Toxicity
The distinct toxicological profiles originate from the electronic structure of the naphthalene ring versus the saturated decalin ring.
| Feature | Naphthols (C₁₀H₇OH) | Decahydronaphthols (C₁₀H₁₉OH) |
| Structure | Planar, fully aromatic bicyclic system. | Non-planar (chair-chair), saturated bicyclic system. |
| Electronic State | Electron-rich | |
| Lipophilicity (LogP) | ~2.85 (Moderate) | ~3.6 - 4.2 (High) |
| Reactivity | High: Phenolic hydroxyl activates ring for oxidation. | Low: Secondary alcohol; oxidation yields stable ketones. |
| Primary Tox Mechanism | Chemical Reactivity: Quinone formation & Redox cycling. | Physical Action: Membrane perturbation & Narcosis. |
Mechanistic Toxicology: The Metabolic Divergence
Naphthols: The "Pro-Oxidant" Pathway
Naphthols are classic "structural alerts" in drug design due to their potential for bioactivation.
-
Bioactivation: Hepatic CYPs (primarily CYP2E1 and CYP1A2) oxidize the aromatic ring.
-
Quinone Formation: 1-Naphthol is converted to 1,4-naphthoquinone ; 2-Naphthol forms 1,2-naphthoquinone .
-
Toxic Sequelae: These quinones are potent electrophiles (Michael acceptors) that:
-
Deplete cellular Glutathione (GSH).
-
Arylate essential proteins (covalent binding).
-
Undergo redox cycling, generating superoxide anions (
).
-
Decahydronaphthols: The "Conjugation" Pathway
Decalols lack the double bonds necessary to form quinones.
-
Metabolism: They function as secondary aliphatic alcohols. The primary route is Phase II conjugation (Glucuronidation via UGTs) to facilitate excretion.
-
Oxidation: Minor oxidation by Alcohol Dehydrogenase (ADH) yields decalone , a relatively stable ketone that does not participate in redox cycling.
-
Species-Specific Toxicity: In male rats, decalone can bind to
-globulin, causing nephropathy.[1][2][3][4][5] Crucially, this mechanism is irrelevant to humans.
Pathway Visualization (Graphviz)
Caption: Divergent metabolic fates. Naphthols (top) undergo bioactivation to toxic quinones, while Decahydronaphthols (bottom) are detoxified via conjugation.
Comparative Toxicity Profile
Quantitative Data Summary
| Endpoint | Naphthols (1- & 2-) | Decahydronaphthols | Interpretation |
| Acute Oral LD₅₀ (Rat) | 1,000 - 2,000 mg/kg | > 4,000 mg/kg | Decalols are significantly less acutely toxic systemically. |
| Dermal LD₅₀ (Rabbit) | > 1,000 mg/kg | ~ 5,900 mg/kg | Both have low dermal lethality, but high irritation potential. |
| Cytotoxicity (IC₅₀) | High (10-100 μM) | Low (> 500 μM) | Naphthols actively kill cells via oxidative stress; Decalols act via lysis at high conc. |
| Genotoxicity (Ames) | Negative (parent); Positive (metabolites) | Negative | Decalols lack the electrophilicity to damage DNA directly. |
| Irritation (Skin/Eye) | Moderate Irritant | Severe / Corrosive | Decalols are potent surfactants, causing physical membrane damage. |
Aquatic & Environmental Toxicity[6]
-
Naphthols: High aquatic toxicity (LC₅₀ < 1 mg/L for trout). The aromatic ring allows intercalation into DNA and generation of ROS in aquatic species.
-
Decahydronaphthols: Classified as "Toxic to aquatic life with long-lasting effects." Toxicity is driven by non-polar narcosis —the accumulation of the lipophilic molecule in cell membranes, disrupting function without specific chemical reaction.
Experimental Validation Protocols
To rigorously validate the toxicity difference in a drug development context, use the following self-validating protocols.
Protocol A: Reactive Metabolite Trapping Assay (Differentiation)
Purpose: To prove that Naphthol toxicity is CYP-mediated (forming quinones) while Decahydronaphthol is not.
-
System: Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Substrates:
-
Test A: 1-Naphthol (10 μM).
-
Test B: Decahydronaphthol (10 μM).
-
-
Trapping Agent: Glutathione (GSH) fortified with stable isotope label (
-GSH) at 5 mM. -
Cofactor: NADPH regenerating system (start reaction).
-
Incubation: 60 minutes at 37°C.
-
Analysis: LC-MS/MS focusing on Neutral Loss scanning for GSH adducts (m/z 307).
-
Validation Criteria (Self-Check):
-
Naphthol: Must show distinct GSH-quinone adduct peak.
-
Decahydronaphthol:[6] Must show zero GSH adducts. Presence of adducts indicates sample contamination or incorrect synthesis.
-
Protocol B: Differential Cytotoxicity with CYP Inhibition
Purpose: To confirm that Naphthol toxicity is metabolic, whereas Decahydronaphthol toxicity is physical (intrinsic).
-
Cell Line: HepG2 (metabolically competent) or primary hepatocytes.
-
Pre-treatment:
-
Group 1: Vehicle (DMSO).
-
Group 2: Pan-CYP inhibitor (1-Aminobenzotriazole, ABT, 1 mM) for 1 hour.
-
-
Dosing: Treat cells with dose-response curve (1 - 1000 μM) of Naphthol and Decahydronaphthol.
-
Readout: MTT or ATP-based viability assay at 24 hours.
-
Interpretation:
-
Naphthol: ABT pre-treatment should rescue viability (shift IC₅₀ to the right), proving toxicity requires bioactivation.
-
Decahydronaphthol:[6] ABT pre-treatment should have no effect on IC₅₀, proving toxicity is intrinsic/physical.
-
References
-
Metabolic Activation of 1-Naphthol: D. Doherty et al., "Metabolic activation of 1-naphthol by rat liver microsomes to 1,4-naphthoquinone and covalent binding species," Biochemical Pharmacology, 1984.
-
Naphthalene and Naphthol Toxicity Mechanisms: Stohs, S. J., et al., "Oxidative stress as a mechanism of naphthalene toxicity," Reviews of Environmental Contamination and Toxicology, 2002.
-
Decahydronaphthalene (Decalin) and Metabolite Toxicity: NTP (National Toxicology Program) Technical Report on the Toxicology and Carcinogenesis Studies of Decalin, TR 513, 2005.
-
Alpha-2u-Globulin Nephropathy (Male Rat Specificity): Dill, J. A., et al., "Alpha 2u-globulin nephropathy and carcinogenicity following exposure to decalin (decahydronaphthalene) in F344/N rats," Toxicological Sciences, 2003. [1][2][3][5]
-
Comparative Aquatic Toxicity of Aromatic vs. Alicyclic Compounds: Millemann, R. E., et al., "Comparative aquatic toxicology of aromatic hydrocarbons," Transactions of the American Fisheries Society, 1984.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Alpha 2u-globulin nephropathy and carcinogenicity following exposure to decalin (decahydronaphthalene) in F344/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single administration toxicokinetic studies of decalin (decahydronaphthalene) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. egle.state.mi.us [egle.state.mi.us]
- 6. decatol, 34131-99-2 [thegoodscentscompany.com]
Standard reference data for decahydro-2-naphthol boiling points
Title: Standard Reference Data and Performance Comparison Guide: Decahydro-2-Naphthol in High-Temperature Organic Synthesis
Executive Summary As a Senior Application Scientist, I frequently evaluate solvent systems and reagents for high-barrier thermal reactions, such as Diels-Alder cycloadditions and complex cheletropic syntheses. This compound (CAS 825-51-4), a bicyclic secondary alcohol also known as 2-decalol, presents a highly specialized thermophysical profile. Due to its rigid decalin core and extensive hydrogen-bonding network, it exhibits a remarkably high boiling point. This makes it an exceptional candidate for reactions requiring sustained heating above 200 °C without the necessity of pressurized reactors[1]. This guide objectively compares the thermophysical properties of this compound against traditional alternatives and provides a self-validating experimental protocol for boiling point determination.
Thermophysical Reference Data
Accurate boiling point data is the cornerstone of process scale-up, solvent recovery, and safety assessments. Because this compound is prone to thermal degradation and auto-oxidation at its normal boiling point (extrapolated to >250 °C), standard reference data is strictly evaluated and reported under reduced pressure.
According to the NIST Chemistry WebBook and authoritative chemical inventories, the definitive standard boiling point for this compound is 109 °C at 14 mmHg [2][3].
Table 1: Standard Reference Properties of this compound
| Property | Value | Reference Standard |
| CAS Number | 825-51-4 | PubChem / NIST |
| Molecular Formula | C10H18O | - |
| Molecular Weight | 154.25 g/mol | - |
| Boiling Point (Reduced Pressure) | 109 °C at 14 mmHg | NIST WebBook[3] |
| Density (at 25 °C) | 0.996 g/mL | Sigma-Aldrich[2] |
| Flash Point (Closed Cup) | 113 °C | Safety Data[2] |
Comparative Performance Analysis: High-Boiling Alternatives
When designing a high-temperature workflow, chemists typically default to aromatic ethers or heavy hydrocarbons. However, these traditional solvents lack the hydrogen-bond donating capability of an alcohol, which is often crucial for transition state stabilization.
-
This compound vs. Diphenyl Ether: Diphenyl ether (bp 258 °C) is the industry standard for high-temperature cheletropic reactions[1]. However, its non-polar nature limits the solubility of polar intermediates, and its solid state at room temperature (mp 25–26 °C) complicates downstream workups[1]. This compound provides a highly polar environment that can accelerate reaction rates for polar transition states while maintaining equivalent thermal stability.
-
This compound vs. Cyclohexanol: While cyclohexanol (bp 161 °C) shares the secondary cyclic alcohol motif, its boiling point is insufficient for high-activation-energy transformations. This compound extends the liquid thermal window significantly, allowing for more aggressive reflux conditions.
Table 2: Performance Comparison of High-Boiling Solvents
| Solvent Candidate | Normal BP (°C) | Reduced BP (°C) | Melting Point (°C) | Polarity / Characteristics |
| This compound | > 250 (est.) | 109 @ 14 mmHg | 55 - 60 (mixture) | High (H-bond donor, stabilizes polar states) |
| Diphenyl Ether | 258 | 121 @ 10 mmHg | 25 - 26 | Low (Aromatic, non-polar) |
| Cyclohexanol | 161 | 68 @ 14 mmHg | 25 | High (H-bond donor, lower thermal window) |
Experimental Methodology: Self-Validating Boiling Point Determination
To ensure trustworthiness in process design, relying solely on literature values is insufficient. Variations in isomer ratios (cis/trans ring fusions and axial/equatorial hydroxyl groups) can shift the boiling point profile. The following protocol describes a self-validating ebulliometric method to determine the boiling point of this compound under reduced pressure.
Causality Check: Why measure under reduced pressure? Heating this compound to its normal boiling point in atmospheric oxygen induces auto-oxidation and dehydration to octahydronaphthalene. Vacuum ebulliometry preserves molecular integrity and prevents artifactual boiling point depression caused by degradation products.
Step-by-Step Protocol: Reduced-Pressure Ebulliometry
-
Apparatus Assembly: Assemble a Swietoslawski-type ebulliometer connected to a precision vacuum manifold. Equip the system with a calibrated Platinum Resistance Thermometer (PRT) positioned precisely in the vapor-liquid equilibrium zone.
-
Sample Preparation: Introduce 50 mL of high-purity (>97%) this compound (mixture of isomers) into the boiling flask[2].
-
Atmosphere Control: Evacuate the system and purge with ultra-high-purity Argon three times to displace oxygen. Set the vacuum controller to exactly 14.0 mmHg, utilizing a liquid nitrogen cold trap to protect the vacuum pump from volatile organics.
-
Thermal Equilibration: Apply controlled heating via a proportional-integral-derivative (PID) controlled heating mantle. Increase the temperature at a rate of 2 °C/min until steady reflux is observed in the condenser.
-
Data Acquisition: Allow the system to reflux for 15 minutes to establish a steady-state vapor-liquid equilibrium. Record the temperature plateau. A pure sample will stabilize precisely at 109.0 °C[3].
-
System Validation: To validate the apparatus calibration and ensure a self-validating loop, replace the sample with a known standard (e.g., pure cyclohexanol) and verify its boiling point at 14 mmHg (approx. 68 °C).
Mechanistic Workflow
The following diagram illustrates the logical decision matrix for solvent selection in high-temperature synthesis and the subsequent physical validation workflow.
Caption: Solvent selection and boiling point validation workflow for high-temp synthesis.
References
-
Title: 2-Naphthalenol, decahydro- Source: NIST Chemistry WebBook URL: [Link]
-
Title: Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences Source: MDPI URL: [Link]
Sources
Safety Operating Guide
DECAHYDRO-2-NAPHTHOL: Proper Disposal Procedures & Safety Protocol
[1][2][3][4][5]
Part 1: Executive Summary (Immediate Action)
Do NOT pour Decahydro-2-naphthol down the drain. Although this compound (also known as Decalin-2-ol) is often classified as non-flammable (Flash Point > 100°C) and is not a federally P- or U-listed RCRA waste, it poses significant chronic aquatic toxicity risks.[1][2]
The Directive:
-
Segregate: Isolate from strong oxidizing agents immediately.[1][2]
-
Containerize: Collect in High-Density Polyethylene (HDPE) or glass containers.
-
Disposal Method: High-temperature incineration (Fuel Blending) is the only authorized disposal route to ensure destruction of the bicyclic ring structure.[1]
Part 2: Chemical Characterization & Hazard Identification[1][3][4]
To handle waste effectively, one must understand the why behind the protocol. This compound is a bicyclic secondary alcohol.[1][2] Its disposal requirements are dictated by three physicochemical properties:
| Property | Value / Characteristic | Impact on Disposal |
| Flash Point | 109°C - 113°C (Closed Cup) | Combustible (Class IIIB). Does not trigger RCRA D001 (Ignitable) unless mixed with solvents having FP < 60°C. |
| Water Solubility | Low / Negligible | Lipophilic. It will partition into organic phases and biological tissues, necessitating "Zero Discharge" to sewer systems.[1][2] |
| Reactivity | Secondary Alcohol | Redox Active. Potential for exothermic reaction with strong oxidizers (e.g., Chromic acid, Permanganates).[1][2] |
| Toxicity | Aquatic Chronic (Category 2) | Environmental Hazard. Must be treated to prevent leaching into groundwater.[1] |
Part 3: Pre-Disposal Handling & Segregation[1][4]
The "Redox Rule" of Segregation As a secondary alcohol, this compound is a reducing agent.[1][2] The most common laboratory accident involving this class of compounds occurs during waste consolidation, where it is inadvertently mixed with oxidizing acids.[2]
-
INCOMPATIBLE: Nitric Acid, Perchloric Acid, Chromium Trioxide, Permanganates.[1][2]
-
COMPATIBLE: Aliphatic hydrocarbons (Hexane), Esters (Ethyl Acetate), Ketones (Acetone).[1][2]
Container Selection
-
Preferred: Amber Glass (if liquid/solution) or HDPE Wide-Mouth Jars (if solid/waxy).[1]
-
Venting: Use standard caps; pressure-venting caps are not strictly required as it is not volatile, but headspace should be left (10% volume) to accommodate thermal expansion.[1][2]
Part 4: The Disposal Protocol (Step-by-Step)
This protocol is designed to be self-validating. If you cannot check off a step, do not proceed.
Workflow A: Pure Substance (Solid/Viscous Liquid)[1][2]
-
Personal Protective Equipment (PPE): Don Nitrile gloves (0.11 mm minimum thickness) and safety goggles.[1]
-
Transfer: Scrape or pour the substance into a dedicated Solid Waste container.[1]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the Organic Waste satellite accumulation area, away from oxidizers.
Workflow B: Solution Waste (Mixed with Solvents)
-
Solvent Compatibility Check: Ensure the primary solvent is compatible with organic incineration streams (e.g., non-halogenated solvents like Methanol or Acetone).[1][2]
-
Consolidation: Pour into the "Non-Halogenated Organic Solvent" carboy.
-
Record Keeping: Log the addition on the carboy's inventory sheet. Calculate the approximate concentration.
Workflow Diagram
The following logic tree illustrates the decision process for disposal.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Part 5: Emergency Contingencies
Spill Response (Small Scale < 500 mL/g)
-
Isolate: Evacuate the immediate area. Ensure adequate ventilation.[1][3][2][4][5]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] Respiratory protection is generally not required due to low vapor pressure unless heated.[1][2]
-
Contain:
-
Clean: Place absorbed material into a sealable bag or bucket.[1][2] Scrub the surface with a soap/water solution (this compound is lipophilic; water alone will not clean it).[1]
-
Disposal: Label the debris as "Chemical Spill Debris: this compound" and process as Solid Waste (Workflow A).
References
Operational Safety Guide: Handling Decahydro-2-naphthol (Decalin-2-ol)
[1]
Executive Safety Summary
Decahydro-2-naphthol (Decalin-2-ol) presents a deceptive safety profile.[1] While often classified merely as an "Irritant" (Skin/Eye Cat. 2), its bicyclic hydrocarbon structure gives it high lipophilicity, facilitating rapid transdermal absorption. Furthermore, its physical state—often a waxy, sticky solid or supercooled viscous liquid—creates unique cross-contamination risks that standard "splash and go" protocols fail to address.
Critical Hazard Identifiers:
-
H315/H319: Causes skin and serious eye irritation.
-
H400/H410: Very toxic to aquatic life with long-lasting effects (requires strict waste containment).[1]
-
Physical Hazard: Material is often thixotropic or sticky; static charge can cause "jumping" of particles during weighing.
Risk Assessment & PPE Matrix
Effective protection requires matching the PPE not just to the chemical, but to the state of the chemical during the task.
Technical Rationale: The "Lipophilic Trojan Horse"
Standard latex gloves are insufficient. The decalin backbone allows this molecule to permeate latex matrices rapidly. Once dissolved in organic solvents (e.g., DCM, DMSO), the permeation rate through thin nitrile (<0.1 mm) increases exponentially.
PPE Selection Table
| Task | Physical State | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing / Aliquoting | Waxy Solid / Paste | N95/P100 (if dust is generated) or Fume Hood | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Poly), Closed-toe shoes |
| Reaction Setup | Solution (Organic Solvent) | Fume Hood Required (Sash at 18") | Thick Nitrile (>0.14mm) or Laminate (Silver Shield) if solvent is DCM | Chemical Splash Goggles | Lab Coat + Chemical Apron (if >500mL) |
| Heating / Reflux | Vapor / Mist | Fume Hood.[1][2][3][4][5] If outside hood: Half-mask w/ OV/P100 Cartridges | Thermal Resistant Gloves over Nitrile | Face Shield + Goggles | Fire-Retardant Lab Coat |
| Spill Cleanup | Liquid / Solid | Full-face Respirator (OV/P100) | Butyl Rubber or Viton (Solvent dependent) | Integrated in Respirator | Tyvek Suit (Type 5/6) |
Visualized Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures you select the correct barrier based on the immediate experimental condition.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Operational Protocols
Phase A: Weighing & Transfer (The "Sticky" Problem)
This compound often exists as a mixture of isomers, resulting in a semi-solid or "slushy" state at room temperature.[1]
-
Static Control: Use an anti-static gun on the weighing boat. The waxy solid tends to cling to spatulas.
-
Tool Selection: Do not use plastic spatulas (polystyrene), which may degrade or stick excessively. Use stainless steel or PTFE-coated spatulas.
-
Technique: If the material is hard, do not chip it aggressively, as shards can become airborne projectiles. Gently warm the container (water bath <40°C) to soften it into a viscous liquid for easier pipetting if precise mass is required.
Phase B: Reaction & Synthesis[1]
-
Solvent Compatibility: When dissolved, the permeation properties change. If using Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. You must use laminate gloves (e.g., Silver Shield) or change nitrile gloves immediately upon any splash.
-
Temperature Control: Flash point is relatively high (>100°C), but vapors generated at reflux are irritating to the respiratory tract (STOT SE 3). Always maintain a "cool hand" on the condenser water flow to prevent vapor escape.
Phase C: Waste Disposal & Aquatic Protection
Crucial Directive: This compound is classified H400 (Very toxic to aquatic life) .[1][6]
-
NEVER pour down the sink.
-
Segregation: Collect all mother liquors, washings, and contaminated gloves in a dedicated "Halogenated" or "Non-Halogenated" waste stream (depending on solvent).
-
Rinsing: Triple-rinse glassware with acetone into the waste container before washing in the sink.[1]
Workflow Visualization
Diagram 2: Cradle-to-Grave Handling Workflow
A self-validating loop to ensure no step is missed, from storage to disposal.[1]
Caption: Operational workflow emphasizing the pre-warming step for handling and strict waste segregation.
Emergency Response
-
Eye Contact: Immediate irrigation for 15 minutes .[1][4][7][8] The waxy nature can make the chemical adhere to the cornea; use lukewarm water or saline to aid dissolution/mechanical removal.
-
Skin Contact: Do not use alcohol or solvents to wipe the skin (this increases absorption). Wash with undiluted liquid soap first to emulsify the lipophilic compound, then rinse with water.
-
Spill: Adsorb with vermiculite or sand. Do not use sawdust (combustible).
References
Sources
- 1. 2-Naphthalenol, decahydro-|lookchem [lookchem.com]
- 2. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. westliberty.edu [westliberty.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. johndwalsh.com [johndwalsh.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
